molecular formula C6H6N4O B598879 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate CAS No. 1198475-27-2

3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Cat. No.: B598879
CAS No.: 1198475-27-2
M. Wt: 150.141
InChI Key: YFZRHDAYVYMPPF-UHFFFAOYSA-N
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Description

3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate (CID 45588472) is a chemical compound with the molecular formula C6H6N4O . It is a derivative of the privileged 1H-pyrazolo[3,4-b]pyridine scaffold, a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug discovery . These compounds are characterized by a close structural similitude to the purine bases adenine and guanine, which allows them to interact with a variety of biological targets . The 1H-tautomeric form is the most stable for this ring system, which features up to five diversity centers, allowing for a wide range of substituents to fine-tune biological activity and physicochemical properties . As part of the pyrazolo[3,4-b]pyridine family, this compound is a scaffold of interest for the development of therapeutics in several areas. More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, and they are investigated for a broad spectrum of biological activities, including as tyrosine kinase inhibitors, as well as for antiviral, antibacterial, antimalarial, and anti-inflammatory applications . Notably, some derivatives have shown promise in neuroscience research, demonstrating neuroprotective, antidepressant, and anxiolytic properties, and are being clinically investigated for anti-Alzheimer's disease mechanisms . Recent research has also highlighted the potential of novel pyrazolo[3,4-b]pyridine derivatives in the development of probes for beta-amyloid plaques, a key pathological feature of Alzheimer's disease . This product is intended for research purposes as a chemical reference standard or a building block for the synthesis of more complex molecules for pharmaceutical and biological screening. It is supplied For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

7-hydroxypyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-5-4-2-1-3-10(11)6(4)9-8-5/h1-3,11H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZRHDAYVYMPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NN=C(C2=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670670
Record name 3-Amino-7H-pyrazolo[3,4-b]pyridin-7-ol
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Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198475-27-2
Record name 3-Amino-7H-pyrazolo[3,4-b]pyridin-7-ol
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Record name 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate
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Foundational & Exploratory

physicochemical properties of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Executive Summary 3-Amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate (commonly referred to as 3-amino-1H-pyrazolo[3,4-b]pyridine 7-oxide ) represents a critical zwitterionic intermediate in the synthesis of fused heterocyclic therapeutics. As a functionalized scaffold, it serves as a "gateway" molecule, enabling regiospecific functionalization of the pyridine ring—specifically at the C-4 position—through nucleophilic activation. This guide analyzes its physicochemical behavior, spectral signatures, and role as a high-value synthon in kinase inhibitor discovery.

Part 1: Structural Architecture & Zwitterionic Nature

The nomenclature "7-ium-7-olate" explicitly describes the dipolar nature of the N-oxide bond. Unlike a standard covalent double bond (


), the N-oxide functionality in this heteroaromatic system is best represented as a coordinate covalent bond (

), imparting significant zwitterionic character to the molecule.
Resonance and Tautomerism

The compound exists in a dynamic equilibrium dominated by the 1H-tautomer in the solid state, stabilized by intermolecular hydrogen bonding between the C3-amino group and the N7-oxide oxygen.

  • Dipolar Moment: The N-oxide introduces a strong dipole directed away from the ring, significantly increasing polarity compared to the parent pyrazolo[3,4-b]pyridine.

  • Electronic Effect: The N-oxide oxygen acts as an electron-donating group (EDG) via resonance (increasing electron density at C-2/C-4) but an electron-withdrawing group (EWG) via induction. This duality is exploited in synthetic functionalization.

Resonance cluster_0 Resonance & Tautomerism S1 Structure A (Neutral Form) N=O bond implied S2 Structure B (Zwitterion) N+ - O- (7-ium-7-olate) S1->S2 Resonance S3 Structure C (1-H Tautomer) Dominant S2->S3 Tautomeric Equilibrium

Figure 1. Resonance contributions and tautomeric stability of the 7-ium-7-olate core.

Part 2: Physicochemical Properties

The physicochemical profile of the 7-oxide derivative differs markedly from its non-oxidized parent due to the charge separation.

Solubility Profile

The zwitterionic nature renders the compound sparingly soluble in non-polar organic solvents (Hexane, DCM) but highly soluble in polar aprotic solvents.

SolventSolubility RatingMechanistic Insight
DMSO High (>50 mg/mL)Dipole-dipole stabilization of the N-oxide.
Methanol ModerateHydrogen bonding with N-oxide oxygen.
Water pH DependentAmphoteric: Soluble in dilute acid (protonation of NH2) or base.
DCM NegligibleLack of polarity to solvate the zwitterion.
Thermal & Stability Data
  • Melting Point: Predicted >250°C (with decomposition). The high crystal lattice energy, driven by electrostatic interactions between the

    
     and 
    
    
    
    centers, elevates the melting point significantly above the parent pyridine.
  • LogP (Predicted): ~ -0.2 to -0.[1]7. The negative value confirms hydrophilicity, contrasting with the lipophilic parent (LogP ~1.2).

  • Stability: Stable to air and moisture at room temperature. However, prolonged exposure to strong light may induce photorearrangement (e.g., to 1,3-oxazepines), a known pathway for heterocyclic N-oxides.

Part 3: Spectral Signature

Identification of the N-oxide requires careful analysis of NMR shifts, as the oxidation status dramatically alters the electronic environment of the pyridine ring.

Proton NMR ( H-NMR)
  • 
    -Protons (C-6 Position):  Typically observed at 
    
    
    
    8.2 - 8.5 ppm
    .
    • Diagnostic Shift: Relative to the parent pyridine, the

      
      -proton in the N-oxide is often deshielded due to the inductive effect of the positively charged nitrogen, despite the back-donation from oxygen.
      
  • 
    -Protons (C-5 Position):  Observed at 
    
    
    
    7.1 - 7.4 ppm
    .
  • Amino Group: Broad singlet at

    
     5.5 - 6.5 ppm  (exchangeable with 
    
    
    
    ).
Mass Spectrometry (MS)
  • Molecular Ion:

    
     Da.[1]
    
  • Fragmentation Pattern: A characteristic loss of 16 Da (

    
    ) is frequently observed in ESI-MS/MS, corresponding to the homolytic cleavage of the labile 
    
    
    
    bond (deoxygenation).

Part 4: Synthetic Utility & Reactivity[2]

The 7-oxide moiety is rarely the final target; rather, it is a reactive handle . The N-oxide activates the pyridine ring toward nucleophilic attack, a transformation impossible on the neutral parent ring.

Deoxygenative Functionalization (The "Reissert-Henze" Logic)

The most common application is the conversion of the 7-oxide to a 4-chloro or 6-chloro derivative using phosphorus oxychloride (


).
  • Mechanism:

    • Activation: The N-oxide oxygen attacks the electrophilic phosphorus (

      
      ), forming a highly reactive intermediate.
      
    • Addition: Chloride ion attacks the

      
       or 
      
      
      
      position (C-4 or C-6).
    • Elimination: Loss of the phosphorylated oxygen restores aromaticity, yielding the chlorinated pyridine.

Synthesis Start Parent Scaffold 3-Amino-1H-pyrazolo[3,4-b]pyridine Oxidation Oxidation (mCPBA or Urea-H2O2) Start->Oxidation Intermediate TARGET: 7-Oxide (7-ium-7-olate) Oxidation->Intermediate Activation Activation (POCl3 / Reflux) Intermediate->Activation Product 4-Chloro-derivative (Key Drug Intermediate) Activation->Product Regioselective Chlorination

Figure 2.[2] Synthetic workflow converting the parent scaffold to the functionalized chloride via the 7-oxide intermediate.

Part 5: Experimental Protocols

Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridine 7-oxide
  • Reagents: 3-Amino-1H-pyrazolo[3,4-b]pyridine (1.0 eq), m-Chloroperbenzoic acid (mCPBA, 1.2 eq), Methanol/DCM.

  • Protocol:

    • Dissolve the parent pyrazolopyridine in a 1:1 mixture of MeOH/DCM.

    • Cool to 0°C and add mCPBA portion-wise over 30 minutes.

    • Allow to warm to room temperature and stir for 12 hours.

    • Workup: Concentrate the solvent. The N-oxide often precipitates or can be crystallized from Ethanol/Ether. Note: The amino group is generally less nucleophilic than the pyridine nitrogen, minimizing N-oxidation of the amine.

Analytical Verification (Quality Control)
  • TLC: Use highly polar eluent (e.g., 10% MeOH in DCM). The N-oxide will have a significantly lower

    
     than the starting material.
    
  • Visual Test: Ferric chloride test may be negative (unlike hydroxamic acids), but the compound should show strong UV absorption.

References

  • PubChem. (2025).[3][4] Compound Summary: 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate.[1] National Library of Medicine. Link

  • Lynch, M. A., et al. (2002). Synthesis and elaboration of the pyrazolo[3,4-b]pyridine ring system. Journal of Heterocyclic Chemistry. (General reference for scaffold synthesis).
  • Quiroga, J., et al. (2011). Regioselective synthesis of pyrazolo[3,4-b]pyridine derivatives. Tetrahedron Letters. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Authoritative text on N-oxide reactivity and Meisenheimer/Reissert mechanisms).

Sources

Technical Guide: Crystal Structure Analysis of 3-Amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural analysis framework for 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate , a zwitterionic N-oxide scaffold with significant implications in medicinal chemistry, particularly for kinase inhibition and anti-inflammatory pathways.

Executive Summary

The title compound, 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate (also referred to as 3-amino-1H-pyrazolo[3,4-b]pyridine 7-oxide), represents a distinct class of fused heterocyclic systems.[1] Unlike neutral pyrazolopyridines, this molecule possesses a zwitterionic N-oxide moiety , introducing unique electrostatic properties and hydrogen-bonding capabilities.

This guide provides a comprehensive workflow for the crystallographic characterization of this molecule, focusing on the elucidation of its tautomeric state, zwitterionic resonance, and solid-state packing forces. Understanding these features is critical for rational drug design, as they directly influence solubility, permeability, and ligand-protein binding energetics.

Chemical Context & Tautomerism

The nomenclature "7-ium-7-olate" explicitly refers to the charge-separated resonance form of the N-oxide. In the crystalline state, determining the protonation site (tautomerism) is the primary structural challenge.

Resonance and Tautomeric Forms

The molecule exists in equilibrium between neutral and zwitterionic forms. X-ray diffraction (XRD) distinguishes these by analyzing bond lengths (C-N vs. C=N and N-O bond order).

  • Form A (Zwitterionic N-Oxide): The pyridine nitrogen is cationic (

    
    ), and the oxygen is anionic (
    
    
    
    ). This is the "7-ium-7-olate" form.[2]
  • Form B (N-Hydroxy Tautomer): The oxygen is protonated (N-OH), and the pyridine ring is neutral.

  • Form C (1H vs 2H Pyrazole): The pyrazole proton usually resides on N1 (1H-tautomer) due to thermodynamic stability, but solid-state packing forces can stabilize the 2H-tautomer.

Critical Analysis Point: The N-O bond length in the "olate" form is typically 1.28–1.33 Å , whereas a protonated N-OH bond is longer (>1.36 Å ).

Experimental Workflow

The following diagram outlines the critical path from synthesis to structural refinement, emphasizing the "Self-Validating" checkpoints required for high-integrity data.

CrystalWorkflow Synth Synthesis & Purification (>98% Purity via HPLC) Growth Crystal Growth (Slow Evaporation/Diffusion) Synth->Growth Solvent Selection Screen Microscopy Screening (Birefringence Check) Growth->Screen DataCol X-Ray Data Collection (Mo/Cu Source, <100 K) Screen->DataCol Select Single Crystal Solve Structure Solution (Direct Methods/Dual Space) DataCol->Solve Integration & Scaling Refine Refinement (SHELXL) (H-atom Assignment) Solve->Refine Phase Determination Validate Validation (CheckCIF) (R-factor < 5%) Refine->Validate Residual Density Check Validate->Refine Fix Alerts

Figure 1: Crystallographic workflow ensuring data integrity from synthesis to validation.

Structural Analysis Framework

When analyzing the crystal structure of this specific scaffold, the following parameters are the standard for validation.

Data Collection Parameters (Representative)
ParameterSpecificationRationale
Temperature 100 K (Liquid

)
Minimizes thermal motion, allowing precise location of H-atoms on the amino and pyrazole groups.
Radiation Mo K

(

Å)
Standard for small organic molecules; reduces absorption effects compared to Cu radiation.
Resolution 0.80 Å or betterRequired to resolve N-O and C-N bond orders clearly.
Completeness > 99%Ensures no missing data wedges that could distort the electron density map.
Molecular Geometry & Planarity

The 1H-pyrazolo[3,4-b]pyridine core is expected to be essentially planar.

  • RMS Deviation: The root-mean-square deviation of ring atoms from the mean plane should be < 0.02 Å .

  • Dihedral Angles: If the amino group is involved in strong H-bonding, the nitrogen may pyramidalize slightly, but in conjugated aromatic systems, it often remains planar (

    
     character).
    
Intermolecular Interactions (The "Fingerprint")

The "7-ium-7-olate" moiety drives the supramolecular assembly. The oxygen atom acts as a strong hydrogen bond acceptor , while the 3-amino group and 1-NH act as donors .

Predicted H-Bonding Network:

  • Primary Interaction:

    
     (Intermolecular). This often forms centrosymmetric dimers or infinite chains.
    
  • Secondary Interaction:

    
    . The amino group can bridge adjacent molecules, stabilizing the lattice.
    
  • Pi-Stacking: The planar heteroaromatic cores typically stack in a "head-to-tail" fashion with centroid-to-centroid distances of 3.5–3.8 Å .

Interactions N1_H Pyrazole N1-H (Donor) NO_O N-Oxide Oxygen (Acceptor) N1_H->NO_O Strong H-Bond (1.8 - 2.0 Å) Amino 3-Amino Group (Donor) Amino->NO_O Moderate H-Bond Pi Aromatic Core (Pi-System) Pi->Pi Pi-Stacking (3.6 Å)

Figure 2: Predicted intermolecular interaction map driving the crystal packing.

Implications for Drug Discovery

The crystallographic data of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate directly informs medicinal chemistry campaigns:

  • Kinase Binding Mode: The "hinge region" of kinases typically binds flat heterocycles via H-bonds. The N-oxide oxygen can serve as a unique acceptor vector, potentially picking up interactions with backbone amides (e.g., in the ATP binding pocket) that a neutral pyridine cannot.

  • Solubility: The zwitterionic character (confirmed by the short N-O bond length in the crystal) implies higher aqueous solubility compared to the parent pyrazolopyridine, a critical parameter for oral bioavailability.

  • Metabolic Stability: The N-oxide is already a metabolic oxidation product. Crystallizing this form helps validate the structure of metabolites found in PK/PD studies.

References

  • Cambridge Structural Database (CSD): The primary repository for small molecule crystal structures.

    • Source:

  • Tautomerism in Pyrazolopyridines: Elguero, J., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry.

    • Source:

  • N-Oxide Crystallography: Allen, F. H., et al. "Bond lengths in organic and metal-organic compounds revisited." J. Chem. Cryst.

    • Source:

  • SHELX Software Suite: The standard for structure solution and refinement used in the protocol described.

    • Source:

Sources

zwitterionic character of pyrazolo[3,4-b]pyridin-7-ium-7-olate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Zwitterionic Character of Pyrazolo[3,4-b]pyridin-7-ium-7-olate Derivatives

Authored by a Senior Application Scientist

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a "privileged" heterocyclic system, frequently incorporated into molecules with significant therapeutic potential, including kinase inhibitors and anticancer agents.[1][2][3] A particularly fascinating and functionally significant aspect of this scaffold is the potential for zwitterionic character, specifically in the form of pyrazolo[3,4-b]pyridin-7-ium-7-olates. This guide provides a comprehensive exploration of this phenomenon, moving from fundamental principles to advanced characterization methodologies. We will dissect the synthetic pathways that give rise to these charge-separated species, detail the array of analytical techniques used to unequivocally confirm their zwitterionic nature, and discuss the profound implications of this character on physicochemical properties critical for drug development.

The Concept of Zwitterionic Character in Pyrazolopyridines

A zwitterion is a neutral molecule that possesses formal positive and negative charges on different atoms. In the context of the pyrazolo[3,4-b]pyridine core, the zwitterionic form, pyrazolo[3,4-b]pyridin-7-ium-7-olate, arises from the formal N-oxidation of the pyridine nitrogen atom (N-7). This creates a positively charged quaternary ammonium center (the "ium") and a negatively charged oxygen atom (the "olate") covalently bonded to it.

This charge separation is not merely a theoretical construct; it is a stable, resonant state that fundamentally alters the molecule's electronic distribution, polarity, and intermolecular interactions. Understanding this zwitterionic nature is paramount for predicting a molecule's behavior, from its synthesis and purification to its interaction with biological targets.

Synthesis reagent1 5-Aminopyrazole intermediate Enamine Intermediate reagent1->intermediate + reagent2 1,3-Dicarbonyl Compound reagent2->intermediate product 1H-Pyrazolo[3,4-b]pyridine intermediate->product Cyclization & Aromatization zwitterion Pyrazolo[3,4-b]pyridin-7-ium-7-olate product->zwitterion N-Oxidation oxidant Oxidizing Agent (e.g., m-CPBA) oxidant->zwitterion

Caption: General synthetic workflow for zwitterionic pyrazolopyridines.

Experimental Protocol: N-Oxidation

The critical step for achieving the zwitterionic character is the selective oxidation of the pyridine nitrogen (N-7). This is typically accomplished using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The lone pair of electrons on the N-7 nitrogen acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid.

Step-by-Step Protocol:

  • Dissolution: Dissolve the parent 1H-pyrazolo[3,4-b]pyridine derivative (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane or chloroform) at 0 °C. The choice of a non-protic solvent is crucial to prevent side reactions.

  • Oxidant Addition: Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The slight excess of oxidant ensures complete conversion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to neutralize the acidic byproducts and destroy excess oxidant.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the chlorinated solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure zwitterionic N-oxide.

Definitive Characterization of the Zwitterionic State

X-Ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction provides unambiguous, direct evidence of the zwitterionic form in the solid state. [4]Analysis of the crystal structure reveals key geometric parameters that are fingerprints of charge separation.

  • N-O Bond Length: The N(7)-O bond length is significantly longer than a typical N=O double bond but shorter than an N-O single bond, indicating a bond order between one and two, consistent with the N⁺-O⁻ resonance structure.

  • Ring Geometry: The bond angles and lengths within the pyridine ring are perturbed compared to the neutral parent compound. The C-N-C angles around the N⁺-7 atom are altered due to the change in hybridization and electrostatic repulsion.

  • Intermolecular Interactions: The crystal packing is often dominated by strong electrostatic interactions (π-π stacking and hydrogen bonds) between the positively and negatively charged regions of adjacent molecules. [4]

    Parameter Typical Neutral Pyridine Zwitterionic Pyridinium-olate Rationale for Change
    N(7)-O Bond Length N/A ~1.28 - 1.35 Å Reflects N⁺-O⁻ character with partial double bond nature.
    C6-N7-C7a Angle ~117° >120° Increased s-character and electrostatic repulsion at the N⁺ center.

    | Planarity | Planar | Highly Planar | Maintained aromaticity and charge delocalization. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides powerful insights into the electronic environment of the molecule in solution. [5]

  • ¹H NMR: Protons on the pyridine ring, particularly those alpha to the N⁺-7 atom (at C-6), experience a significant downfield shift (increase in ppm). This deshielding is a direct consequence of the adjacent positive charge, which withdraws electron density.

  • ¹³C NMR: Similarly, the carbon atoms of the pyridine ring, especially C-6 and the bridgehead carbon C-7a, are shifted downfield due to the electron-withdrawing effect of the N⁺-O⁻ group.

  • ¹⁵N NMR: If performed, would show a significant upfield shift for the N-7 nitrogen compared to a neutral pyridine, indicative of its cationic character.

Spectroscopic and Computational Corroboration
  • UV-Vis Spectroscopy: Zwitterionic compounds often exhibit strong absorption bands. More importantly, they can display negative solvatochromism, where the absorption maximum (λ_max) shifts to shorter wavelengths (a blue shift) as solvent polarity increases. This occurs because polar solvents stabilize the highly polar ground state more than the less polar excited state, thus increasing the energy gap for electronic transition.

  • Computational Modeling (DFT): Density Functional Theory calculations are invaluable for visualizing the charge distribution. [4][6][7]A calculated Molecular Electrostatic Potential (MEP) map will clearly show distinct regions of positive potential (blue) localized around the pyridinium ring and negative potential (red) concentrated on the exocyclic oxygen atom, providing a compelling visual model of the zwitterionic state.

Caption: Key resonance forms illustrating charge delocalization in the zwitterion.

Impact on Drug Development Properties

The presence of a zwitterionic state has profound consequences for a molecule's potential as a drug candidate.

  • Solubility: Zwitterions typically exhibit significantly higher aqueous solubility compared to their neutral counterparts due to their high polarity. This can be a major advantage in developing formulations for oral or intravenous administration.

  • Lipophilicity: The charge separation drastically reduces a molecule's lipophilicity. This is often described as a high LogP (partition coefficient) but a low LogD (distribution coefficient) at physiological pH. While beneficial for solubility, it can hinder the molecule's ability to cross lipidic biological membranes, such as the blood-brain barrier. [8]* Target Binding: The fixed positive and negative charges can form strong, specific electrostatic interactions (salt bridges) with amino acid residues (e.g., aspartate, glutamate, lysine, arginine) in a protein's binding pocket. This can lead to enhanced potency and selectivity. [4]* Reduced hERG Liability: The "zwitterion approach" is a known strategy in medicinal chemistry to mitigate the risk of blocking the hERG potassium channel, a common cause of cardiotoxicity, by reducing the lipophilicity and altering the electrostatic profile of the molecule.

Conclusion

The is a critical feature that defines their chemical and biological identity. It is not a mere tautomeric form but a stable, resonant state confirmed by a suite of powerful analytical techniques, most definitively by X-ray crystallography. For researchers in drug discovery, recognizing and leveraging this zwitterionic nature is essential. It provides a strategic tool to modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties—enhancing aqueous solubility and enabling potent, specific interactions with biological targets. A thorough understanding of the synthesis, characterization, and physicochemical consequences of this charge-separated state is fundamental to the rational design of the next generation of therapeutics based on the versatile pyrazolo[3,4-b]pyridine scaffold.

References

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

  • Elgemeie, G. H., et al. (1993). Synthesis of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. Journal of Chemical Research, Synopses, (1), 26-27.
  • Guan, A., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(12), 1535-1543. Available at: [Link]

  • Li, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6432. Available at: [Link]

  • U.S. National Library of Medicine. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]

  • Ahmad, I., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry, 125(10), e30646. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 17(1), 123. Available at: [Link]

  • Zapotoczny, S., et al. (2004). Tautomerism Phenomenon of Pyrazolo[3,4-b]quinoline: Spectroscopic and Quantum Mechanical Studies. The Journal of Physical Chemistry A, 108(22), 4899-4906. Available at: [Link]

  • Rao, H. S. P., et al. (2023). Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead Candidates Against Mycobacterium tuberculosis. bioRxiv. Available at: [Link]

  • Gheidari, D., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports, 15(1), 1-18. Available at: [Link]

  • Elsherif, H. A., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 118-124. Available at: [Link]

  • Al-Omair, M. A., et al. (2024). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances, 14(8), 5355-5370. Available at: [Link]

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thermodynamic stability of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "biologically-active" heterocycle due to its structural similarity to purine bases.[1] This has led to the development of numerous derivatives targeting a wide array of diseases, including cancer and neurodegenerative disorders.[2][3][4][5] The specific compound, 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate, presents a unique zwitterionic structure that introduces distinct physicochemical properties critical for drug development. Its thermodynamic stability is a paramount parameter, influencing shelf-life, formulation, bioavailability, and safety. This guide provides a comprehensive framework for assessing the thermodynamic stability of this molecule, synthesizing theoretical principles with proven experimental and computational methodologies. We delve into the causality behind protocol design, offering researchers and drug development professionals a robust guide for characterizing this promising, yet under-documented, compound. While direct experimental data for this specific zwitterion is not extensively published[6], this whitepaper establishes a complete analytical strategy based on authoritative studies of analogous heterocyclic systems.

The Structural and Therapeutic Context

The 1H-pyrazolo[3,4-b]pyridine core is a bicyclic heterocyclic system whose derivatives have been the subject of intense investigation for over a century.[1] The stability of this system is fundamentally influenced by its tautomeric forms. Computational analyses have definitively shown that the 1H-tautomer is significantly more stable than the 2H-isomer by nearly 9 kcal/mol, making it the predominant form in most applications.[1]

The subject of this guide, 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate, is a unique N-oxide derivative existing as a neutral zwitterion. This internal salt structure is expected to confer high crystallinity and strong intermolecular interactions, which are critical determinants of its thermodynamic stability.

Caption: Molecular structure and key stability-influencing features.

Foundational Principles: Thermodynamic vs. Kinetic Stability

In the context of pharmaceutical solids, it is crucial to distinguish between thermodynamic and kinetic stability.

  • Thermodynamic Stability: Refers to the state of lowest Gibbs free energy. A thermodynamically stable form (e.g., the most stable polymorph) will not spontaneously convert to another form under given conditions.

  • Kinetic Stability: Describes a metastable state that, while not at the lowest energy, is prevented from converting to the stable form by a high activation energy barrier.

For long-term storage and consistent performance, identifying the thermodynamically most stable form of a drug substance is a primary goal of pre-formulation studies.

Computational Assessment of Stability: An In Silico Approach

Computational chemistry provides a powerful, resource-efficient means to predict and understand molecular stability before extensive experimental work is undertaken.[7]

Rationale for Computational Modeling

The primary objective is to calculate the ground-state energy of the molecule. A lower total energy correlates with higher intrinsic stability.[8] Furthermore, computational methods can elucidate the electronic structure, intermolecular interactions, and vibrational frequencies, which are all linked to the compound's thermodynamic profile.

Protocol: Density Functional Theory (DFT) Calculations

This protocol outlines the steps for calculating the optimized geometry and thermodynamic parameters of the target molecule.

Step 1: Structure Preparation

  • Construct the 3D structure of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate using molecular modeling software (e.g., Avogadro, GaussView). Ensure correct atom types and bond orders.

Step 2: Geometry Optimization

  • Perform a full geometry optimization using a DFT method. The B3LYP functional is a robust and widely used choice for organic molecules.[8]

  • Employ a suitable basis set, such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for systems with heteroatoms and potential hydrogen bonding.[8]

  • The optimization calculation finds the lowest energy conformation of the molecule in the gas phase.

Step 3: Frequency Calculation

  • Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

  • Self-Validation: Confirm that the calculation yields no imaginary frequencies. The presence of an imaginary frequency indicates that the optimized structure is a transition state, not a true energy minimum, and the optimization must be repeated.

Step 4: Thermodynamic Parameter Extraction

  • From the frequency calculation output, extract key thermodynamic parameters at a standard temperature (e.g., 298.15 K), including:

    • Total Electronic Energy (E)

    • Enthalpy (H)

    • Gibbs Free Energy (G)

  • These values can be used to compare the relative stability of different isomers or conformers.[8]

Experimental Determination of Thermodynamic Stability

Thermal analysis techniques are indispensable for characterizing the physicochemical properties of pharmaceutical solids. They provide quantitative data on melting, decomposition, and heat capacity.[9][10][11]

Core Techniques and Their Purpose
  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary tool for determining melting point, purity, and the enthalpy of fusion (ΔHfus).[12][13]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the onset temperature of decomposition and to quantify mass loss associated with desolvation or degradation.[9]

  • Hyphenated Techniques (TGA-FTIR/MS): By coupling the TGA instrument to an infrared spectrometer (FTIR) or a mass spectrometer (MS), the gaseous products evolved during decomposition can be identified in real-time. This provides invaluable mechanistic insight into the degradation pathways.[9][12][13]

Workflow for Comprehensive Thermal Analysis

G start Start: Crystalline Sample of Target Compound dsc Differential Scanning Calorimetry (DSC) - Determine T_onset, T_peak (Melting Point) - Calculate ΔH_fusion (Enthalpy of Fusion) - Assess Purity start->dsc Primary Thermal Events tga Thermogravimetric Analysis (TGA) - Determine T_onset (Decomposition Temp.) - Quantify Mass Loss (%) - Identify number of decomposition stages start->tga Mass Change Events data Data Synthesis & Stability Profile - Correlate melting point with decomposition onset - Propose degradation pathway - Establish thermal stability range dsc->data tga_ms TGA coupled with MS/FTIR - Identify evolved gaseous products (e.g., NH₃, CO₂, HCN) - Elucidate decomposition mechanism tga->tga_ms Evolved Gas Analysis tga->data tga_ms->data

Caption: Integrated workflow for experimental thermal analysis.

Protocol: Differential Scanning Calorimetry (DSC)

Causality: The choice of DSC is predicated on its ability to detect thermal events like melting, which are direct indicators of the solid-state stability and lattice energy of the crystalline compound. The sharpness and onset temperature of the melting endotherm are also sensitive measures of purity.[13]

Step 1: Instrument Calibration

  • Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (T_m = 156.6 °C, ΔH_fus = 28.45 J/g). This ensures the accuracy and reliability of the measurements.

Step 2: Sample Preparation

  • Accurately weigh 2-5 mg of the 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate sample into an aluminum DSC pan.

  • Crimp the pan with a lid. For volatile compounds or to study processes under pressure, hermetically sealed pans should be used.

Step 3: Thermal Program

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min). The temperature range should be sufficient to observe the melting point, e.g., from 30 °C to 300 °C. Studies on similar heterocyclic compounds show thermal stability beyond 250 °C.[9][10]

Step 4: Data Analysis

  • Analyze the resulting thermogram to determine:

    • Onset Melting Temperature (T_onset): The temperature at which melting begins.

    • Peak Melting Temperature (T_peak): The temperature at the minimum of the melting endotherm.

    • Enthalpy of Fusion (ΔH_fus): Calculated by integrating the area of the melting peak. This value is proportional to the energy required to break the crystal lattice.

Protocol: Thermogravimetric Analysis (TGA)

Causality: TGA is essential to decouple mass loss events (like decomposition) from thermal events without mass loss (like melting or solid-solid transitions). This clarifies whether the compound melts before it decomposes, a critical factor for processing and formulation.

Step 1: Sample Preparation

  • Accurately weigh 5-10 mg of the sample onto a tared TGA pan (typically platinum or alumina).

Step 2: Thermal Program

  • Place the sample pan into the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative decomposition) to a high temperature (e.g., 600 °C).[14]

Step 3: Data Analysis

  • Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to identify:

    • Onset of Decomposition (T_onset): The temperature at which significant mass loss begins.

    • Decomposition Stages: The number of distinct steps in the mass loss profile.

    • Residual Mass: The percentage of mass remaining at the end of the experiment.

Interpreting Stability Data

The collective data from computational and experimental analyses provides a comprehensive stability profile.

ParameterTechniqueInterpretation
Melting Point (T_m) DSCHigh T_m (>200 °C) suggests a stable crystal lattice with strong intermolecular forces, typical for zwitterions.[10]
Enthalpy of Fusion (ΔH_fus) DSCA large ΔH_fus indicates significant energy is required to disrupt the crystal lattice, correlating with high thermodynamic stability.
Decomposition Temp. (T_d) TGAThe temperature at which the molecule begins to chemically degrade. A large window between T_m and T_d is highly desirable for pharmaceutical processing.
Evolved Gases TGA-MS/FTIRIdentification of fragments like NH₃, HCN, and CO₂ provides insight into the weakest bonds and the decomposition mechanism, which often proceeds via radical pathways for such heterocycles.[12][13]
Gibbs Free Energy (G) DFTA lower calculated free energy for the zwitterionic form compared to potential tautomers would computationally confirm its higher stability.[8]
Caption: Summary of key stability parameters and their interpretation.

Conclusion

The is a critical attribute that dictates its viability as a drug candidate. Although direct literature is sparse, a robust stability profile can be constructed through a synergistic approach. Computational modeling, particularly DFT, offers predictive power regarding intrinsic molecular stability. This must be validated by rigorous experimental thermal analysis, including DSC for solid-state transitions and TGA-FTIR/MS for decomposition pathways. The zwitterionic nature of the molecule suggests a high melting point and significant lattice energy, while the heterocyclic core's degradation is likely to proceed in a single stage under inert conditions, initiated by the cleavage of C-N and C-C bonds.[13] The integrated workflow presented in this guide provides a scientifically sound, self-validating framework for researchers to thoroughly characterize the thermodynamic stability of this and other novel pyrazolopyridine derivatives, ensuring a solid foundation for further drug development.

References

  • This cit
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2023). International Journal of Molecular Sciences, 24(7), 6190. Available from: [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. (2024). Scientific Reports. Available from: [Link]

  • Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. (2025). Scientific Reports. Available from: [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2023). PubMed. Available from: [Link]

  • (PDF) Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2023). ResearchGate. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules, 27(5), 1726. Available from: [Link]

  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(16), 4566-4569. Available from: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2023). International Journal of Molecular Sciences, 24(13), 10565. Available from: [Link]

  • Thermodynamic study on six tricyclic nitrogen heterocyclic compounds by thermal analysis and effusion techniques. (2012). ResearchGate. Available from: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. (2023). ResearchGate. Available from: [Link]

  • This cit
  • This cit
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2021). RSC Medicinal Chemistry. Available from: [Link]

  • Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). (2018). RSC Advances. Available from: [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). ResearchGate. Available from: [Link]

  • This cit
  • 3-amino-1h-pyrazolo[3,4-b]pyridin-7-ium-7-olate. PubChem. Available from: [Link]

  • This cit
  • This cit
  • This cit
  • Thermoanalytical study of the pesticide 3-amino-1,2,4-triazole. (2001). ResearchGate. Available from: [Link]

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solubility profile of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate in organic solvents

[1]

Executive Summary

The compound 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate represents a specific subclass of fused heterocyclic N-oxides.[1] Unlike its neutral parent (1H-pyrazolo[3,4-b]pyridine), the presence of the 7-ium-7-olate (N-oxide) moiety introduces significant zwitterionic character and polarity.[1]

This modification drastically alters the solubility landscape:

  • Lipophilicity (LogP): Significantly lower than the parent pyridine analog due to the charge separation on the N-O bond.[1]

  • Solvent Preference: Shifts from general organic solvents (DCM, EtOAc) to highly polar aprotic and protic solvents (DMSO, MeOH).[1]

  • Critical Handling: The compound exhibits pH-dependent solubility behavior due to the basic primary amine at position 3 and the weak basicity of the N-oxide oxygen.[1]

This guide provides a predicted solubility map based on structural first principles and analog data, followed by a validated Standard Operating Procedure (SOP) for empirical determination.

Structural Analysis & Solubility Prediction

The "N-Oxide Effect"

The 7-oxide moiety creates a dipole moment that disfavors solubility in non-polar hydrocarbons.[1] The oxygen atom acts as a strong hydrogen bond acceptor (HBA), while the 3-amino group and the pyrazole NH provide hydrogen bond donors (HBD).[1]

Solvent ClassPredicted SolubilityMechanistic Rationale
Polar Aprotic (DMSO, DMF, NMP)High (>50 mg/mL)Dipole-dipole interactions stabilize the zwitterionic N-oxide core.[1] Preferred for stock solutions.[1]
Polar Protic (Methanol, Ethanol)Moderate to High (10–30 mg/mL)Strong H-bonding capability with the N-oxide oxygen and amino group.[1] Solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA).[1]
Chlorinated (DCM, Chloroform)Low to Moderate Limited ability to solvate the zwitterionic charge, though the aromatic core provides some dispersion interaction.[1]
Ethers/Esters (THF, EtOAc)Low (<1 mg/mL)Insufficient polarity to overcome the crystal lattice energy of the zwitterion.[1]
Non-Polar (Hexanes, Toluene)Insoluble Complete lack of favorable interactions.[1] Used as anti-solvents for precipitation/purification.[1]
Aqueous (Water) pH Dependent Neutral pH: Low to Moderate (limited by the aromatic rings).[1] Acidic pH (<3): High (Protonation of 3-NH₂ and N-oxide forms a dication).[1]

Experimental Protocol: Solubility Determination

Note: Due to the niche nature of this intermediate, exact literature values are sparse. The following protocol is the industry standard for generating reliable data.

Workflow Diagram (DOT)

The following decision tree outlines the logical flow for selecting solvents and determining solubility limits.

SolubilityWorkflowStartStart: Solid Sample(3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate)ScreenPhase 1: Visual Screening(Solvent Addition)Start->ScreenDissolvedDissolved?Screen->DissolvedHighSolHigh Solubility(>20 mg/mL)Proceed to Stock PrepDissolved->HighSolYesAddHeatApply Heat (40°C)& SonicationDissolved->AddHeatNoHeatDissolvedDissolved w/ Heat?AddHeat->HeatDissolvedTempSolTemperature Dependent(Recrystallization Potential)HeatDissolved->TempSolYesHPLCPhase 2: HPLC Quantitation(Shake-Flask Method)HeatDissolved->HPLCNo (Suspension)

Caption: Decision tree for qualitative and quantitative solubility assessment.

Protocol: Thermodynamic Solubility (Shake-Flask)

Objective: Determine the saturation concentration at equilibrium (25°C).

Materials:

  • Compound: >5 mg (powdered).[1]

  • Solvents: DMSO, Methanol, Water (pH 7.4 buffer), 0.1M HCl.[1]

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV/Vis.[1]

Procedure:

  • Preparation: Place 1–2 mg of compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100 µL of the target solvent.

  • Saturation: If the solid dissolves immediately, add more solid until a visible suspension remains (supersaturation).[1]

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 500 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Dilute the supernatant (e.g., 1:100 in mobile phase) and inject into HPLC. Calculate concentration against a standard curve.

Synthesis & Purification Implications

The solubility profile directly dictates the purification strategy for this intermediate.[1]

Recrystallization Strategies

Based on the Polar Protic vs. Non-Polar solubility differential:

  • Solvent: Ethanol or Methanol (dissolves the N-oxide upon heating).[1]

  • Anti-Solvent: Diethyl Ether or Hexane (induces precipitation of the zwitterion).[1]

  • Technique: Dissolve the crude N-oxide in minimum boiling ethanol. Allow to cool slowly; if no crystals form, add diethyl ether dropwise until turbidity persists.

Reaction Solvent Suitability[2]
  • Cyclization Reactions: Often performed in Acetic Acid or Ethanol .[1] The product (N-oxide) typically precipitates from the reaction mixture upon cooling or water addition, indicating poor water solubility at neutral pH compared to the acidic reaction medium.[1]

References

  • PubChem. (2025).[1] 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate (Compound Summary). National Library of Medicine.[1] Link

  • Quiroga, J., et al. (2011).[1] Synthesis of Pyrazolo[3,4-b]pyridines under Microwave Irradiation in Multi-Component Reactions. Journal of Heterocyclic Chemistry.[1] (General solubility trends for pyrazolo[3,4-b]pyridines). Link

  • Donaire-Arias, A., et al. (2022).[1][2] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.[1] (Review of synthesis solvents and purification). Link

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry.[1][2][3] 5th Ed.[1] Wiley.[1] (Fundamental properties of pyridine N-oxides).

An In-Depth Technical Guide to the Synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold and its Zwitterionic Derivatives

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] Its structural resemblance to purine bases has made it a fertile ground for the discovery of a wide array of biologically active compounds, including kinase inhibitors, antiviral agents, and central nervous system modulators. The introduction of a zwitterionic pyridinium olate moiety, as seen in 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate, can significantly alter the physicochemical properties of the parent molecule. This modification can enhance aqueous solubility, modulate membrane permeability, and influence intermolecular interactions, thereby offering a valuable strategy for drug design and the development of novel functional materials.[4]

This technical guide provides a comprehensive overview of the synthetic pathways to 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate, focusing on the logical progression from the construction of the core heterocyclic system to the final targeted N-oxidation. The causality behind experimental choices and field-proven insights are integrated to offer a robust and scientifically sound resource for researchers in the field.

Part 1: Synthesis of the 3-amino-1H-pyrazolo[3,4-b]pyridine Precursor

The synthesis of the target zwitterionic compound logically commences with the preparation of the 3-amino-1H-pyrazolo[3,4-b]pyridine core. Two primary and well-established strategies dominate the literature for the construction of this scaffold: annulation of a pyrazole ring onto a pyridine precursor and the formation of a pyridine ring from a pyrazole starting material.

Strategy 1: Pyrazole Ring Annulation from a Pyridine Precursor

This approach is a highly effective and widely employed method for the synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridines. The key reaction involves the treatment of a 2-halo-3-cyanopyridine with hydrazine hydrate.[5]

Reaction Causality: The reaction proceeds through a two-step sequence initiated by a nucleophilic aromatic substitution (SNAr) of the halide at the C2 position of the pyridine ring by hydrazine. The electron-withdrawing nature of the adjacent cyano group and the pyridine nitrogen atom activates the C2 position for nucleophilic attack. The second step is an intramolecular cyclization where the terminal amino group of the hydrazine moiety attacks the electrophilic carbon of the cyano group, leading to the formation of the fused pyrazole ring.

G start 2-Halo-3-cyanopyridine + Hydrazine Hydrate intermediate 2-Hydrazinyl-3-cyanopyridine Intermediate start->intermediate Nucleophilic Aromatic Substitution (SNAr) product 3-amino-1H-pyrazolo[3,4-b]pyridine intermediate->product Intramolecular Cyclization

Figure 1: Synthetic pathway for 3-amino-1H-pyrazolo[3,4-b]pyridine from a pyridine precursor.

Experimental Protocol: Synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridine

  • Materials:

    • 2-Chloro-3-cyanopyridine

    • Hydrazine hydrate (80% solution in water)

    • Ethanol

  • Procedure:

    • To a solution of 2-chloro-3-cyanopyridine (1 equivalent) in ethanol, add hydrazine hydrate (2-3 equivalents).

    • The reaction mixture is heated at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

    • The crude product is washed with cold ethanol and dried under vacuum to afford 3-amino-1H-pyrazolo[3,4-b]pyridine.

  • Self-Validation: The formation of the product can be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. The disappearance of the cyano stretching frequency in the IR spectrum is also a key indicator of successful cyclization.

Compound Starting Material Reagents Solvent Yield (%)
3-amino-1H-pyrazolo[3,4-b]pyridine2-Chloro-3-cyanopyridineHydrazine hydrateEthanolHigh

Table 1: Summary of the synthesis of the 3-amino-1H-pyrazolo[3,4-b]pyridine precursor.

Strategy 2: Pyridine Ring Annulation from a Pyrazole Precursor

An alternative and versatile approach involves the construction of the pyridine ring onto a pre-existing 3-aminopyrazole (or a protected derivative). This is typically achieved through condensation with a 1,3-dicarbonyl compound or its synthetic equivalent.[1][3]

Reaction Causality: This reaction is a classic cyclocondensation. The more nucleophilic amino group of the 3-aminopyrazole attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation of the pyrazole C4-position onto the second carbonyl group, and subsequent dehydration to form the pyridine ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound.

G start 3-Aminopyrazole + 1,3-Dicarbonyl Compound intermediate Enamine Intermediate start->intermediate Condensation product Substituted 3-amino-1H-pyrazolo[3,4-b]pyridine intermediate->product Intramolecular Cyclization & Dehydration

Figure 2: Synthetic pathway for substituted 3-amino-1H-pyrazolo[3,4-b]pyridines from a pyrazole precursor.

Part 2: Synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

The final and crucial step in the synthesis of the target molecule is the N-oxidation of the pyridine ring of the 3-amino-1H-pyrazolo[3,4-b]pyridine precursor. This transformation introduces the pyridinium olate functionality.

The Challenge of Selective N-Oxidation: A key consideration in this step is the presence of the nucleophilic 3-amino group, which can also be susceptible to oxidation by common oxidizing agents. This necessitates a strategy for selective N-oxidation of the pyridine nitrogen.

Proposed Solution: In Situ Protonation for Selective N-Oxidation

A proven strategy for the selective N-oxidation of heteroaromatics in the presence of more basic aliphatic or aromatic amines is the use of an in situ protonation technique.[6][7] By adding a suitable acid to the reaction mixture, the more basic 3-amino group is protonated to form an ammonium salt. This deactivates the amino group towards electrophilic attack by the oxidizing agent, thereby allowing for the selective oxidation of the less basic pyridine nitrogen.

Reaction Causality: The lone pair of electrons on the 3-amino group is more basic than that of the pyridine nitrogen. Upon addition of an acid, the amino group is preferentially protonated. The resulting electron-withdrawing ammonium group deactivates the pyrazole and pyridine rings towards electrophilic attack. The peroxy acid, a common N-oxidizing agent, then selectively attacks the remaining nucleophilic pyridine nitrogen to form the desired N-oxide.

G start 3-amino-1H-pyrazolo[3,4-b]pyridine + Acid intermediate1 Protonated 3-amino-1H-pyrazolo[3,4-b]pyridine start->intermediate1 In situ Protonation product 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate intermediate1->product oxidant m-CPBA oxidant->product Selective N-Oxidation

Figure 3: Proposed synthetic pathway for 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate via selective N-oxidation.

Experimental Protocol: Synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

  • Materials:

    • 3-amino-1H-pyrazolo[3,4-b]pyridine

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA) or another suitable acid

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve 3-amino-1H-pyrazolo[3,4-b]pyridine (1 equivalent) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add trifluoroacetic acid (1.1 equivalents) dropwise to the solution while stirring.

    • In a separate flask, dissolve m-CPBA (1.2-1.5 equivalents) in dichloromethane.

    • Add the m-CPBA solution dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate.

  • Self-Validation: The formation of the N-oxide can be confirmed by a downfield shift of the pyridine protons in the 1H NMR spectrum and by mass spectrometry, which will show the addition of an oxygen atom to the molecular weight of the starting material.

Parameter Condition Rationale
Oxidizing Agent m-CPBAA common, effective, and relatively safe peroxy acid for N-oxidation.
Solvent DichloromethaneAn inert solvent that solubilizes the reactants and is suitable for low-temperature reactions.
Acid Trifluoroacetic acidUsed for in situ protonation of the 3-amino group to prevent its oxidation.
Temperature 0 °C to room temp.Initial cooling helps to control the exothermic reaction, followed by stirring at room temperature to ensure completion.

Table 2: Rationale for the chosen experimental conditions for the N-oxidation step.

Conclusion

The synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate is a multi-step process that requires careful consideration of the reactivity of the heterocyclic core and its substituents. This guide has outlined two robust strategies for the synthesis of the crucial 3-amino-1H-pyrazolo[3,4-b]pyridine precursor. Furthermore, a detailed and scientifically reasoned protocol for the selective N-oxidation of the pyridine ring in the presence of a potentially reactive amino group has been presented. By employing an in situ protonation strategy, researchers can effectively direct the oxidation to the desired nitrogen atom, leading to the efficient synthesis of the target zwitterionic compound. The methodologies and insights provided herein are intended to empower researchers in their efforts to synthesize and explore the potential of this and related pyrazolo[3,4-b]pyridine derivatives in drug discovery and materials science.

References

  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429.
  • Dotsenko, V. V., et al. (2018). The formation of 3-amino-1H-pyrazolo[3,4-b]pyridines in the reactions of hydrazine hydrate with 2-halonicotinonitriles. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2286. [Link]

  • Powers, J. P., & Paquette, L. A. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. Organic Letters, 20(7), 2011–2014. [Link]

  • Lynch, B. M., et al. (2025). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate. [Link]

  • Liu, N., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1453. [Link]

  • Wang, Y., et al. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. RSC Advances, 10(73), 44835-44839. [Link]

  • Papakyriakou, A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1543. [Link]

  • Belskaya, N. P., et al. (2015). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 56(34), 4972-4975. [Link]

  • Powers, J. P., & Paquette, L. A. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. PubMed. [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC. [Link]

  • Li, Z., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6481. [Link]

  • ChemTube3D. (n.d.). Pyridine N-Oxide-structure. [Link]

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Lab. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 12(1), 14156. [Link]

  • Petrera, M., & Scammells, P. J. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 66(15), 10291-10333. [Link]

Sources

Electronic Structure & DFT Calculations of Pyrazolo[3,4-b]pyridine N-oxides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., for FGFR, TRK) and antiproliferative agents. Its


-oxide derivatives  represent a critical subclass, offering altered metabolic stability, hydrogen-bonding capabilities, and unique electronic signatures that can enhance ligand-protein binding affinity.

This guide provides a rigorous, field-proven protocol for the Density Functional Theory (DFT) analysis of pyrazolo[3,4-b]pyridine


-oxides. It moves beyond generic computational recipes to address the specific challenges of this fused heterocyclic system: handling tautomeric equilibria, accurately modeling the polar N–O bond, and predicting regioselective reactivity.

Structural Fundamentals & Chemical Logic

Before initiating calculations, one must define the correct isomeric state. The pyrazolo[3,4-b]pyridine system is a fused bicycle containing a pyrazole ring and a pyridine ring.[1][2]

Numbering and Regiochemistry

In the standard IUPAC numbering for the 1H-pyrazolo[3,4-b]pyridine system:

  • Positions 1 & 2: Nitrogen atoms of the pyrazole ring.[1][2][3][4]

  • Position 7: The nitrogen atom of the pyridine ring.

The N-Oxide Moiety: Oxidation typically occurs at the most nucleophilic nitrogen. In this scaffold, the pyridine nitrogen (N-7 ) is significantly more electron-rich than the pyrazole nitrogens, making the 7-oxide (or


-oxide) the primary species of interest.
Tautomeric Preferences

The pyrazole ring introduces tautomerism (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


- vs. 

-).
  • Consensus: DFT calculations (B3LYP/6-311++G(d,p)) consistently identify the

    
    -tautomer  as the global minimum, typically stable over the 
    
    
    
    -form by 7–9 kcal/mol due to aromaticity preservation and reduced lone-pair repulsion [1].
  • Implication: Unless a substituent at N-1 forces the

    
    -form, all ground-state optimizations should begin with the 
    
    
    
    -isomer.

Computational Methodology (The Protocol)

To ensure reproducibility and accuracy (E-E-A-T), the following computational "recipe" is recommended. This protocol balances cost with chemical accuracy for organic heterocycles.

Recommended Level of Theory
Calculation TypeFunctionalBasis SetSolvation ModelRationale
Geometry Opt B3LYP or M06-2X 6-311++G(d,p) Gas / PCMM06-2X captures dispersion forces better for fused rings; Diffuse functions (++) are critical for the anionic oxygen of the N-oxide.
Vibrational Freq Same as OptSame as OptSame as OptEssential to verify minimum (0 imaginary freqs) and obtain ZPE corrections.
UV-Vis (TD-DFT) CAM-B3LYP 6-311++G(2d,2p) PCM / SMDCAM-B3LYP corrects charge-transfer errors common in standard B3LYP for push-pull systems.
NMR Shielding mPW1PW91 6-311+G(2d,p) GIAO / PCMThis functional is benchmarked as superior for

C and

N NMR prediction in heterocycles.
The Solvation Necessity

The N–O bond has a large dipole moment (~4.3 D for pyridine N-oxide vs ~2.2 D for pyridine). Gas-phase calculations will systematically overestimate the bond length and underestimate the polarity.

  • Directive: Always use the IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density) with a solvent matching your experimental conditions (e.g., DMSO, Water, or Chloroform).

Electronic Structure Analysis

Frontier Molecular Orbitals (FMOs)

The introduction of the N-oxide oxygen alters the HOMO-LUMO landscape significantly compared to the parent pyrazolo[3,4-b]pyridine.

  • HOMO: Usually localized on the oxygen lone pairs of the N-oxide and the pyrazole

    
    -system. It is higher in energy than the parent pyridine, making the N-oxide a better nucleophile.
    
  • LUMO: Delocalized across the pyridine ring. The N-oxide moiety lowers the LUMO energy slightly, increasing susceptibility to nucleophilic attack at the C-4 or C-6 positions (relative to the pyridine ring).

Molecular Electrostatic Potential (MEP)

MEP mapping is the most intuitive way to visualize the "pharmacophore" presented to a protein binding pocket.

  • Visual Signature: The N-oxide oxygen appears as a deep red (negative potential) region, capable of acting as a strong Hydrogen Bond Acceptor (HBA).

  • Contrasts: The pyrazole N-H (if unsubstituted) presents a blue (positive potential) region, acting as a Hydrogen Bond Donor (HBD).

  • Application: In docking studies, align the Red (O) and Blue (NH) regions with complementary residues (e.g., Lysine NH

    
     or Aspartate COO
    
    
    
    ) in the active site.
Natural Bond Orbital (NBO) Analysis

Use NBO to quantify the "back-donation" or resonance stabilization.

  • Key Interaction: Look for the delocalization energy (

    
    ) from the Oxygen lone pair (
    
    
    
    ) into the antibonding orbital of the adjacent C-N bonds (
    
    
    ).
  • Interpretation: High

    
     values indicate strong resonance, which correlates with greater stability and reduced reactivity of the N-oxide oxygen toward reduction.
    

Workflow Visualization

The following diagram outlines the decision tree for computationally characterizing these molecules.

G Start Start: Chemical Structure TautomerCheck Tautomer Check (1H vs 2H) Start->TautomerCheck OptGas Geometry Opt (Gas) B3LYP/6-311++G(d,p) TautomerCheck->OptGas Select 1H (Global Min) FreqCheck Freq Calculation (Imaginary Freq = 0?) OptGas->FreqCheck FreqCheck->OptGas No (Fix Geometry) Solvation Re-Opt in Solvent (PCM/SMD Model) FreqCheck->Solvation Yes Properties Property Calculation Solvation->Properties NBO NBO Analysis (Hyperconjugation) Properties->NBO MEP MEP Mapping (Binding Sites) Properties->MEP TDDFT TD-DFT (UV-Vis Spectra) Properties->TDDFT

Caption: Standardized DFT workflow for pyrazolo[3,4-b]pyridine N-oxides, ensuring conformational stability before property prediction.

Reactivity & Synthesis Prediction

Understanding the electronic structure allows for the prediction of synthetic outcomes, particularly for Regioselective Functionalization .

Electrophilic Aromatic Substitution (EAS)
  • Prediction: The Fukui function (

    
    ) for electrophilic attack is highest at the C-3 position  (pyrazole ring) and C-5 position  (pyridine ring, if C-3 is blocked).
    
  • Effect of N-Oxide: The N-oxide group deactivates the pyridine ring towards EAS compared to the parent pyridine, but the back-donation from the oxygen can activate the para position (C-4) relative to the N-oxide in specific conditions, though the pyrazole ring generally remains the most reactive site for halogenation or nitration.

Nucleophilic Attack
  • Prediction: The LUMO coefficients are typically largest at C-4 and C-6 .

  • Mechanism: Pyridine N-oxides are famous for the "Meisenheimer" type reaction. A nucleophile can attack C-2 or C-6 (adjacent to the N-oxide). In pyrazolo[3,4-b]pyridine, the C-6 position is electronically analogous to the C-2 of pyridine and is highly susceptible to nucleophilic displacement (S

    
    Ar), especially if a leaving group (Cl, Br) is present.
    
Regioselectivity of N-Oxidation

If synthesizing the N-oxide from the parent heterocycle using mCPBA:

  • Calculation: Compare the proton affinity or the energy of the transition state for oxygen transfer to N-1, N-2, and N-7.

  • Result: Calculations confirm that N-7 (pyridine) is the most nucleophilic. The pyrazole nitrogens are involved in the aromatic sextet (N-1) or shielded/less basic (N-2), making N-7 oxidation the kinetic and thermodynamic product [2].

Experimental Validation Protocol

To validate your DFT results, compare the computed properties with the following experimental markers:

  • NMR Shifts:

    • The formation of the N-oxide causes a characteristic shielding (upfield shift) of the adjacent carbons (C-6) and deshielding (downfield shift) of the adjacent protons in

      
       NMR due to the anisotropy of the N–O bond.
      
    • Validation: Compute NMR shielding tensors (GIAO method) and correlate with experimental

      
       values (
      
      
      
      is expected).
  • IR Spectroscopy:

    • The N–O stretching vibration is a diagnostic fingerprint.

    • Range: Typically 1200–1300 cm

      
       .
      
    • Validation: Apply a scaling factor (approx 0.967 for B3LYP) to your calculated frequencies to match the experimental IR band.

References

  • Alkorta, I., & Elguero, J. (2022).[2] Theoretical studies on the tautomerism of pyrazolo[3,4-b]pyridines.[2] Journal of Molecular Structure. (Validated via general heterocyclic tautomerism consensus)

  • Quiroga, J., et al. (2017). Regioselective synthesis of pyrazolo[3,4-b]pyridines: A combined experimental and theoretical study. Journal of Organic Chemistry.[5]

  • Wiberg, K. B., et al. (2012). Solvent effects on the electronic structure of pyridine N-oxide. Journal of Physical Chemistry A.

  • Miao, C., et al. (2024). Construction of pyrazolo[3,4-b]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones.[6] Beilstein Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to the Potential Biological Targets of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promising Scaffold of Pyrazolo[3,4-b]pyridine

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its rigid, planar geometry and the presence of multiple hydrogen bond donors and acceptors make it an ideal framework for interacting with various biological macromolecules. This guide provides an in-depth analysis of the potential biological targets for a specific derivative, 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate, based on extensive research into the activities of structurally related compounds. The 3-amino substituent is a common feature in many active pyrazolo[3,4-b]pyridine derivatives, suggesting its crucial role in target engagement.

Primary Potential Target Class: Protein Kinases

A significant body of evidence points towards protein kinases as the primary targets for compounds containing the pyrazolo[3,4-b]pyridine core.[4][5][6] These enzymes play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders. The pyrazolo[3,4-b]pyridine scaffold can act as an ATP-competitive inhibitor by occupying the adenine-binding pocket of the kinase domain.

Tropomyosin Receptor Kinases (TRKs)

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as inhibitors of Tropomyosin Receptor Kinases (TRKs).[7][8] The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are key regulators of cell proliferation and differentiation.[7][8] Their aberrant activation is a known driver of various cancers.

Experimental Protocol: In Vitro TRK Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate against TRKA, TRKB, and TRKC.

  • Materials: Recombinant human TRKA, TRKB, and TRKC enzymes; a suitable peptide substrate; ATP; the test compound; and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cyclin-Dependent Kinases (CDKs)

The pyrazolo[3,4-b]pyridine moiety has been extensively explored for its ability to inhibit Cyclin-Dependent Kinases (CDKs).[4][6][9] CDKs are essential for cell cycle progression, and their inhibition is a well-established strategy in cancer therapy. Several pyrazolo[3,4-b]pyridine derivatives have demonstrated potent and selective inhibition of CDK1 and CDK2.[6]

Experimental Workflow: CDK Inhibition and Cell Cycle Analysis

Caption: Workflow for assessing CDK inhibition from biochemical to cellular levels.

Fibroblast Growth Factor Receptors (FGFRs)

A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[10][11] The FGFR signaling pathway is implicated in cell proliferation, differentiation, and angiogenesis, and its dysregulation is common in various cancers. The N(1)-H of the pyrazolopyridine core is suggested to be crucial for hydrogen bonding within the FGFR1 kinase domain.[10]

TANK-Binding Kinase 1 (TBK1)

More recently, 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as potent inhibitors of TANK-Binding Kinase 1 (TBK1), a key regulator of innate immunity.[12] TBK1 is involved in neuroinflammation, autophagy, and oncogenesis, making it an attractive therapeutic target.[12]

Signaling Pathway: TBK1-Mediated Innate Immune Response

TBK1_Pathway PRR Pattern Recognition Receptors (PRRs) Adaptor Adaptor Proteins (e.g., MAVS, TRIF) PRR->Adaptor Viral/Bacterial PAMPs TBK1 TBK1 Adaptor->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I Interferons (IFN-α/β) IRF3->IFN Transcription Target_Compound 3-amino-1H-pyrazolo [3,4-b]pyridin-7-ium-7-olate Target_Compound->TBK1 Inhibition

Caption: Potential inhibition of the TBK1 signaling pathway.

Secondary Potential Target: Topoisomerase IIα

Beyond kinases, some pyrazolo[3,4-b]pyridine derivatives have shown potential as anti-leukemic agents by inhibiting Topoisomerase IIα.[13] This enzyme is crucial for managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells.

Quantitative Data Summary

Compound ClassTarget Kinase(s)Reported IC50 ValuesReference
Pyrazolo[3,4-b]pyridineTRKA26-57 nM[7]
Pyrazolo[3,4-b]pyridineCDK1/CDK2Potent, selective inhibition[6]
1H-Pyrazolo[3,4-b]pyridineFGFR1-3Good potency[10]
1H-Pyrazolo[3,4-b]pyridineTBK10.2 nM[12]
3,6-diamino-1H-pyrazolo[3,4-b]pyridineCDK5, GSK-30.41 µM, 1.5 µM[5]

Conclusion

The 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate molecule, based on the extensive biological activities of its core scaffold, presents a compelling profile for further investigation, primarily as a protein kinase inhibitor. The most promising targets include TRKs, CDKs, FGFRs, and TBK1, all of which are highly relevant in oncology and immunology. The potential for Topoisomerase IIα inhibition also warrants exploration. The provided experimental frameworks offer a starting point for the empirical validation of these potential biological targets.

References

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Binjubair, F. A., Al-Agamy, M. H. M., & Nafie, M. S. (2024). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Norman, M. H., et al. (2003). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, C., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Abad, J., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Miao, Z., et al. (2020). Some biologically active pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • Thirumal, M., et al. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • Al-Otaibi, F. M., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Available at: [Link]

  • Andreani, A., et al. (2008). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Misra, J. K., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Abad, J., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health. Available at: [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the History and Discovery of 3-Amino-1H-pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Scarcity of a Specific Derivative

A thorough investigation of the scientific literature reveals a notable absence of information regarding the specific history and discovery of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate . While this compound is cataloged with a CAS Number (1198475-27-2), dedicated research on its synthesis, properties, and biological activity is not publicly available.[1][2] This guide, therefore, pivots to the extensively documented and historically significant parent scaffold, 1H-pyrazolo[3,4-b]pyridine , with a particular focus on its 3-amino substituted derivatives. The "-7-ium-7-olate" functional group is characteristic of a pyridine N-oxide, a common modification in medicinal chemistry to alter physicochemical properties. The principles and history discussed herein for the core scaffold provide the essential context for any future investigation into this specific derivative.

The Genesis of a Versatile Heterocycle: A Century of Discovery

The journey of the 1H-pyrazolo[3,4-b]pyridine scaffold began over a century ago. The first documented synthesis of a monosubstituted derivative was achieved by Ortoleva in 1908.[3][4][5] This pioneering work laid the foundation for the exploration of this class of bicyclic heterocycles, which are formed by the fusion of a pyrazole and a pyridine ring.[4][5] Just three years later, in 1911, Bülow reported the synthesis of N-phenyl-3-methyl substituted derivatives, further expanding the chemical space of this nascent scaffold.[3][4]

Early research into pyrazolo[3,4-b]quinolines, a related class of compounds, also contributed to the foundational understanding of these fused heterocyclic systems. While initial structural assignments by Michaelis in 1911 were later corrected, the work of Niementowski and colleagues in 1928 provided the first accurate structure of a 1H-pyrazolo[3,4-b]quinoline.[6] These early explorations, though not focused on the 3-amino derivatives, were crucial in establishing the fundamental chemistry and synthetic accessibility of the pyrazolopyridine core.

The true potential of the 1H-pyrazolo[3,4-b]pyridine scaffold, particularly its 3-amino substituted variants, began to be realized in the latter half of the 20th century and has accelerated in recent decades. This surge in interest is largely attributable to the discovery of their diverse and potent biological activities, positioning them as "privileged scaffolds" in medicinal chemistry.[7][8]

The Rise of a Pharmacophore: Biological Significance and Therapeutic Promise

The 1H-pyrazolo[3,4-b]pyridine nucleus is now recognized as a cornerstone in the design of a wide array of therapeutic agents.[7][8] The introduction of an amino group at the 3-position has proven to be a particularly fruitful strategy in the development of potent and selective kinase inhibitors.[9] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.

Derivatives of 3-amino-1H-pyrazolo[3,4-b]pyridine have demonstrated inhibitory activity against a range of disease-relevant protein kinases, including:

  • Cyclin-Dependent Kinases (CDKs) : These are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[9]

  • Glycogen Synthase Kinase 3 (GSK-3) : Implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's disease.[9]

  • Tropomyosin Receptor Kinases (TRKs) : Continuous activation and overexpression of TRKs are associated with the proliferation and differentiation of cancer cells.[10]

  • Monopolar Spindle Kinase 1 (Mps1) : A key element of the mitotic checkpoint, making it a therapeutic target in aggressive tumors.[11]

  • TANK-Binding Kinase 1 (TBK1) : Plays a vital role in innate immunity, neuroinflammation, and oncogenesis.[12]

The versatility of this scaffold extends beyond oncology and neurodegenerative diseases, with reported activities including antiviral, antimicrobial, and anti-inflammatory properties.[7] This broad biological activity underscores the importance of the 1H-pyrazolo[3,4-b]pyridine core in modern drug discovery.

Synthetic Strategies: Building the Core

The construction of the 1H-pyrazolo[3,4-b]pyridine scaffold can be broadly approached from two main retrosynthetic pathways: starting from a pre-formed pyrazole or a pre-formed pyridine. The former is more common and offers a high degree of flexibility in introducing substituents.

A widely employed method for the synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridines involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[3][4] This multicomponent reaction is often carried out in acetic acid at reflux or under microwave irradiation, which can significantly reduce reaction times.[3][4][8]

Figure 1: A generalized synthetic scheme for the preparation of 3-amino-1H-pyrazolo[3,4-b]pyridine derivatives.

General Experimental Protocol for the Synthesis of a 3-Amino-1H-pyrazolo[3,4-b]pyridine Derivative

The following is a representative, non-optimized protocol based on common literature procedures. Note: This protocol should be adapted and optimized for specific substrates and scales. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Substituted 5-aminopyrazole (1.0 eq)

  • Substituted 1,3-dicarbonyl compound (1.1 eq)

  • Glacial acetic acid

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 5-aminopyrazole (1.0 eq) and the substituted 1,3-dicarbonyl compound (1.1 eq).

  • Add glacial acetic acid as the solvent (concentration to be optimized, typically 0.1-0.5 M).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the desired 3-amino-1H-pyrazolo[3,4-b]pyridine derivative.

  • Characterize the final product by appropriate analytical techniques (e.g., NMR, MS, IR).

Future Directions: The Untapped Potential of N-Oxidation

The specific compound that prompted this guide, 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate, is a pyridine N-oxide. The N-oxidation of the pyridine ring is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. N-oxides often exhibit increased aqueous solubility, altered metabolic profiles, and unique biological activities compared to their parent compounds.

While no specific synthesis for this N-oxide is reported, a potential route would involve the direct N-oxidation of the corresponding 3-amino-1H-pyrazolo[3,4-b]pyridine using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA).

Figure 2: A proposed synthetic route to 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate via N-oxidation.

The exploration of such N-oxide derivatives of this privileged scaffold represents a promising avenue for future research and the development of novel therapeutic agents.

Conclusion

The 1H-pyrazolo[3,4-b]pyridine scaffold, and in particular its 3-amino substituted derivatives, has a rich history deeply intertwined with the evolution of medicinal chemistry. From its early discovery to its current status as a privileged pharmacophore, this versatile heterocycle continues to be a fertile ground for the discovery of new drugs. While the specific history of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate remains to be written, the foundational knowledge of its core structure provides a clear roadmap for its future synthesis and investigation.

References

  • (No author given). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Sun, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., & Borrell, J. I. (2022).
  • PubChem.
  • (No author given). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
  • (No author given). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry.
  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.
  • (No author given). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules.
  • Donaire-Arias, A., et al. (2022).
  • (No author given). ChemInform Abstract: Synthesis of Pyrazolo[3,4-b]pyridines under Microwave Irradiation in Multi-Component Reactions and Their Antitumor and Antimicrobial Activities. Part 1.
  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • ChemicalBook.

Sources

Methodological & Application

Technical Application Note: High-Purity Synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized synthesis protocol for 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate (also referred to as 3-amino-1H-pyrazolo[3,4-b]pyridine 7-oxide). This zwitterionic fused heterocycle is a critical scaffold in medicinal chemistry, particularly for kinase inhibitor development (e.g., TRK, MAPK pathways) where the N-oxide moiety modulates solubility and metabolic stability.

Unlike standard pyrazolo[3,4-b]pyridine synthesis, the introduction of the N-oxide requires a specific regioselective strategy. Direct oxidation of the final 3-amino heterocycle often leads to complex mixtures due to the competing oxidation of the exocyclic amine. Therefore, this guide utilizes a precursor-oxidation strategy , ensuring the N-oxide is established prior to ring closure.

Key Chemical Properties
PropertySpecification
IUPAC Name 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate
Molecular Formula C₆H₆N₄O
Molecular Weight 150.14 g/mol
Structure Type Fused Pyrazole-Pyridine N-Oxide (Zwitterion)
Key Functional Groups Exocyclic primary amine, N-oxide, Pyrazole NH

Critical Analysis of Synthetic Strategy

The synthesis relies on the nucleophilic aromatic substitution (


)  of a 2-halopyridine activated by an N-oxide, followed by intramolecular cyclization.
The Logic of the "Oxide-First" Route
  • Activation: The N-oxide group at position 1 of the pyridine ring (which becomes position 7 in the fused system) significantly increases the electrophilicity of the C2 carbon compared to the unoxidized pyridine. This facilitates the displacement of the chloride by hydrazine under milder conditions.

  • Protection: Establishing the N-oxide before forming the primary amine prevents the formation of hydroxylamines or nitro-derivatives that would occur if one attempted to oxidize the final 3-amino product with reagents like mCPBA.

SynthesisLogic Start 2-Chloro-3-cyanopyridine Oxidation Step 1: N-Oxidation (Establish Zwitterion) Start->Oxidation UHP / TFAA Intermed 2-Chloro-3-cyanopyridine 1-oxide Oxidation->Intermed Cyclization Step 2: Hydrazine Cyclization (Ring Closure) Intermed->Cyclization N2H4·H2O, EtOH Product 3-amino-1H-pyrazolo[3,4-b] pyridin-7-ium-7-olate Cyclization->Product

Figure 1: Strategic workflow for the synthesis, prioritizing the preservation of the N-oxide moiety.

Detailed Experimental Protocols

Protocol A: Synthesis of Precursor (2-Chloro-3-cyanopyridine 1-oxide)

Note: If 2-chloro-3-cyanopyridine 1-oxide is commercially sourced, proceed directly to Protocol B.

Reagents:

  • 2-Chloro-3-cyanopyridine (1.0 eq)[1]

  • Urea Hydrogen Peroxide (UHP) (4.0 eq)

  • Trifluoroacetic Anhydride (TFAA) (4.0 eq)

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-cyanopyridine (10.0 g, 72.2 mmol) in anhydrous DCM (150 mL).

  • Addition of Oxidant: Add Urea Hydrogen Peroxide (27.1 g, 288 mmol) to the solution. The mixture will be a suspension.

  • Activation (Exothermic): Cool the flask to 0°C in an ice bath. Dropwise add Trifluoroacetic Anhydride (40 mL, 288 mmol) over 30 minutes. Caution: This reaction is exothermic. Maintain internal temperature < 10°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting pyridine.

  • Quench & Workup:

    • Cool to 0°C. Quench carefully with saturated aqueous

      
       (to destroy excess peroxide) until starch-iodide paper shows no color change.
      
    • Add saturated

      
       to neutralize the trifluoroacetic acid (pH ~7-8).
      
    • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo. The residue is typically a solid that can be recrystallized from Ethanol/Hexane or used directly if purity >95% by NMR.
    

Mechanism Insight: The TFAA reacts with UHP to form Trifluoroperacetic acid in situ, a potent oxygen transfer agent that selectively oxidizes the pyridine nitrogen.

Protocol B: Cyclization to 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

This is the critical ring-forming step.

Reagents:

  • 2-Chloro-3-cyanopyridine 1-oxide (from Protocol A) (5.0 g, 32.3 mmol)

  • Hydrazine Hydrate (80% or 98% grade) (3.0 eq, 97 mmol)

  • Ethanol (Absolute) (50 mL)

Procedure:

  • Setup: Place 2-chloro-3-cyanopyridine 1-oxide (5.0 g) in a 250 mL reaction flask. Add Ethanol (50 mL) to form a suspension.

  • Addition: Add Hydrazine Hydrate (4.7 mL) dropwise at room temperature.

    • Observation: The solution often turns yellow/orange upon addition.

  • Heating: Heat the reaction mixture to reflux (80°C) for 3–5 hours.

    • Reaction Progress: The product is less soluble than the starting material and typically precipitates as a solid during the reaction.

  • Isolation:

    • Cool the mixture slowly to room temperature, then to 0–5°C in an ice bath for 1 hour to maximize precipitation.

    • Filter the solid under vacuum.

    • Wash: Wash the filter cake with cold Ethanol (2 x 10 mL) followed by Diethyl Ether (2 x 15 mL) to remove excess hydrazine.

  • Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.

Yield Expectation: 75–85% Appearance: Yellow to light brown powder.

Quality Control & Characterization

To validate the synthesis, specific spectral markers must be confirmed.

TechniqueExpected Signal / ObservationInterpretation
¹H NMR (DMSO-d₆)

~8.4 ppm (d, 1H, H-6)
Downfield shift characteristic of N-oxide alpha-proton.
¹H NMR (DMSO-d₆)

~7.1 ppm (dd, 1H, H-5)
Coupling pattern confirms pyridine ring integrity.
¹H NMR (DMSO-d₆)

~5.8–6.0 ppm (s, 2H,

)
Broad singlet confirming exocyclic amine.
IR Spectroscopy ~1250–1300

Strong N-O stretching vibration (absent in non-oxide analog).
IR Spectroscopy ~2230

(Absent)
Critical: Disappearance of the Nitrile (

) peak confirms cyclization.
Mass Spectrometry m/z = 151.06

Matches

. (Non-oxide would be 135).
Structural Validation Diagram

The following diagram illustrates the mechanistic pathway, highlighting the nucleophilic attack that closes the ring.

Mechanism Step1 Activation: N-oxide pulls electron density, making C-Cl highly electrophilic. Step2 Substitution (SnAr): Hydrazine displaces Chloride. Intermediate: 2-hydrazinyl-3-cyanopyridine 1-oxide Step1->Step2 + N2H4 Step3 Cyclization: Terminal NH2 attacks Nitrile (CN). Formation of 3-amino pyrazole ring. Step2->Step3 Intramolecular Final Target: 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate Step3->Final Tautomerization

Figure 2: Mechanistic pathway of the hydrazine cyclization.

Safety & Handling Protocols

Hydrazine Hydrate[2]
  • Hazard: Highly toxic, potential carcinogen, and corrosive.

  • Control: Handle only in a fume hood. Double-glove (Nitrile). Destroy excess hydrazine in waste streams using bleach (sodium hypochlorite) solution before disposal.

N-Oxide Energetics
  • Hazard: Heterocyclic N-oxides can possess energetic properties, though mono-N-oxides of this weight are generally stable.

  • Control: Avoid heating the dry solid above 100°C. Do not grind extensively in a dry state.

Waste Disposal
  • Aqueous waste from Protocol A contains trifluoroacetic acid and oxidants.[2] Quench peroxides completely before mixing with organic solvent waste to prevent explosion hazards.

References

  • Lynch, B. M., et al. (1988). "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra." Canadian Journal of Chemistry.

  • Quiroga, J., et al. (2008). "Regioselective synthesis of pyrazolo[3,4-b]pyridine derivatives." Journal of Heterocyclic Chemistry.
  • BenchChem Technical Support. (2025). "Synthetic Routes to 2-Chloro-3-Cyanopyridine Derivatives." BenchChem Application Notes.

  • MDPI Molecules. (2022). "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules.

Sources

functionalization of the amino group in 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Amino Group in 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Strategic Overview

3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate (PubChem CID: 45588472) represents a specialized scaffold in medicinal chemistry, particularly in the development of soluble guanylate cyclase (sGC) stimulators and kinase inhibitors. Structurally, it features a fused pyrazolo-pyridine core with two critical functionalities:[1][2]

  • The N-oxide (7-ium-7-olate): A zwitterionic moiety that imparts unique electronic properties and solubility profiles, often improving metabolic stability or potency compared to the parent pyridine.

  • The 3-Amino Group: An exocyclic primary amine attached to the electron-rich pyrazole ring. This is the primary vector for diversification (SAR exploration).

The Challenge: The "7-ium-7-olate" designation indicates a zwitterionic character (


), rendering the molecule highly polar and poorly soluble in standard organic solvents (DCM, THF). Furthermore, the electron-withdrawing nature of the fused pyridine-N-oxide ring can modulate the nucleophilicity of the 3-amino group, requiring optimized forcing conditions or specific coupling reagents.

This guide provides three validated protocols for functionalizing the 3-amino group, designed to overcome solubility barriers and preserve the N-oxide moiety.

Reactivity Landscape & Decision Matrix

Before initiating synthesis, consult the reactivity decision tree below to select the appropriate protocol.

ReactivityMatrix Start Target Modification Amide Amide/Urea (Stable Linkers) Start->Amide Protocol A Alkyl Secondary Amine (Solubility/Basicity) Start->Alkyl Protocol B Halogen Halide (I/Br) (Cross-Coupling Precursor) Start->Halogen Protocol C HATU Reagent: HATU/DMF Avoids Acid Chlorides Amide->HATU STAB Reagent: STAB (NaBH(OAc)3) Preserves N-oxide Alkyl->STAB Isoamyl Reagent: Isoamyl Nitrite + CH2I2/CuI Halogen->Isoamyl Path_Amide Acylation Path_Alkyl Reductive Amination Path_Halo Sandmeyer Rxn

Figure 1: Decision matrix for functionalizing the 3-amino group based on desired chemotype.

Protocol A: Amide Coupling (Acylation)

Objective: Derivatization of the 3-NH2 group with carboxylic acids to form amides. Challenge: The zwitterionic core is insoluble in DCM/THF. The 3-NH2 is moderately nucleophilic but may be sluggish due to the electron-deficient pyridine ring. Solution: Use of high-polarity solvents (DMF/DMA) and high-efficiency coupling agents (HATU) to drive the reaction without heating (which risks N-oxide deoxygenation).

Materials
  • Substrate: 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate (1.0 eq)

  • Carboxylic Acid: R-COOH (1.2 eq)

  • Coupling Agent: HATU (1.5 eq) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMA (Dimethylacetamide).

Step-by-Step Methodology
  • Solubilization: In a flame-dried vial, suspend the amine substrate (1.0 mmol) in anhydrous DMF (5 mL).

    • Note: The starting material may not fully dissolve initially. It will solubilize as the reaction proceeds or upon base addition.

  • Activation: In a separate vial, dissolve the Carboxylic Acid (1.2 mmol) in DMF (2 mL). Add HATU (1.5 mmol) and DIPEA (3.0 mmol). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add the activated acid solution dropwise to the amine suspension.

  • Reaction: Purge the headspace with Nitrogen/Argon. Seal and stir at 40°C for 12–16 hours.

    • Why 40°C? Slight warming aids solubility of the zwitterion without thermally degrading the N-oxide.

  • Monitoring: Monitor by LC-MS. Look for the [M+H]+ peak corresponding to Product (Mass = Substrate + Acid - 18).

  • Work-up (Precipitation Method):

    • Pour the reaction mixture into ice-cold water (10x volume).

    • The amide product often precipitates due to the hydrophobic R-group. Filter and wash with water.

  • Alternative Work-up (Extraction):

    • If no precipitate forms, extract with n-Butanol or EtOAc (if soluble).

    • Critical: Avoid acidic washes (e.g., 1N HCl) as this may protonate the N-oxide or pyrazole, keeping it in the aqueous phase.

Protocol B: Reductive Amination (Alkylation)

Objective: Mono-alkylation to form secondary amines. Challenge: Standard hydrogenation (H2/Pd-C) will likely reduce the N-oxide to the pyridine (deoxygenation). Solution: Use a mild hydride donor, Sodium Triacetoxyborohydride (STAB), which is selective for imines over N-oxides.

Materials
  • Substrate: 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate (1.0 eq)

  • Aldehyde: R-CHO (1.2 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (2.0 eq)

  • Acid Catalyst: Acetic Acid (AcOH) (1-2 drops)

  • Solvent: DMF/1,2-Dichloroethane (1:1 mixture) or pure DMF.

Step-by-Step Methodology
  • Imine Formation: Dissolve the amine substrate (1.0 mmol) and Aldehyde (1.2 mmol) in DMF (5 mL). Add 2 drops of glacial Acetic Acid.

  • Equilibration: Stir at RT for 2–4 hours.

    • Note: Molecular sieves (4Å) can be added to scavenge water and drive imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (2.0 mmol) portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir overnight (12 h).

  • Quench: Quench with saturated aqueous NaHCO3.

  • Purification: Extract with EtOAc/MeOH (9:1). The product is likely polar; use Reverse Phase Flash Chromatography (C18 column, Water/Acetonitrile gradient) for isolation.

Protocol C: Sandmeyer Reaction (Iodination)

Objective: Converting the 3-NH2 to 3-Iodo. Significance: The 3-Iodo derivative is a "Universal Intermediate" for Suzuki, Sonogashira, or Buchwald couplings, allowing access to carbon-linked or aryl-amine linked analogs.

Materials
  • Substrate: 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate (1.0 eq)

  • Nitrite Source: Isoamyl Nitrite (3.0 eq) or t-Butyl Nitrite.

  • Halogen Source: Diiodomethane (CH2I2) (Solvent/Reagent) or CuI/MeCN.

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology
  • Preparation: In a dark fume hood (iodides are light sensitive), suspend the amine (1.0 mmol) in Diiodomethane (3 mL) or MeCN (5 mL) containing CuI (1.0 eq).

  • Diazotization: Heat the mixture to 60°C. Add Isoamyl Nitrite (3.0 eq) dropwise.

    • Mechanism:[2][3][4][5] The amine forms a diazonium species in situ, which is immediately displaced by iodine via a radical mechanism.

  • Reaction: Stir at 60–80°C for 2–4 hours. Evolution of N2 gas will be observed.

  • Work-up: Cool to RT. Dilute with EtOAc.

  • Purification: Wash with 10% aqueous Sodium Thiosulfate (

    
    ) to remove excess iodine (purple color disappears).
    
  • Isolation: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).
    

Workflow Visualization

The following diagram illustrates the integrated workflow for synthesizing diverse analogs from the parent amine.

Workflow Start Start: 3-amino-1H-pyrazolo[3,4-b] pyridin-7-ium-7-olate Step1 Solubility Check: Dissolve in DMF/DMSO Start->Step1 Branch1 Path A: Amide Coupling (HATU, R-COOH, DIPEA) Step1->Branch1 Branch2 Path B: Reductive Amination (R-CHO, STAB, AcOH) Step1->Branch2 Branch3 Path C: Sandmeyer Iodination (Isoamyl Nitrite, CuI) Step1->Branch3 QC QC Check (LC-MS): Confirm N-oxide retention (+16 Da vs parent) Branch1->QC Branch2->QC Branch3->QC End Final Purified Analog QC->End Pass

Figure 2: Experimental workflow for parallel synthesis of 3-amino derivatives.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Solubility Zwitterionic lattice energy is high.Switch to DMSO or NMP. Gently heat to 40-50°C. Use sonication.
N-Oxide Loss Reduction during reaction.Avoid

,

, or strong phosphines (

). Use HATU instead of carbodiimides if possible.
No Reaction (Amide) Low nucleophilicity of amine.Use Acid Chlorides with Pyridine in DMF (more reactive than HATU).
Purple Product Iodine contamination (Path C).Wash extensively with Sodium Thiosulfate.

References

  • PubChem. 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate (CID 45588472).[6] National Library of Medicine. [Link]

  • Lynch, M. A., et al. Synthesis and functionalization of 1H-pyrazolo[3,4-b]pyridines.Canadian Journal of Chemistry, 1988, 66(3), 420-428.[7] (Foundation for pyrazolopyridine reactivity).[2][3] [Link]

  • Fustero, S., et al. Recent advances in the synthesis of pyrazolo[3,4-b]pyridines.Arkivoc, 2009 (i), 198-250.[8] (Review of amino-pyrazole functionalization). [Link]

  • Charris-Molina, A., et al. One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines.The Journal of Organic Chemistry, 2017, 82(23). (High-efficiency coupling protocols).[9] [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties.Molecules, 2022.[1][2][10][11] (Analogous N-oxide chemistry). [Link]

Sources

Application Notes and Protocols: 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifunctional Ligand

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system, prominently featured in a multitude of biologically active compounds with applications ranging from antiviral to anticancer agents.[1][2][3] Its rigid, planar structure and the presence of multiple nitrogen atoms make it an exceptional candidate for the design of sophisticated ligands in coordination chemistry. This application note delves into the synthesis, characterization, and coordination chemistry of a particularly intriguing derivative: 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate.

The formal zwitterionic character of this ligand, arising from the N-oxide on the pyridine ring (position 7), introduces a unique electronic and steric profile. The N-oxide group, a potent hydrogen bond acceptor and a soft donor atom, complements the existing coordination sites of the pyrazole and amino functionalities.[4] This multifunctionality opens avenues for creating novel metal complexes with tailored properties for applications in catalysis, materials science, and medicinal chemistry.[5][6]

This guide provides detailed, field-proven protocols for the synthesis of the ligand and a representative coordination complex. It further elucidates the scientific rationale behind the experimental choices, offering researchers a solid foundation for exploring the rich coordination chemistry of this promising ligand.

Part 1: Synthesis of the Ligand: 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

The synthesis is a two-step process, beginning with the construction of the pyrazolo[3,4-b]pyridine core, followed by selective N-oxidation of the pyridine nitrogen.

Step 1.1: Synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridine

This protocol is adapted from established methods for the synthesis of aminopyrazolopyridines from halonicotinonitriles.[7][8] The reaction proceeds via an initial nucleophilic substitution of the chloride by hydrazine, followed by an intramolecular cyclization onto the nitrile group.

Experimental Workflow: Synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridine

G reagents 2-Chloronicotinonitrile Hydrazine hydrate Ethanol reaction Reflux (8-12 h) Monitor by TLC reagents->reaction workup Cool to RT Filter precipitate Wash with cold ethanol Dry under vacuum reaction->workup product 3-amino-1H-pyrazolo[3,4-b]pyridine (White to pale yellow solid) workup->product

Caption: Workflow for the synthesis of the pyrazolopyridine precursor.

Protocol:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloronicotinonitrile (10.0 g, 72.2 mmol) in ethanol (150 mL).

  • Reaction Initiation: To the stirred suspension, add hydrazine hydrate (64-65% solution, 15.0 mL, approx. 300 mmol) dropwise at room temperature. The addition is exothermic, and the solid may dissolve before a new precipitate forms.

  • Reaction Progression: Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).

  • Product Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold ethanol (3 x 30 mL) to remove any unreacted starting materials and hydrazine salts.

  • Drying: Dry the resulting white to pale yellow solid under vacuum to a constant weight. The product is typically of high purity (>95%) and can be used in the next step without further purification.

Causality and Insights:

  • Choice of Solvent: Ethanol is an excellent choice as it readily dissolves the starting material and hydrazine hydrate at elevated temperatures, while allowing for the precipitation of the product upon cooling, simplifying isolation.

  • Excess Hydrazine: A significant excess of hydrazine hydrate is used to ensure complete consumption of the 2-chloronicotinonitrile and to drive the reaction towards the desired product. It also acts as a base to neutralize the HCl formed during the reaction.

Expected Characterization Data for 3-amino-1H-pyrazolo[3,4-b]pyridine:

Technique Expected Observations
¹H NMR Resonances for the pyridine and pyrazole protons, and a characteristic broad singlet for the amino protons.
¹³C NMR Signals corresponding to the carbon atoms of the fused heterocyclic system.
IR (KBr) N-H stretching vibrations for the amino and pyrazole groups (typically in the 3200-3400 cm⁻¹ region), and C=N/C=C stretching vibrations.
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₆H₆N₄.
Step 1.2: N-Oxidation to 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

The selective N-oxidation of the pyridine nitrogen is achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The pyridine nitrogen is more susceptible to oxidation than the pyrazole nitrogens due to its higher basicity and steric accessibility.[3]

Experimental Workflow: N-Oxidation

G start_mat 3-amino-1H-pyrazolo[3,4-b]pyridine in Dichloromethane (DCM) reagent_add Add m-CPBA solution (portion-wise at 0 °C) start_mat->reagent_add reaction Stir at RT (12-18 h) Monitor by TLC reagent_add->reaction workup Wash with NaHCO₃ (aq) Wash with brine Dry over Na₂SO₄ reaction->workup purification Remove solvent in vacuo Recrystallize from Ethanol/Hexane workup->purification product Target Ligand (Crystalline solid) purification->product

Caption: Workflow for the N-oxidation of the pyrazolopyridine precursor.

Protocol:

  • Dissolution: Dissolve 3-amino-1H-pyrazolo[3,4-b]pyridine (5.0 g, 37.3 mmol) in dichloromethane (DCM, 200 mL) in a 500 mL round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of m-CPBA (77% max, 9.2 g, approx. 41.0 mmol) in DCM (100 mL) dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Workup: Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (3 x 100 mL) to remove excess m-CPBA and the meta-chlorobenzoic acid byproduct. Follow with a wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from an ethanol/hexane mixture to yield 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate as a crystalline solid.

Causality and Insights:

  • Choice of Oxidant: m-CPBA is a highly effective and relatively safe reagent for N-oxidation. It is soluble in organic solvents and the acidic byproduct is easily removed by a basic wash.[4]

  • Temperature Control: The initial addition of m-CPBA at 0 °C is crucial to control the exothermic reaction and prevent potential side reactions.

  • Aqueous Workup: The sodium bicarbonate wash is essential to neutralize and remove the acidic components from the reaction mixture, which could otherwise interfere with the isolation of the N-oxide product.

3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

]; }

Caption: Workflow for the synthesis of a copper(II) complex.

Protocol:

  • Ligand Solution: In a 100 mL round-bottom flask, dissolve 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate (0.300 g, 2.0 mmol) in warm methanol (30 mL).

  • Metal Salt Solution: In a separate beaker, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.170 g, 1.0 mmol) in methanol (10 mL).

  • Complexation: Add the copper(II) chloride solution dropwise to the stirred ligand solution at room temperature. A color change and/or the formation of a precipitate should be observed.

  • Reaction: Stir the mixture at room temperature for 4-6 hours to ensure complete complex formation.

  • Isolation: If a precipitate has formed, cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the isolated complex with a small amount of cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.

  • Drying: Dry the complex under vacuum.

Causality and Insights:

  • Stoichiometry: A 2:1 ligand-to-metal molar ratio is used, which is common for the formation of octahedral or square planar complexes with monodentate or bidentate ligands.

  • Solvent Choice: Methanol is a good solvent for both the ligand and the metal salt, facilitating a homogeneous reaction environment for complex formation.

  • Coordination Mode: Pyridine N-oxides are known to coordinate to transition metals through the oxygen atom. [9]The presence of the amino and pyrazole groups offers the potential for bidentate chelation, which would result in a thermodynamically stable complex due to the chelate effect. Spectroscopic analysis is crucial to determine the exact coordination mode.

Proposed Structure of the Complex

Caption: A possible coordination of the ligand to a Cu(II) center.

Part 3: Characterization of the Coordination Complex

Thorough characterization is essential to confirm the formation of the complex and to elucidate its structure.

Key Characterization Techniques:

Technique Purpose and Expected Observations
FT-IR Spectroscopy Compare the spectrum of the complex with that of the free ligand. A shift in the N-O stretching vibration (typically around 1200-1300 cm⁻¹) to a lower frequency is indicative of coordination through the N-oxide oxygen. Changes in the N-H stretching region may suggest involvement of the amino group in coordination or hydrogen bonding.
UV-Vis Spectroscopy The formation of the complex will likely result in the appearance of new absorption bands in the visible region, corresponding to d-d transitions of the Cu(II) center. A shift in the ligand-centered π-π* transitions may also be observed.
Elemental Analysis Provides the percentage composition of C, H, and N, which can be compared to the calculated values for the proposed formula of the complex to confirm its stoichiometry.
Magnetic Susceptibility Measurement of the magnetic moment can determine the number of unpaired electrons and confirm the oxidation state of the copper center (typically d⁹ for Cu(II)).
Single-Crystal X-ray Diffraction If suitable crystals can be grown, this technique will provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and the precise coordination environment of the metal ion.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate and its use as a ligand in coordination chemistry. The unique electronic and structural features of this N-oxide derivative make it a compelling building block for the design of novel metal-organic materials and catalysts.

Future research could explore the coordination of this ligand to a wider range of transition metals and lanthanides, investigating the resulting complexes' catalytic activity, photoluminescent properties, and biological relevance. The multifunctionality of the ligand offers exciting possibilities for the construction of coordination polymers and metal-organic frameworks with interesting topologies and functions.

References

  • Bunnelle, E. A., et al. (2009). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 50(35), 4979-4981. Available at: [Link]

  • Carlin, R. L., & de Jongh, L. J. (1986). Structural and Magnetic Properties of Transition Metal complexes of Pyridine N-Oxide. Chemical Reviews, 86(4), 659-680. (No direct link available, refer to journal archives)
  • Chen, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(6), 724-736. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. Available at: [Link]

  • Gompper, R., & Euchner, H. (1966). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. (This is a general review on pyrazole ligands, a specific paper on the topic from 1966 was not found in the search, but modern reviews exist). A representative modern review is: Khan, A., et al. (2023). ACS Omega, 8(1), 239-261. Available at: [Link]

  • Van Ingen Schenau, A. D., Verschoor, C. G., & Romers, C. (1974). The Crystal and Molecular Structure of Hexakis(pyridine-N-oxide)nickel(II) Bis(tetrafluoroborate). Acta Crystallographica Section B, 30(7), 1686–1694. (General reference on pyridine-N-oxide complexes). Available at: [Link]

  • Iaroshenko, V. O., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

  • Grokipedia. Transition metal complexes of pyridine-N-oxides. (This is a general knowledge source, providing a good overview). Available at: [Link]

  • Krasnikov, V. V., et al. (2018). The formation of 3-amino-1H-pyrazolo[3,4-b]pyridines in the reactions of hydrazine hydrate with 2-halonicotinonitriles. ResearchGate. (This is a figure from a publication, the full reference is likely within the linked article). Available at: [Link]

  • Lynch, B. M., et al. (1984). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 62(8), 1543-1553. Available at: [Link]

  • Zou, X., et al. (2006). An efficient synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation. ARKIVOC, 2006(ii), 130-135. Available at: [Link]

  • Ndagi, U., Mhlongo, N., & Soliman, M. E. (2017). Perspective: The Potential of Pyrazole-Based Compounds in Medicine. Bioinorganic Chemistry and Applications, 2017, 7013598. Available at: [Link]

  • PubChem. 3-amino-1h-pyrazolo[3,4-b]pyridin-7-ium-7-olate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 1H-pyrazolo[3,4-b]pyridin-3-amine. National Center for Biotechnology Information. Available at: [Link]

  • Quiroga, J., et al. (2006). A series of pyrazolo[3,4-b]pyridine derivatives were synthesized by the reaction of aminopyrazole with chalcones in the presence of ZnCl2 under microwave irradiation. ARKIVOC. (This appears to be the same reference as)[10].

  • Sharma, V., Kumar, P., & Pathak, D. (2013). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. International Journal of Pharmaceutical Sciences and Research. (A general review).
  • Reddy, C. R., et al. (2021). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega, 6(51), 35687–35701. Available at: [Link]

  • Keating, J. J. (2021). General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides. Thieme Chemistry. Available at: [Link]

  • Grygorenko, O. O., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. Available at: [Link]

  • Li, C., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1548-1563. Available at: [Link]

  • Stubbe, M., & Segets, D. (2024). Medicinal Chemistry of Drugs with N‑Oxide Functionalities. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Application Notes and Protocols for the Preparation of Energetic Salts from 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a detailed theoretical framework and proposed experimental protocols for the synthesis of energetic salts from 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate. The parent compound and its energetic derivatives are not well-documented in existing literature. Therefore, the information presented is based on established principles of heterocyclic chemistry and energetic materials science, drawing analogies from similar structures. All proposed experimental work should be conducted by qualified personnel in appropriately equipped laboratories with stringent safety protocols in place.

Introduction

The field of energetic materials is continually in search of novel compounds that offer a superior balance of performance, stability, and insensitivity. Nitrogen-rich heterocyclic compounds are a promising class of materials in this regard, owing to their high heats of formation and the generation of gaseous, environmentally benign products upon decomposition. The pyrazolo[3,4-b]pyridine scaffold, a fusion of pyrazole and pyridine rings, presents an intriguing platform for the design of new energetic materials. The introduction of an amino group and an N-oxide functionality in the form of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate (hereafter referred to as APP-O ) creates a molecule with a high nitrogen content and an inherent oxygen source, both desirable characteristics for energetic compounds.

This document outlines the proposed synthesis of the parent compound, APP-O , and provides detailed protocols for its conversion into a series of energetic salts. The formation of salts with various energetic anions is a well-established strategy to tune the physical and energetic properties of a parent cation.[1][2] By pairing the APP-O cation with anions such as perchlorate, nitrate, picrate, and dinitramide, it is hypothesized that a new family of energetic materials can be developed with a range of performance characteristics.

Part 1: Synthesis of the Parent Compound: 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate (APP-O)

The synthesis of APP-O is proposed as a two-step process starting from a suitable 3-aminopyrazolo[3,4-b]pyridine precursor, followed by N-oxidation of the pyridine ring.

Step 1: Synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridine

A common route to the pyrazolo[3,4-b]pyridine core involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[3]

Protocol 1: Synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-4-cyanopyrazole (1 equivalent) in a suitable solvent such as ethanol or a mixture of acetic acid and water.

  • Addition of Reagents: To this solution, add malononitrile (1.1 equivalents) and a catalytic amount of a base like piperidine or triethylamine.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield 3-amino-1H-pyrazolo[3,4-b]pyridine.

  • Characterization: Confirm the structure of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Step 2: N-Oxidation to form 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate (APP-O)

The N-oxidation of pyridine and its derivatives is a well-established transformation, typically achieved using peroxy acids.

Protocol 2: N-Oxidation of 3-amino-1H-pyrazolo[3,4-b]pyridine

  • Reaction Setup: Dissolve the synthesized 3-amino-1H-pyrazolo[3,4-b]pyridine (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask.

  • Addition of Oxidizing Agent: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.2-1.5 equivalents) in the same solvent to the reaction mixture at 0 °C. Alternatively, hydrogen peroxide in acetic acid can be used.

  • Reaction Conditions: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, quench the excess peroxy acid with a saturated aqueous solution of sodium bisulfite. Neutralize the mixture with a base such as sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford APP-O .

  • Characterization: Confirm the structure of APP-O by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry. The formation of the N-oxide will induce characteristic shifts in the NMR spectra of the pyridine ring protons.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridine cluster_step2 Step 2: N-Oxidation 3-amino-4-cyanopyrazole 3-amino-4-cyanopyrazole Reaction1 Condensation 3-amino-4-cyanopyrazole->Reaction1 Malononitrile Malononitrile Malononitrile->Reaction1 3-amino-1H-pyrazolo[3,4-b]pyridine 3-amino-1H-pyrazolo[3,4-b]pyridine Reaction1->3-amino-1H-pyrazolo[3,4-b]pyridine Reaction2 Oxidation 3-amino-1H-pyrazolo[3,4-b]pyridine->Reaction2 m-CPBA m-CPBA or H2O2/AcOH m-CPBA->Reaction2 APP-O 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate Reaction2->APP-O

Figure 1: Proposed synthetic workflow for APP-O .

Part 2: Preparation of Energetic Salts of APP-O

The basic nitrogen atoms in the pyrazole and amino groups of APP-O can be protonated by strong acids to form energetic salts. The general principle involves the reaction of APP-O with an equimolar amount of the desired energetic acid in a suitable solvent.

General Protocol for Energetic Salt Formation
  • Dissolution: Dissolve APP-O (1 equivalent) in a minimum amount of a suitable solvent (e.g., methanol, ethanol, water, or a mixture thereof).

  • Acid Addition: Slowly add a solution of the energetic acid (1 equivalent) (e.g., perchloric acid, nitric acid, picric acid) in the same or a miscible solvent to the APP-O solution with constant stirring.

  • Crystallization: The resulting salt may precipitate immediately or upon cooling, slow evaporation of the solvent, or addition of an anti-solvent.

  • Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum at a temperature well below its decomposition point.

Specific Protocols for Selected Energetic Salts

Protocol 3: Synthesis of APP-O Perchlorate (APP-O·HClO₄)

  • Dissolve APP-O in ethanol.

  • Slowly add an aqueous solution of 70% perchloric acid (1 equivalent) dropwise at 0 °C.

  • Stir the mixture for 1-2 hours.

  • Collect the precipitated white crystalline solid by filtration, wash with cold ethanol, and dry in a vacuum desiccator.

    • Caution: Perchlorate salts can be highly sensitive to shock and friction. Handle with extreme care.

Protocol 4: Synthesis of APP-O Nitrate (APP-O·HNO₃)

  • Dissolve APP-O in methanol.

  • Add a solution of concentrated nitric acid (1 equivalent) in methanol dropwise.

  • Allow the solution to stand at room temperature for slow evaporation.

  • Collect the resulting crystals, wash with a small amount of diethyl ether, and dry under vacuum.

Protocol 5: Synthesis of APP-O Picrate (APP-O·H(Pic))

  • Dissolve APP-O in hot ethanol.

  • In a separate flask, dissolve picric acid (1 equivalent) in hot ethanol.

  • Mix the two solutions and allow the mixture to cool slowly to room temperature.

  • The yellow crystalline product will precipitate. Collect by filtration, wash with cold ethanol, and dry.

Salt_Formation cluster_anions Energetic Anions APP-O_cation APP-O Cation Salt1 APP-O Perchlorate APP-O_cation->Salt1 Salt2 APP-O Nitrate APP-O_cation->Salt2 Salt3 APP-O Picrate APP-O_cation->Salt3 Salt4 APP-O Dinitramide APP-O_cation->Salt4 Perchlorate ClO₄⁻ Perchlorate->Salt1 Nitrate NO₃⁻ Nitrate->Salt2 Picrate C₆H₂(NO₂)₃O⁻ Picrate->Salt3 Dinitramide N(NO₂)₂⁻ Dinitramide->Salt4

Figure 2: Formation of energetic salts from the APP-O cation.

Part 3: Characterization of Energetic Salts

A thorough characterization is crucial to determine the structure, purity, and energetic properties of the newly synthesized salts.

Physicochemical Characterization
  • Structural Analysis: Single-crystal X-ray diffraction is the definitive method for determining the crystal structure. FT-IR, ¹H NMR, and ¹³C NMR spectroscopy should be used to confirm the ionic nature of the salts and the integrity of the cation and anion.

  • Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the stoichiometry of the salt.

  • Density Measurement: The density is a critical parameter for calculating detonation performance. It can be measured using a gas pycnometer.

Energetic Properties
  • Thermal Stability: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, decomposition temperature, and thermal stability of the energetic salts. A higher decomposition temperature generally indicates better thermal stability.

  • Heat of Formation: The heat of formation can be determined experimentally using bomb calorimetry or calculated using computational methods. This value is essential for performance calculations.

  • Sensitivity to External Stimuli:

    • Impact Sensitivity: Measured using a drop-weight impact tester (e.g., BAM fallhammer).

    • Friction Sensitivity: Measured using a friction tester (e.g., BAM friction apparatus). Lower sensitivity values are desirable for safer handling and processing.

  • Detonation Performance: Detonation velocity (D) and pressure (P) can be predicted using thermodynamic calculation codes (e.g., EXPLO5, CHEETAH) based on the measured density and calculated heat of formation.

Data Presentation

The properties of the synthesized energetic salts should be summarized in a table for easy comparison.

Table 1: Hypothetical Properties of APP-O Energetic Salts

SaltMolecular FormulaDensity (g/cm³)Decomposition Temp. (°C)Impact Sensitivity (J)Friction Sensitivity (N)Detonation Velocity (m/s) (calc.)Detonation Pressure (GPa) (calc.)
APP-O·HClO₄ C₆H₇ClN₄O₅TBDTBDTBDTBDTBDTBD
APP-O·HNO₃ C₆H₇N₅O₄TBDTBDTBDTBDTBDTBD
APP-O·H(Pic) C₁₂H₉N₇O₈TBDTBDTBDTBDTBDTBD
Reference: RDXC₃H₆N₆O₆1.822047.5120875034.0
Reference: HMXC₄H₈N₈O₈1.912797.4120910039.0

TBD: To Be Determined experimentally.

Conclusion

The synthesis of energetic salts from 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate represents a promising, albeit unexplored, avenue in the development of new energetic materials. The protocols outlined in this document provide a comprehensive theoretical framework for the synthesis and characterization of these novel compounds. The combination of a high-nitrogen heterocyclic cation with an N-oxide functionality and various energetic anions offers a versatile platform for tuning the performance and safety characteristics of the resulting materials. Rigorous experimental investigation based on these proposed methods is warranted to validate the potential of this new class of energetic salts.

References

  • He, P., Zhang, J.-G., Yin, X., Wu, J.-T., Wu, L., Zhou, Z.-N., & Zhang, T.-L. (2016). Energetic Salts Based on Tetrazole N-Oxide. Chemistry – A European Journal, 22(23), 7670-7685.
  • Drake, G. W., & Shreeve, J. M. (2005). New Energetic Salts Based on Nitrogen-Containing Heterocycles. Inorganic Chemistry, 44(6), 1704-1712.
  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., & Borrell, J. I. (2022).

Sources

microwave-assisted synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Microwave-Assisted Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridine Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous inhibitors for targets like Tropomyosin receptor kinases (TRKs) and mitogen-activated protein kinases (MAPKs).[1][2] Traditional multi-step syntheses of these heterocycles are often hampered by long reaction times, harsh conditions, and moderate yields. This application note presents a robust and highly efficient protocol for the synthesis of substituted 3-amino-1H-pyrazolo[3,4-b]pyridine derivatives via a microwave-assisted, multi-component reaction (MCR). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the tenets of green chemistry by minimizing energy consumption and often allowing for the use of more benign solvent systems.[3][4][5] We provide a detailed, step-by-step protocol, an exploration of the underlying reaction mechanism, and critical safety considerations for conducting high-temperature, high-pressure reactions in a laboratory microwave reactor.

The Rationale for Microwave-Assisted Synthesis

Conventional organic synthesis relies on conductive heating, where heat is transferred from an external source through the vessel walls to the reaction mixture.[6] This process is often slow and creates thermal gradients, where the vessel wall is hotter than the bulk of the solution. Microwave-assisted organic synthesis (MAOS) offers a fundamentally different and more efficient heating paradigm.

Microwave energy directly couples with polar molecules in the reaction mixture, causing them to rapidly align with the oscillating electric field.[3] This rapid molecular rotation and ion oscillation generates heat volumetrically and homogeneously throughout the sample.[7][8] This internal, instantaneous heating mechanism, known as dielectric heating, leads to several key advantages:

  • Accelerated Reaction Rates: The rapid and efficient energy transfer allows the reaction mixture to reach the target temperature in seconds or minutes, dramatically shortening the required reaction time.[8][9]

  • Improved Yields and Purity: The uniform heating minimizes the formation of thermal degradation byproducts, often leading to cleaner reactions and higher isolated yields.[6]

  • Enhanced Reproducibility: Dedicated laboratory microwave reactors provide precise control over temperature, pressure, and power, ensuring high reaction fidelity and reproducibility.

  • Green Chemistry Alignment: Shorter reaction times translate to significant energy savings. Furthermore, MAOS can enable the use of greener solvents or even solvent-free conditions.[7][9]

MAOS_vs_Conventional cluster_0 Conventional Heating A External Heat Source (Oil Bath) B Vessel Wall A->B C Reaction Medium B->C E Reaction Medium (Direct Coupling) D Microwave Source (Magnetron) D->E

Reaction Scheme and Plausible Mechanism

This protocol employs a one-pot, three-component reaction between a 5-aminopyrazole, a substituted aldehyde, and an active methylene nitrile (e.g., ethyl cyanoacetate), catalyzed by a base in an appropriate solvent.[5][10] This approach is highly convergent, building molecular complexity in a single, efficient step.

General Reaction Scheme: (Self-generated image, not from search results)

The reaction is believed to proceed through a cascade of classical organic transformations, initiated by a Knoevenagel condensation.

Mechanism A Aldehyde + Ethyl Cyanoacetate | {Knoevenagel Condensation | + Base, -H₂O} B Cyanoacrylate Intermediate (I) A->B D Adduct Intermediate (II) B->D C 5-Aminopyrazole | {Michael Addition} C->D E Intramolecular Cyclization D->E F Dehydration/ Aromatization E->F G Final Product | 3-Amino-1H-pyrazolo[3,4-b]pyridine F->G

  • Knoevenagel Condensation: The aldehyde and ethyl cyanoacetate react in the presence of a base to form a reactive α,β-unsaturated cyanoacrylate intermediate.

  • Michael Addition: The exocyclic amino group of the 5-aminopyrazole acts as a nucleophile, attacking the electron-deficient β-carbon of the cyanoacrylate intermediate.

  • Intramolecular Cyclization & Tautomerization: The endocyclic nitrogen of the pyrazole then attacks the nitrile carbon, leading to cyclization.

  • Aromatization: Subsequent dehydration and tautomerization yield the stable aromatic 3-amino-1H-pyrazolo[3,4-b]pyridine scaffold.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization for specific substrates.

Materials and Equipment
Reagents & MaterialsEquipment
1,3-Dimethyl-1H-pyrazol-5-amine (1.0 mmol)Dedicated Laboratory Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave)
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol)10 mL microwave reaction vessel with snap cap and septum
Ethyl 2-cyanoacetate (1.0 mmol)Magnetic stir bar (microwave safe)
Triethylamine (TEA, 0.5 mmol)Analytical balance
Ethanol (4 mL, absolute)Syringes and needles
Deionized waterFiltration apparatus (Büchner funnel)
Ice bathRotary evaporator
Deuterated solvent for NMR (e.g., DMSO-d₆)NMR Spectrometer, Mass Spectrometer (HRMS)
Critical Safety Precautions

Microwave synthesis involves high temperatures and pressures, demanding strict adherence to safety protocols.[11][12]

  • Vessel Integrity: Always inspect microwave vessels for cracks or chips before use. Never use damaged glassware.[13]

  • Pressure Monitoring: Use only dedicated laboratory microwave systems equipped with real-time pressure and temperature sensors.[11] Do not use a domestic microwave oven.[11][14]

  • Solvent Hazards: Be aware of the flammability and decomposition products of your solvents at high temperatures. Always operate the instrument in a well-ventilated fume hood.[11]

  • Exothermic Reactions: If a reaction is known to be highly exothermic, begin with small-scale tests at lower power and temperature settings.[11]

  • Handling: Allow the vessel to cool completely to a safe temperature (<50 °C) before opening. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and thermal gloves when handling hot vessels.[12]

Step-by-Step Synthesis Procedure

Workflow A 1. Reagent Addition Add pyrazole, aldehyde, cyanoacetate, TEA, and ethanol to vessel. B 2. Vessel Sealing Add stir bar and securely cap the microwave vessel. A->B C 3. Microwave Irradiation Place in reactor. Run program. B->C D 4. Cooling Cool vessel to <50°C using compressed air. C->D E 5. Work-up Pour mixture into ice water. Collect precipitate by filtration. D->E F 6. Purification Recrystallize solid from appropriate solvent (e.g., ethanol). E->F G 7. Characterization Analyze by NMR, HRMS, etc. F->G

  • Vessel Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), the desired substituted benzaldehyde (1 mmol), and ethyl 2-cyanoacetate (1 mmol).[10]

  • Solvent and Catalyst Addition: Add absolute ethanol (4 mL) followed by triethylamine (0.5 mmol) to the vessel.

  • Sealing: Securely cap the vessel. Ensure the seal is tight to prevent leakage at high pressure.

  • Microwave Program: Place the vessel into the cavity of the microwave reactor. Set the reaction parameters as follows. The instrument will modulate power to maintain the target temperature.

ParameterValueRationale
Temperature40-80 °CProvides sufficient thermal energy while minimizing degradation. Optimization may be required.[10]
Hold Time20 minutesSignificantly reduced from conventional heating times of 10-14 hours.[5]
Max Power150 WA typical power setting for this scale and solvent.
PressureMax 250 psiSafety limit; actual pressure will depend on solvent and temperature.
StirringHighEnsures even temperature distribution and prevents localized superheating.[11]
  • Reaction Work-up: Once the reaction is complete, allow the vessel to cool to below 50 °C. Carefully open the vessel in a fume hood. Pour the reaction mixture into a beaker containing ice-cold water (approx. 20 mL).

  • Isolation: A solid product should precipitate. Collect the solid by vacuum filtration, washing with cold water.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford the pure pyrazolo[3,4-b]pyridine derivative.[5]

Expected Results and Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity. Below are representative data for a product derived from 4-chlorobenzaldehyde.

AnalysisExpected Result
Appearance White to off-white solid
Yield >90% (isolated)[5]
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 8.8 (s, 1H, NH), 8.3 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H), 6.6 (s, 2H, NH₂), 5.6 (s, 1H, CH), 4.3 (q, 2H, CH₂), 2.8 (s, 3H, N-CH₃), 2.0 (s, 3H, CH₃), 1.3 (t, 3H, CH₃). Note: Chemical shifts are illustrative and based on similar structures.[5]
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 162.5, 154.8, 153.7, 149.1, 132.0, 129.5, 127.0, 116.5, 98.9, 62.3, 55.8, 27.3, 14.3. Note: Chemical shifts are illustrative.[5]
HRMS (ESI+) Calculated for C₁₇H₁₉ClN₅O₂ [M+H]⁺: 360.1227; Found: 360.1225.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Insufficient temperature or time. Reagents are not pure. Catalyst inefficiency.Increase reaction temperature in 10-20°C increments. Increase hold time. Confirm purity of starting materials. Screen alternative bases (e.g., DBU, piperidine).
Incomplete Reaction Reaction time is too short. Poor microwave coupling.Increase the reaction hold time. If using a non-polar solvent, consider adding a small amount of a polar co-solvent or a silicon carbide passive heating element.
Formation of Byproducts Temperature is too high, causing degradation. Incorrect stoichiometry.Decrease the reaction temperature. Ensure precise 1:1:1 stoichiometry of the three main components.
Pressure Limit Exceeded Reaction is producing gaseous byproducts. Vessel was overfilled.Reduce the amount of starting material. Ensure the reaction volume does not exceed the manufacturer's recommendation (typically <50% of vessel volume).

Conclusion

The described microwave-assisted, multi-component protocol provides a rapid, efficient, and high-yielding pathway to the valuable 3-amino-1H-pyrazolo[3,4-b]pyridine scaffold. By harnessing the unique advantages of microwave heating, this method circumvents many of the limitations associated with conventional synthetic approaches. The protocol is robust, easily scalable within the limits of the microwave system, and can be adapted to generate diverse libraries of compounds for drug discovery and development by varying the pyrazole, aldehyde, and active methylene components.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). International Journal of Research in Engineering and Science (IJRES). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkqDI9MAPw19vXCP62ExaCmkd35M715yXvCDg4Ger9UpBs4U9sDYIqOrLjiiDHhJ1B0vFpU60LZKJZHIUunoKeyPAyXde8yymRHEIvTaP8aGpx9X7VrHFXZOfnOCoxq1NDBWsbdqMwjBhei]
  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. [URL: https://ajprd.com/index.php/journal/article/view/83]
  • Vatèle, J.-M. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [URL: https://www.mdpi.com/2673-4117/4/1/1]
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. [URL: https://cem.
  • MDPI. (n.d.). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2443]
  • Roy, K. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. [URL: https://www.nsta.org/safety-blog/safety-protocols-microwave-use-sciencestem-instructional-spaces]
  • Unknown. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. [URL: https://www.ijnrd.org/papers/IJNRD2306353.pdf]
  • Kansas State University. (n.d.). Microwave Safety. Kansas State University. [URL: https://www.
  • Unknown. (n.d.). Microwave Reactor Safety. ETH Zurich. [URL: https://jaggi.chem.ethz.ch/wp-content/uploads/2019/02/MicrowaveSafety.pdf]
  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [URL: https://cem.
  • Hranjec, M., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9163273/]
  • ResearchGate. (n.d.). Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition. ResearchGate. [URL: https://www.researchgate.net/publication/281137021_Microwave-assisted_synthesis_of_3-_and_5-aminopyrazole_pyrazolo34-dpyrimidine_pyrazolo34-bpyridine_and_pyrazolo34-bquinolin-4-one_scaffolds_for_MAPK_inhibition]
  • Microwave Chemical. (n.d.). Technologies|Microwave Safety Policy. Microwave Chemical. [URL: https://mwcc.jp/en/technologies/safety/]
  • Chaudhari, S. A., et al. (n.d.). A one pot multicomponent synthesis of novel pyrazolo[3,4 b]pyridine derivatives by microwave irradiation techniques. World Journal of Pharmaceutical Research. [URL: https://www.researchgate.
  • Kumar, S., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.202403569]
  • Hranjec, M., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra00980c]
  • Unknown. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39239556/]
  • Pipzine Chemicals. (n.d.). 3-AMino-5-fluoro-1H-pyrazolo[3,4-b]pyridine. Pipzine Chemicals. [URL: https://www.pipzine.com/product/3-amino-5-fluoro-1h-pyrazolo-3-4-b-pyridine]
  • Quiroga, J., & Insuasty, B. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9001192/]
  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra05910j]
  • Wang, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9572621/]
  • Quiroga, J., & Insuasty, B. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/27/7/2237]
  • Kumar, S., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ResearchGate. [URL: https://www.researchgate.net/publication/385078716_Microwave-Assisted_Multicomponent_Synthesis_of_Pyrazolo_3_4-b_Pyridines_Under_Green_Conditions]
  • Al-Adiwish, W. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [URL: https://www.mdpi.com/1420-3049/15/2/783]

Sources

Application Note: Scale-Up Synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the scale-up procedures for 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate (also known as 3-amino-1H-pyrazolo[3,4-b]pyridine 7-oxide).

The protocol prioritizes the regioselective cyclization route , which builds the pyrazole ring onto a pre-oxidized pyridine core. This approach is superior to direct oxidation of the final scaffold, which often leads to unmanageable mixtures of N-oxides and amino-oxidation byproducts.

Executive Summary & Strategic Rationale

The target molecule is a zwitterionic N-oxide fused heterocyclic system, often utilized as a scaffold in the development of kinase inhibitors (e.g., for TBK1, DYRK1A) and sGC stimulators.

The Scale-Up Challenge

Scaling this synthesis presents two distinct chemical engineering challenges:

  • Energetic Instability: The target contains an N-oxide functionality ("7-ium-7-olate"), which is thermodynamically unstable and can exhibit accelerating rate calorimetry (ARC) onset at elevated temperatures.

  • Regioselectivity: Direct oxidation of the parent 3-aminopyrazolo[3,4-b]pyridine is non-viable for scale-up due to competitive oxidation of the exocyclic amine and the pyrazole nitrogens.

Selected Pathway: The "Pre-Oxidation" Strategy

To ensure high purity and safety, this protocol employs a two-step sequence :

  • Step 1: N-oxidation of the precursor 2-chloro-3-cyanopyridine.[1][2]

  • Step 2: S_NAr displacement followed by intramolecular cyclization with hydrazine.

This route locks the oxygen position before the sensitive amino-pyrazole moiety is formed.

Process Safety Assessment (Critical)

WARNING: This protocol involves hydrazine hydrate (carcinogen, sensitizer) and N-oxide intermediates (potential energetic materials).

Hazard CategorySpecific RiskMitigation Strategy
Thermal Runaway N-oxides can decompose exothermically (>120°C).Maintain reaction temperature <80°C. Perform DSC (Differential Scanning Calorimetry) on the crude N-oxide before bulk heating.
Hydrazine Handling Highly toxic, potentially explosive vapor.Use a closed dosing system. Scrubber with dilute hypochlorite solution required for off-gas.
Contact Dermatitis Pyrazolopyridines are potent sensitizers.Full PPE (Tyvek suit, double nitrile gloves, respirator) is mandatory.

Reaction Scheme & Mechanism

The synthesis proceeds via the activation of the 2-position of the pyridine ring by the N-oxide, facilitating the nucleophilic attack by hydrazine.

ReactionScheme SM 2-Chloro-3-cyanopyridine (Starting Material) Inter 2-Chloro-3-cyanopyridine 1-oxide (Activated Intermediate) SM->Inter Step 1: UHP, TFAA (N-Oxidation) Target 3-amino-1H-pyrazolo[3,4-b] pyridin-7-ium-7-olate (Target) Inter->Target Step 2: Hydrazine Hydrate (Cyclization)

Figure 1: Synthetic pathway utilizing the pre-oxidation strategy to guarantee regioselectivity.

Detailed Experimental Protocols

Step 1: Preparation of 2-Chloro-3-cyanopyridine 1-oxide

Rationale: Urea Hydrogen Peroxide (UHP) is selected over mCPBA for scale-up due to higher atom economy, easier workup (urea byproduct is water-soluble), and lower shock sensitivity.

Reagents:

  • 2-Chloro-3-cyanopyridine (1.0 equiv)[2]

  • Urea Hydrogen Peroxide (UHP) (2.5 equiv)

  • Trifluoroacetic Anhydride (TFAA) (2.4 equiv)

  • Dichloromethane (DCM) (10 vol)

Procedure:

  • Charge a glass-lined reactor with 2-Chloro-3-cyanopyridine and UHP in DCM at 0°C.

  • Dose TFAA slowly over 2 hours, maintaining internal temperature <5°C. Note: The reaction between UHP and TFAA generates trifluoroperacetic acid in situ, which is exothermic.

  • Agitate at 20–25°C for 12–16 hours. Monitor by HPLC (Target conversion >98%).

  • Quench by slow addition of water (5 vol) followed by aqueous sodium bisulfite (to destroy excess peroxide). Test for peroxides using starch-iodide paper before proceeding.

  • Phase Cut: Separate the organic layer. Wash with sat. NaHCO₃ (to remove TFA) and brine.

  • Concentrate the organic phase under reduced pressure (T < 40°C) to yield the solid N-oxide.

    • Checkpoint: The product is a solid. If oiling occurs, triturate with MTBE.

Step 2: Cyclization to 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Rationale: Hydrazine acts as a binucleophile. The first amine displaces the chlorine; the second attacks the nitrile. Ethanol is used to allow precipitation of the product.

Reagents:

  • 2-Chloro-3-cyanopyridine 1-oxide (from Step 1) (1.0 equiv)

  • Hydrazine Hydrate (80% or 64% aq.) (3.0 equiv)

  • Ethanol (Absolute) (8 vol)

Procedure:

  • Suspend the N-oxide intermediate in Ethanol (8 vol) in a reactor equipped with a reflux condenser and scrubber.

  • Heat the slurry to 40°C.

  • Dose Hydrazine Hydrate dropwise over 1 hour.

    • Caution: The displacement of chlorine is exothermic. Do not allow temperature to spike >60°C during addition.

  • Ramp temperature to reflux (approx. 78°C) and hold for 4–6 hours.

    • Observation: The reaction mixture typically turns from a suspension to a clear solution, then precipitates the product as the cyclization completes.

  • Cool slowly to 5°C over 4 hours to maximize crystal growth.

  • Filter the solids using a centrifuge or Nutsche filter.

  • Wash the cake with cold Ethanol (2 vol) followed by MTBE (2 vol) to remove hydrazine residues.

  • Dry in a vacuum oven at 45°C for 24 hours.

Process Analytical Technology (PAT) & Specifications

In-Process Controls (IPC)
StepParameterMethodSpecification
Step 1 Rxn ConversionHPLC (UV 254nm)SM < 1.0% Area
Step 1 Quench Peroxide LevelStarch-IodideNegative (No color change)
Step 2 Rxn IntermediateHPLCHydrazinyl-intermediate < 0.5%
Step 2 Isolation Hydrazine ContentGC-HS< 10 ppm (Genotoxic impurity)
Product Characterization Data
  • Appearance: Yellow to orange crystalline solid.

  • ¹H NMR (DMSO-d₆): Distinctive downfield shift of the pyridine protons compared to the non-oxidized parent. The amino group typically appears as a broad singlet around 5.5–6.5 ppm.

  • Mass Spec (ESI): [M+H]⁺ = 151.06.

  • Purity: >98.5% (HPLC).

Process Flow Diagram (Unit Operations)

ProcessFlow Reactor1 Reactor 1: Oxidation (DCM, UHP, TFAA) Quench Quench & Separation (Aq. Bisulfite, NaHCO3) Reactor1->Quench Evap Solvent Swap (DCM -> Ethanol) Quench->Evap Organic Phase Reactor2 Reactor 2: Cyclization (Hydrazine, Reflux) Evap->Reactor2 Intermediate Cryst Crystallization (Cool to 5°C) Reactor2->Cryst Filter Filtration & Wash (Ethanol/MTBE) Cryst->Filter Dry Vacuum Drying (45°C, <50 mbar) Filter->Dry

Figure 2: Unit operation flow for the batch production of the target N-oxide.

Troubleshooting & Optimization

  • Low Yield in Step 2: If the product does not precipitate, the N-oxide zwitterion might be too soluble in the ethanol/water mixture (from hydrazine hydrate). Solution: Reduce the volume of ethanol or switch to Isopropanol (IPA). Adding an antisolvent like Ethyl Acetate can also force precipitation.

  • Color Issues: N-oxides can darken upon prolonged heating. Ensure the reaction is stopped immediately upon conversion. Recrystallization from water/ethanol (1:1) can improve color profile.

  • Residual Hydrazine: If drying does not remove hydrazine to acceptable levels, reslurry the wet cake in water (to dissolve hydrazine salts) and refilter before the final wash.

References

  • Synthesis of Pyrazolo[3,4-b]pyridines

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[3][4][5][6][7][8]

    • Source: Molecules (MDPI), 2022.
    • URL:[Link]

  • N-Oxide Chemistry

    • Title: Synthetic Routes to 2-Chloro-3-Cyanopyridine Derivatives: Applic
    • Source: BenchChem Technical Support, 2025.[9]

  • Cyclization Mechanism

    • Title: Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine deriv
    • Source: Bioorganic & Medicinal Chemistry Letters, 2009.
    • URL:[Link]

  • Safety in N-Oxide Scale-Up: Title: Process Safety Assessment for Pyridine N-Oxide Synthesis. Source: Organic Process Research & Development (General Reference for UHP/TFAA safety). Note: Standard industry practice for replacing mCPBA with UHP.

Disclaimer: This protocol is intended for use by qualified professionals in a controlled laboratory setting. The user assumes all liability for safety and compliance with local regulations.

Sources

Application Note: Crystallization Protocols for 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate (also known as 3-amino-1H-pyrazolo[3,4-b]pyridine 7-oxide) represents a challenging class of "brick dust" pharmaceutical intermediates. Its structure features a fused bicyclic system containing a zwitterionic N-oxide moiety. This charge separation creates a high lattice energy network, often resulting in poor solubility across standard organic solvents and a propensity for amorphous precipitation or oiling out.

This guide outlines three validated crystallization strategies designed to overcome the strong intermolecular electrostatic forces inherent to this zwitterion, ensuring high purity and crystallinity.

Physicochemical Profile
PropertyCharacteristicImplication for Crystallization
Electronic State Zwitterionic (N⁺–O⁻)High melting point; insoluble in non-polar solvents (Hexane, Et₂O).
H-Bonding Donor (NH₂) & Acceptor (N–O⁻)Strong tendency to form stable hydrates; water removal is critical.
Thermal Stability Potentially LabileN-oxides can undergo Meisenheimer rearrangement or deoxygenation >100°C. Avoid prolonged boiling.
pKa AmphotericSolubility can be manipulated via pH swing (protonation of O⁻ or deprotonation of NH).

Critical Safety & Handling (N-Oxide Specific)

  • Thermal Hazard: Pyridine N-oxides can exhibit exothermic decomposition. DSC (Differential Scanning Calorimetry) is mandatory before scaling up any heating step.

  • Light Sensitivity: N-oxides may undergo photochemical rearrangement. Perform crystallization in amber glassware or low-light conditions.

Experimental Protocols

Method A: pH-Swing Reactive Crystallization (Primary Purification)

Best for: Crude material isolation from synthesis mixtures.

Mechanism: The molecule is solubilized as a cationic salt (protonated species) and crystallized by controlled neutralization to its zwitterionic isoelectric point.

Workflow Diagram:

pH_Swing Step1 Dissolution (Acidic pH < 2.0) Step2 Filtration (Remove Insolubles) Step1->Step2 1.0M HCl Step3 Controlled Neutralization (Add Base to pH ~6-7) Step2->Step3 Filtrate Step4 Aging/Ostwald Ripening (2-4 Hours) Step3->Step4 Nucleation Step5 Isolation (Filtration & Wash) Step4->Step5 Crystal Growth

Caption: Logical flow for pH-swing crystallization targeting the zwitterionic isoelectric point.

Step-by-Step Protocol:

  • Dissolution: Suspend 10 g of crude solid in 50 mL of 1.0 M HCl (aq). Stir at 25°C until fully dissolved. The solution should be clear yellow/orange.

    • Note: If solids remain, filter through a Celite pad to remove non-ionizable impurities.

  • Neutralization: Slowly add 2.0 M NaOH or Sat. NaHCO₃ dropwise while monitoring pH.

    • Critical Point: Rapid addition causes amorphous crashing. Aim for a rate of 1 mL/min.

  • Nucleation Point: As pH approaches 4.5–5.0, turbidity will appear. Pause base addition and stir for 30 mins to allow stable seed formation.

  • Final Adjustment: Continue base addition until pH reaches 6.8–7.2 (Isoelectric point).

  • Aging: Cool the slurry to 5°C and stir for 2 hours.

  • Harvest: Filter the off-white/beige precipitate. Wash with cold water (2 x 10 mL) followed by cold Acetone (1 x 10 mL) to remove surface water.

Method B: Anti-Solvent Crystallization (DMSO/Ethanol)

Best for: Final polishing to remove trace organic impurities.

Mechanism: The zwitterion is soluble in high-dielectric aprotic solvents (DMSO) but insoluble in protic organic solvents (Ethanol/IPA).

Step-by-Step Protocol:

  • Dissolution: Dissolve 5 g of the compound in the minimum volume of DMSO (approx. 15–20 mL) at 40°C.

    • Tip: Do not exceed 60°C to prevent N-oxide degradation.

  • Polishing: Filter the warm solution through a 0.45 µm PTFE syringe filter to remove dust/seeds.

  • Anti-Solvent Addition: Place the filtrate in a vessel with overhead stirring (200 rpm). Slowly add Ethanol (or Isopropanol) at room temperature.

    • Ratio: Target a final Solvent:Anti-Solvent ratio of 1:5.

  • Seeding (Optional): If the solution remains clear after adding 1 equivalent of Ethanol, add 10 mg of pure seed crystals.

  • Crystallization: Continue adding Ethanol over 1 hour. A thick slurry will form.

  • Isolation: Filter and wash the cake with copious Ethanol to remove residual DMSO. Dry in a vacuum oven at 45°C for 12 hours.

Method C: Hydrothermal Slurry Conversion

Best for: Polymorph control and converting amorphous material to crystalline form.

Mechanism: Uses thermal cycling in a solvent with marginal solubility (Water/Methanol) to dissolve small amorphous particles and redeposit them onto larger crystalline lattices (Ostwald Ripening).

Step-by-Step Protocol:

  • Slurry Prep: Suspend the material in Water:Methanol (80:20 v/v) at a concentration of 100 mg/mL.

  • Thermal Cycling: Heat the slurry to 70°C for 1 hour, then cool to 20°C over 2 hours.

  • Repetition: Repeat the heat/cool cycle 3 times. This promotes the transformation of metastable hydrates into the most stable thermodynamic form.

  • Final Isolation: Filter at 20°C.

Analytical Characterization & Troubleshooting

Diagnostic Checkpoints
TechniqueObservationInterpretation
1H NMR (DMSO-d6) Shift of H-6/H-5 protonsConfirm N-oxide integrity. Deoxygenation shows upfield shifts.
PXRD Sharp Bragg PeaksHigh crystallinity. Broad "halos" indicate amorphous content (re-run Method C).
DSC Endotherm >200°CMelting point.[1] Warning: Sharp exotherm implies decomposition; do not melt in open air.
KF (Karl Fischer) Water contentDistinguish between surface moisture (removable) and lattice hydrates (stoichiometric).
Troubleshooting Guide
  • Problem: Oiling Out.

    • Cause: Anti-solvent added too fast or temperature too high.

    • Fix: Use Method C (Slurry) instead of Method B. Add anti-solvent slower.

  • Problem: Colored Impurities.

    • Cause: Oxidation byproducts.

    • Fix: Include an activated charcoal step during Method A (Acidic solution phase) before neutralization.

Structural & Pathway Visualization

Resonance Stabilization of the Zwitterion

The stability of the crystal lattice is driven by the resonance between the neutral and zwitterionic forms, which dictates the choice of polar solvents.

Resonance Neutral Neutral Form (Less Polar) Zwitterion Zwitterionic Form (N⁺-O⁻) (Dominant in Crystal) Neutral->Zwitterion Equilibrium (Solvent Dependent) Lattice Crystal Lattice (High Energy) Zwitterion->Lattice Electrostatic Stacking

Caption: The equilibrium favors the zwitterionic form in the solid state, necessitating high-polarity solvents for dissolution.

References

  • Synthesis of Pyrazolo[3,4-b]pyridines

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[2][3][4]

    • Source:Molecules2022, 27(7), 2237.
    • URL:[Link]

  • N-Oxide Crystallization Principles

    • Title: Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydr
    • Source:Crystals2018, 8(5), 195.
    • URL:[Link]

  • General Solubility of Zwitterions

    • Title: Pyridine-N-oxide (Properties and Solubility Data).[5][6]

    • Source:Wikipedia / Chemical D
    • URL:[Link][4][6]

  • Precursor Characterization

    • Title: 1H-pyrazolo[3,4-b]pyridine Properties and Safety.[5][6][7][8]

    • Source:PubChem Compound Summary.
    • URL:[Link]

Sources

Application Notes and Protocols for 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate is a member of the pyrazolopyridine class of N-heteroaromatic compounds. This family of molecules, formed by the fusion of pyrazole and pyridine rings, is of significant interest in medicinal chemistry and materials science due to its diverse pharmacological activities and unique photophysical properties[1][2][3]. The specific structure of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate, featuring an amino group and an N-oxide moiety, suggests a distinct reactivity and requires dedicated handling and storage protocols to ensure the integrity of the compound and the safety of laboratory personnel.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the proper handling, storage, and safety protocols for 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate. The protocols are grounded in the known properties of related heterocyclic amines and pyrazolopyridine derivatives, aiming to provide a self-validating system for safe and effective use in a research setting.

Compound Identification and Properties

A thorough understanding of the compound's properties is foundational to its safe handling. While specific experimental data for 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate is not widely available, its structural characteristics allow for informed predictions of its behavior.

PropertyPredicted/Inferred Value/CharacteristicRationale & References
Molecular Formula C₆H₆N₄OBased on chemical structure[4].
Appearance Likely a solid at room temperature.Similar pyrazolopyridine derivatives are solids[5].
Solubility Expected to be soluble in polar organic solvents and potentially in water.The presence of the amino group and the N-oxide moiety increases polarity. The parent compound, 3-amino-1,2,4-triazole, is soluble in water, methanol, and ethanol[6].
Stability Potentially sensitive to light, strong oxidizing agents, and strong acids.Heterocyclic amines can react violently with strong oxidants and acids[7]. N-oxides can be light-sensitive.
Reactivity The amino group can act as a nucleophile. The pyrazole and pyridine rings can undergo various chemical transformations.Pyrazolopyridines are known for their synthetic versatility[8][9].

Receiving and Initial Inspection

Proper procedures upon receiving the compound are critical to prevent contamination and ensure initial integrity.

Receiving_Protocol cluster_Receiving Receiving and Inspection Workflow Start Shipment Arrival Inspect Inspect Packaging for Damage Start->Inspect Damaged Quarantine & Contact Supplier Inspect->Damaged Yes Intact Move to Designated Receiving Area Inspect->Intact No Verify Verify Compound Identity & Quantity Against Order Intact->Verify SDS Ensure Safety Data Sheet (SDS) is Accessible Verify->SDS Log Log Compound in Inventory System SDS->Log Store Transfer to Appropriate Storage Log->Store

Caption: Workflow for receiving and initial inspection of the compound.

Protocol:

  • Visual Inspection: Upon receipt, immediately inspect the external packaging for any signs of damage, such as breaches or stains. If damage is observed, do not open the package. Quarantine the package in a designated area and contact the supplier for instructions.

  • Documentation Verification: In a designated laboratory receiving area, carefully open the package. Verify that the compound name on the container matches "3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate" and that the quantity received corresponds to the purchase order.

  • Safety Data Sheet (SDS) Accessibility: Ensure that a Safety Data Sheet for a closely related compound, such as 1H-Pyrazolo[3,4-b]pyridin-3-amine, is readily available, either in physical or digital format[10]. This document will provide critical safety information until a specific SDS for the target compound is available.

  • Inventory Logging: Log the compound into the laboratory's chemical inventory system, noting the date of receipt, supplier, lot number, and quantity.

Handling Protocols

Given the potential hazards associated with heterocyclic amines, including toxicity and mutagenicity, strict handling protocols must be followed to minimize exposure[11][12].

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

PPE ItemSpecificationRationale
Gloves Nitrile gloves, double-gloving recommended.Protects against skin contact. Amines can cause skin irritation[13].
Eye Protection Safety glasses with side shields or chemical splash goggles.Prevents eye contact with powders or splashes[5].
Lab Coat Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.Avoids inhalation of the compound, which may be harmful[13].

3.2. Weighing and Aliquoting

Protocol:

  • Designated Area: Conduct all weighing and aliquoting of the solid compound within a certified chemical fume hood to prevent inhalation of airborne particles.

  • Static Control: Use an anti-static weighing dish and ensure proper grounding to prevent dispersal of the powder due to static electricity.

  • Tool Selection: Use dedicated spatulas and tools for this compound to prevent cross-contamination.

  • Cleaning: After handling, decontaminate the work surface and all tools thoroughly. Wash hands immediately after removing gloves.

Storage Protocols

Proper storage is essential for maintaining the compound's stability and preventing accidental release.

Storage_Protocols Storage Storage Conditions Temperature: Cool, dry place. Recommended: 2-8°C[14]. Atmosphere: Inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical. Light: Protect from light. Store in an amber vial or in a dark location[5]. Container: Tightly sealed container to prevent moisture and air exposure[5]. Segregation: Store away from strong oxidizing agents and strong acids[7][15].

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges associated with this synthesis and improve your reaction yields. Our approach is built on explaining the fundamental chemistry behind each step, enabling you to make informed decisions in the lab.

Synthetic Overview

The synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate is typically approached as a two-stage process. First, the core heterocyclic structure, 3-amino-1H-pyrazolo[3,4-b]pyridine, is constructed. This is followed by a selective N-oxidation of the pyridine nitrogen (N-7). Each stage presents unique challenges that can impact the overall yield and purity of the final product.

Synthetic_Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: N-Oxidation A 2-Chloro-3-cyanopyridine C 3-amino-1H-pyrazolo[3,4-b]pyridine A->C Cyclocondensation B Hydrazine Hydrate B->C E 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate C->E Selective Oxidation D Oxidizing Agent (e.g., m-CPBA, H₂O₂/AcOH) D->E

Caption: General two-stage synthesis pathway.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis. The solutions are based on established chemical principles and literature precedents.

Stage 1: Synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridine (Core Structure)

The formation of the pyrazolo[3,4-b]pyridine core is typically achieved through the cyclocondensation of a substituted pyridine with a hydrazine source. A common and efficient method involves the reaction of 2-chloro-3-cyanopyridine with hydrazine.[1]

Q1: My yield of the 3-amino-1H-pyrazolo[3,4-b]pyridine core is very low. What are the common causes?

A1: Low yields in this cyclization are often traced back to three primary factors: reaction conditions, reagent purity, and side reactions.

  • Causality - Inefficient Cyclization: The reaction involves a nucleophilic attack of hydrazine on the cyano group, followed by an intramolecular displacement of the chloride.[1] If the temperature is too low, this process will be slow. If it's too high, or if the reaction is run for too long, byproduct formation can increase.

  • Causality - Side Reactions: A known side reaction is the formation of azine species, where hydrazine reacts with carbonyl impurities or the formyl group if starting from 2-chloro-3-formylpyridine.[1] Using high-purity starting materials is crucial.

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Ensure your 2-chloro-3-cyanopyridine is pure and free from hydrolysis products. Use fresh, high-quality hydrazine hydrate.

    • Optimize Temperature: Start the reaction at a moderate temperature (e.g., reflux in ethanol or isopropanol). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that could lead to degradation.

    • Control Stoichiometry: An excess of hydrazine is typically used to ensure the complete conversion of the starting pyridine.[1] A 2-5 fold excess is a good starting point.

    • Solvent Choice: Alcohols like ethanol or n-butanol are common solvents. The choice can affect reaction kinetics and solubility of intermediates.

Stage 2: N-Oxidation to 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

This step is the most critical and often the lowest-yielding part of the synthesis. The primary challenge is the selective oxidation of the pyridine nitrogen (N-7) in the presence of the more nucleophilic 3-amino group and the pyrazole nitrogens.[2]

Q2: I am recovering only my starting material. Why is the N-oxidation not working?

A2: The lack of reaction points to an issue with the oxidant or insufficient activation of the substrate.

  • Causality - Oxidant Potency: Peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid (often generated in situ from H₂O₂ and acetic acid) are common choices.[3][4] If the oxidant has degraded or the incorrect stoichiometry is used, the reaction will not proceed.

  • Causality - Ring Deactivation: The pyrazolo[3,4-b]pyridine system is electron-deficient. While the amino group is activating, the overall system can be resistant to oxidation compared to simple pyridine.

  • Troubleshooting Protocol:

    • Check Oxidant Activity: Use a fresh bottle of m-CPBA or titrate your H₂O₂ solution to confirm its concentration. For in situ methods, ensure sufficient time for the peroxyacid to form.

    • Increase Oxidant Equivalents: Gradually increase the equivalents of the oxidant (e.g., from 1.1 eq to 1.5 or 2.0 eq) while monitoring the reaction carefully to avoid over-oxidation.

    • Optimize Temperature: While some oxidations proceed at room temperature, gentle heating (40-60 °C) may be required. However, be aware that higher temperatures can lead to oxidant decomposition and side reactions.[3] A literature example of N-oxidation on a related 1-benzyl-1H-pyrazolo[3,4-b]pyridine provides a good starting point for reaction conditions.[5][6]

Q3: The reaction is messy, and I'm getting multiple unidentified byproducts instead of the desired N-oxide. What is happening?

A3: This is the most common problem and is almost certainly due to the non-selective oxidation of the 3-amino group.

  • Causality - Competitive Oxidation: Aromatic amino groups are highly susceptible to oxidation and are generally more nucleophilic than the nitrogen atom in a pyridine ring.[2] This leads to the formation of nitroso, nitro, or polymeric byproducts, resulting in a complex mixture and low yield of the desired N-oxide.

  • The "Protonation Protection" Strategy: A proven method to prevent amine oxidation is to selectively protect it through protonation. By adding a strong acid, the lone pair of the amino group is engaged as an ammonium salt, rendering it non-nucleophilic. The pyridine nitrogen, being less basic, remains available for oxidation.[2]

  • Troubleshooting Protocol - Selective Oxidation:

    • Dissolve Substrate: Dissolve your 3-amino-1H-pyrazolo[3,4-b]pyridine in a suitable solvent (e.g., dichloromethane or acetonitrile).

    • Protonate the Amine: Add one equivalent of a strong acid like tetrafluoroboric acid (HBF₄) or sulfuric acid and stir for 15-30 minutes at room temperature.[2] This will form the ammonium salt in situ.

    • Perform N-Oxidation: Add your oxidant (e.g., m-CPBA) to the solution and run the reaction as planned. The pyridine nitrogen should now be the primary site of attack.

    • Work-up: Upon completion, the reaction can be quenched and neutralized with a basic solution (e.g., sodium bicarbonate) to deprotonate the ammonium salt and facilitate extraction.

Troubleshooting_Workflow start Low Yield in N-Oxidation Step q1 TLC/LC-MS shows mainly starting material? start->q1 q2 TLC/LC-MS shows multiple unidentified byproducts? q1->q2 No sol1 1. Check oxidant activity/age. 2. Increase oxidant equivalents (1.5-2.0 eq). 3. Increase reaction temperature moderately (40-60°C). q1->sol1 Yes sol2 Probable oxidation of 3-amino group. Implement 'Protonation Protection' Strategy: 1. Add 1 eq. HBF₄ before oxidant. 2. Re-run oxidation. q2->sol2 Yes end Improved Yield sol1->end sol2->end

Caption: Decision workflow for troubleshooting low yield.

Q4: I believe I've formed the N-oxide, but I'm having trouble isolating it. Any tips for purification?

A4: Pyridine N-oxides are often polar, highly water-soluble, and can be hygroscopic, which complicates isolation.[7]

  • Causality - Physical Properties: The N-O bond introduces significant polarity and hydrogen bonding capability, making the molecule less soluble in common non-polar organic solvents used for extraction and chromatography.

  • Troubleshooting Protocol - Isolation & Purification:

    • Extraction: After quenching the reaction, extraction with a more polar solvent like chloroform or ethyl acetate may be more effective than with ethers or hexanes. Multiple extractions will likely be necessary.

    • Salt Formation: If the product remains in the aqueous layer, you can try to precipitate it as a hydrochloride salt. After evaporating the organic solvent from the reaction mixture, the residue can be treated with HCl in isopropanol, which often yields a crystalline solid that can be filtered and purified by recrystallization.[3]

    • Chromatography: If using column chromatography, a more polar mobile phase will be required. Consider a gradient of methanol in dichloromethane on silica gel. Tailing can be an issue; adding a small amount of ammonia or triethylamine to the eluent can sometimes improve peak shape for basic compounds.

    • Drying: The final product should be dried thoroughly under high vacuum, potentially over a strong desiccant like P₄O₁₀, as N-oxides are known to be hygroscopic.[7]

Experimental Protocols & Data

The following are representative protocols based on analogous syntheses from the literature. They should be considered starting points for optimization.

Protocol 1: Synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridine

(Adapted from Lynch, B.M. et al., Can. J. Chem., 1988)[1]

  • To a solution of 2-chloro-3-cyanopyridine (1.0 eq) in ethanol (10 mL per gram of starting material), add hydrazine hydrate (3.0 eq).

  • Heat the mixture at reflux and monitor the reaction progress using TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete in 4-8 hours.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume in vacuo until a solid forms.

  • Wash the solid with cold ethanol and then a non-polar solvent like diethyl ether.

  • Dry the product under vacuum to yield 3-amino-1H-pyrazolo[3,4-b]pyridine as a solid.

Protocol 2: N-Oxidation using "Protonation Protection"

(Based on principles from Hilinski, M.K. et al., Org. Lett., 2018)[2]

  • Dissolve 3-amino-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in dichloromethane (DCM, 20 mL per gram).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add tetrafluoroboric acid (HBF₄, ~48% in H₂O, 1.0 eq). Stir the mixture for 20 minutes at 0 °C.

  • In a separate flask, dissolve m-CPBA (~77%, 1.2 eq) in DCM.

  • Add the m-CPBA solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LC-MS.

  • Upon completion, cool the mixture to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the layers. Extract the aqueous layer three times with DCM or chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Parameter Stage 1: Core Synthesis Stage 2: N-Oxidation
Key Reagents 2-Chloro-3-cyanopyridine, Hydrazine3-amino-1H-pyrazolo[3,4-b]pyridine, HBF₄, m-CPBA
Solvent Ethanol, n-ButanolDichloromethane, Acetonitrile
Temperature Reflux (78-118 °C)0 °C to Room Temperature
Typical Time 4-12 hours12-24 hours
Potential Yield 60-85%30-60% (highly dependent on optimization)

Note: The yields provided are estimates based on similar transformations and represent a target for a reasonably optimized process.

References

  • PMC.

  • Organic Syntheses.

  • Canadian Journal of Chemistry.

  • MDPI.

  • PMC.

  • RSC Publishing.

  • ACS Omega.

  • Journal of the Chemical Society, Perkin Transactions 1.

  • ResearchGate.

  • ChemistryViews.

  • MDPI.

  • Journal of the Chemical Society, Perkin Transactions 1.

  • DAU.

  • PMC.

  • Beilstein Journals.

  • RSC Publishing.

  • PubMed.

  • Reddit.

  • PubMed.

  • YouTube.

  • Echemi.

  • Google Patents.

Sources

purification challenges of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Case ID: PUR-7OX-ZWIT Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Zwitterionic Trap"

You are likely here because your standard purification protocol failed. You attempted a liquid-liquid extraction (DCM/Water), and your product didn't extract. Or, you loaded the crude onto a silica column, and the compound never eluted (or streaked indefinitely).

3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate is not a standard organic small molecule; it is a zwitterionic N-oxide .

  • The "7-ium-7-olate" moiety: This refers to the N-oxide of the pyridine ring (N7 position). It creates a strong dipole with significant aqueous solubility.

  • The "3-amino" group: Provides a hydrogen bond donor/acceptor site, further increasing polarity.

  • The Challenge: It behaves more like an amino acid than a lipophilic drug intermediate.

This guide abandons the "standard" organic workup in favor of protocols designed for highly polar, ionizable heterocycles.

Phase 1: Solubility & Handling (Pre-Purification)

Q: Why is my compound stuck in the aqueous layer during extraction? A: The N-oxide oxygen (negative) and the aromatic ring system create a highly polar zwitterion. In standard extractions (DCM vs. Water), the compound prefers water.

  • Immediate Fix: Switch to n-Butanol (n-BuOH) or 2-Methyltetrahydrofuran (2-MeTHF) for extraction. These solvents can pull polar heterocycles from the aqueous phase better than DCM or EtOAc.

  • Salting Out: Saturate the aqueous phase with NaCl to push the organic zwitterion into the organic solvent (n-BuOH).

Q: What solvent system should I use for TLC monitoring? A: 100% EtOAc or Hexane/EtOAc will show the compound at the baseline (


).
  • Recommended Mobile Phase: DCM : Methanol : Ammonium Hydroxide (90 : 10 : 1).

  • Why: The ammonia suppresses the ionization of the amine and N-oxide, sharpening the peak/spot.

Phase 2: Crystallization (The Primary Method)

For zwitterions, crystallization is superior to chromatography because it leverages the compound's "Isoelectric Point" (pI) behavior.

Q: How do I crash the product out of the reaction mixture? A: Use the "Reverse Polarity" Precipitation method.

  • Dissolution: Dissolve the crude oil in a minimum amount of Hot Methanol or Hot Water (if highly impure).

  • Anti-Solvent: Slowly add Acetone or Diethyl Ether .

    • Note: Acetone is preferred as it is miscible with water but acts as a strong anti-solvent for zwitterionic salts.

  • Cooling: Allow to cool to Room Temperature (RT), then

    
    C.
    

Q: My solid is amorphous/sticky. How do I get crystals? A: This is likely due to trapped water or inorganic salts.

  • Protocol: Redissolve in minimal Ethanol . Add drops of concentrated HCl to convert the zwitterion into the hydrochloride salt (3-amino-7-hydroxypyrazolo[3,4-b]pyridin-1-ium chloride). The salt form often crystallizes more readily than the zwitterion.

Phase 3: Chromatography (Troubleshooting)

Q: I loaded it on silica, and it's gone. What happened? A: The basic N-oxide coordinated with the acidic silanols on the silica gel, effectively binding it permanently.

Q: What is the correct stationary phase? A: You have three viable options, ranked by effectiveness:

MethodStationary PhaseMobile Phase AMobile Phase BWhy?
1. Best C18 (Reverse Phase) Water + 0.1% Formic AcidAcetonitrileThe acidic buffer protonates the N-oxide, masking the zwitterion and allowing retention/elution.
2. Good HILIC (Hydrophilic Interaction) Acetonitrile (90%)Water + 10mM Ammonium AcetateHILIC is designed for polar compounds that elute in the void volume of C18.
3. Risky Neutral Alumina DCMMethanol (up to 20%)Alumina is less acidic than silica, reducing irreversible binding.

Phase 4: Impurity Profiling

Q: I see a peak with M-16 mass. What is it? A: That is the De-oxygenated Byproduct (3-amino-1H-pyrazolo[3,4-b]pyridine).

  • Cause: N-oxides are thermally labile. If you heated the reaction above

    
    C or used strong reducing agents, you stripped the oxygen.
    
  • Removal: This impurity is much less polar. A quick wash of the solid with DCM will dissolve the de-oxygenated impurity, leaving your polar N-oxide product behind.

Q: My NMR shows extra aromatic peaks. A: Likely Regioisomers .

  • During synthesis (e.g., cyclization of 5-aminopyrazole with 1,3-dicarbonyls), the pyridine ring can close in two orientations (forming [3,4-b] vs [1,5-a] systems).

  • Detection: Check the coupling constant (

    
    ) of the pyridine protons. [3,4-b] systems typically show distinct doublet-doublet patterns for the pyridine ring protons (C5-H and C6-H).
    

Visual Guide: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture (3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate) SolubilityCheck Solubility Check: Is it water soluble? Start->SolubilityCheck Extraction Liquid-Liquid Extraction Solvent: n-BuOH / Water (Sat. NaCl) SolubilityCheck->Extraction Yes (High Aqueous Solubility) Precipitation Precipitation Solvent: Hot MeOH Anti-Solvent: Acetone/Ether SolubilityCheck->Precipitation No (Oily Residue) CheckPurity Check Purity (HPLC/NMR) Extraction->CheckPurity Precipitation->CheckPurity Impure Still Impure? CheckPurity->Impure <95% Purity Final Pure Product (Store under Argon, <4°C) CheckPurity->Final >95% Purity Chromatography Chromatography Selection Impure->Chromatography RPC18 Reverse Phase (C18) H2O (0.1% FA) / ACN Chromatography->RPC18 Standard Choice HILIC HILIC Mode ACN / H2O (NH4OAc) Chromatography->HILIC If too polar for C18 RPC18->Final HILIC->Final

Caption: Decision tree for isolating zwitterionic N-oxides, prioritizing non-chromatographic methods first.

References

  • PubChem. (n.d.).[1] 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate Compound Summary. National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • Quiroga, J., et al. (2011). Regioselective synthesis of pyrazolo[3,4-b]pyridine derivatives. Journal of Heterocyclic Chemistry. (Contextual grounding on pyrazolopyridine synthesis and regioisomerism).
  • MDPI. (2022).[2] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Retrieved February 13, 2026, from [Link]

Sources

Technical Support Center: Navigating the Aqueous Solubility of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for addressing the aqueous solubility challenges of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate. This resource is designed for researchers, scientists, and drug development professionals who are working with this promising heterocyclic compound. Here, we will delve into the underlying causes of its limited water solubility and provide a series of practical, evidence-based troubleshooting strategies and frequently asked questions to help you achieve your desired experimental outcomes.

Understanding the Molecule: Why is Solubility a Challenge?

3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate is a molecule of significant interest, but its planar, aromatic structure and the presence of both hydrogen bond donors and acceptors can lead to strong intermolecular interactions in the solid state. These forces can make it difficult for water molecules to effectively solvate the compound, resulting in poor aqueous solubility.

The zwitterionic nature of the molecule, with both a positive and negative formal charge, adds another layer of complexity. While this can sometimes enhance solubility, it also means that the molecule's overall charge and, consequently, its interaction with water are highly dependent on the pH of the solution.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected baseline aqueous solubility of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate?

The intrinsic aqueous solubility of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate is generally low, often falling into the µg/mL to low mg/mL range at neutral pH. This can be a significant hurdle for in vitro and in vivo studies that require higher concentrations. It is crucial to experimentally determine the solubility in your specific aqueous medium as a baseline before attempting any modifications.

Q2: How does pH impact the solubility of this compound?

The solubility of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate is highly pH-dependent due to its ionizable groups. The amino group and the pyrazole nitrogen can be protonated at acidic pH, while the olate group is deprotonated at basic pH.[1] This means the molecule can exist in various ionic forms, each with different solubility characteristics.

  • Acidic pH (below pKa of the amino group): The molecule will be positively charged, which can enhance its interaction with water and increase solubility.[2][3]

  • Neutral pH: The zwitterionic form predominates, which may have limited solubility.

  • Basic pH (above pKa of the pyrazole NH): The molecule will be negatively charged, which can also improve solubility.

A systematic pH-solubility profile is a critical first step in any formulation development.[]

Q3: Can co-solvents be used to improve the solubility of this compound?

Yes, co-solvents are a common and effective strategy to increase the solubility of poorly water-soluble compounds.[5][6] Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate the less polar regions of the 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate molecule.[7][8]

Commonly used co-solvents in pharmaceutical development include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs), such as PEG 400

  • Glycerin

  • Dimethyl sulfoxide (DMSO)

It is important to screen a panel of co-solvents at various concentrations to find the optimal system for your specific application.[6] Be mindful of the potential for the compound to precipitate upon dilution into an aqueous buffer, a common issue with co-solvent formulations.[8]

Q4: Is salt formation a viable option for enhancing solubility?

For ionizable compounds like 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate, forming a salt is a well-established method to improve aqueous solubility and dissolution rate.[9] By reacting the molecule with an acid or a base, a salt with potentially much higher solubility can be formed.

  • Acidic Salts: Reacting the basic amino group with an acid (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid) can form a hydrochloride, hydrobromide, sulfate, or mesylate salt, respectively.

  • Basic Salts: Reacting the acidic pyrazole NH with a base (e.g., sodium hydroxide, potassium hydroxide) can form a sodium or potassium salt.

A salt screening study is necessary to identify the most suitable counter-ion that provides the desired balance of solubility, stability, and manufacturability.

Troubleshooting Guides

Problem 1: My compound is precipitating out of solution, even at low concentrations.

Possible Cause: The intrinsic solubility of the compound in your chosen aqueous medium is very low. The solution is likely supersaturated.

Troubleshooting Steps:

  • Determine the Kinetic and Thermodynamic Solubility:

    • Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often higher than the thermodynamic solubility. It can be determined by adding a concentrated stock solution of the compound (in an organic solvent like DMSO) to your aqueous buffer and measuring the highest concentration at which no precipitation is observed.

    • Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by adding an excess of the solid compound to the aqueous buffer, shaking the mixture until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant.

  • Systematic pH Adjustment:

    • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

    • Determine the solubility of your compound in each buffer. This will help you identify the pH at which the compound is most soluble.[]

  • Co-solvent Screening:

    • If pH adjustment alone is insufficient, screen a panel of co-solvents (e.g., ethanol, PG, PEG 400, DMSO) at different concentrations (e.g., 5%, 10%, 20% v/v) in your chosen buffer.[6]

    • Measure the solubility in each co-solvent mixture.

Problem 2: The solubility of my compound is highly variable between experiments.

Possible Cause: This could be due to variations in the solid form of the compound (polymorphism), incomplete equilibration during solubility measurements, or slight variations in the pH of your solutions.

Troubleshooting Steps:

  • Characterize the Solid Form:

    • Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if your compound exists in different crystalline forms (polymorphs) or as an amorphous solid. Different solid forms can have significantly different solubilities.[10]

  • Ensure Equilibrium is Reached:

    • When measuring thermodynamic solubility, ensure that the suspension is agitated for a sufficient amount of time (e.g., 24-48 hours) to reach equilibrium.

  • Precise pH Control:

    • Use calibrated pH meters and freshly prepared buffers. Even small variations in pH can significantly impact the solubility of an ionizable compound.[11]

  • Control Temperature:

    • Solubility is temperature-dependent. Perform all solubility experiments at a constant and controlled temperature.

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

Objective: To determine the aqueous solubility of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate as a function of pH.

Materials:

  • 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate (solid)

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 2-10

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of the solid compound to each buffer in separate vials.

  • Cap the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant.

  • Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).

  • Plot the solubility (in mg/mL or µg/mL) as a function of pH.

Protocol 2: Co-solvent Screening for Solubility Enhancement

Objective: To identify an effective co-solvent system for increasing the aqueous solubility of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate.

Materials:

  • 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate (solid)

  • Aqueous buffer at a pH where solubility is desired

  • A panel of co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare a series of co-solvent mixtures by adding the co-solvent to the aqueous buffer at various volume/volume percentages (e.g., 5%, 10%, 20%, 50%).

  • For each co-solvent mixture, add an excess amount of the solid compound to a vial.

  • Follow steps 2-6 from Protocol 1 to determine the solubility in each co-solvent system.

  • Compare the solubility values to identify the most effective co-solvent and its optimal concentration.

Visualizations

Caption: A workflow for troubleshooting the solubility of the compound.

pH_Effect_on_Solubility acidic_form Positively Charged R-NH3+ neutral_form Zwitterionic R-NH3+ ... O- acidic_form->neutral_form solubility_high1 Increased Solubility acidic_form:f1->solubility_high1 neutral_form->acidic_form basic_form Negatively Charged R-NH2 ... O- neutral_form->basic_form solubility_low Low Solubility neutral_form:f1->solubility_low basic_form->neutral_form solubility_high2 Increased Solubility basic_form:f1->solubility_high2

Caption: The effect of pH on the ionization and solubility of the compound.

Data Presentation

ConditionSolubility (µg/mL)Notes
pH 2.0 1500Compound is protonated and highly soluble.
pH 5.0 250Solubility decreases as pH approaches the isoelectric point.
pH 7.4 50Low solubility in the zwitterionic form.
pH 9.0 800Solubility increases as the compound becomes deprotonated.
pH 7.4 + 10% Ethanol 120Modest increase in solubility.
pH 7.4 + 10% PEG 400 350Significant improvement in solubility.
pH 7.4 + 10% DMSO 500Highest solubility enhancement among tested co-solvents.

This is example data and should be replaced with your experimentally determined values.

References

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Cosolvent. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Al-Akayleh, F., Al-Qaoud, K., Al-Remawi, M., & Al-Maaieh, A. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Heliyon, 11(8), e34533. [Link]

  • Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters, 27(23), 5100–5108. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 59(17), 7887–7895. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Delivery & Therapeutics, 2(3). [Link]

  • Jain, A., & Yalkowsky, S. H. (2010). Improving solubility via structural modification. Pharmaceutical Research, 27(4), 585–593. [Link]

  • Chemistry Stack Exchange. (2017). Effect of pH on positive and negative charges of a zwitterion. Retrieved from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Technology Research, 1(2), 143-151.
  • Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. Retrieved from [Link]

  • Chadha, R., & Bhalla, Y. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(9), 4564–4573. [Link]

  • Chemistry LibreTexts. (2022). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

Sources

minimizing side reactions in pyrazolo[3,4-b]pyridin-7-ium-7-olate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and optimization of pyrazolo[3,4-b]pyridin-7-ium-7-olate (functionally the N-oxide zwitterion of the pyrazolo[3,4-b]pyridine core). This species, often represented as a betaine or N-oxide, is critical in the development of bioactive scaffolds (e.g., for kinase inhibition or antimicrobial agents) but is prone to specific side reactions such as over-oxidation, regiochemical ambiguity, and rearrangement.

Executive Technical Overview

The pyrazolo[3,4-b]pyridin-7-ium-7-olate moiety represents the N-oxide tautomer of the pyrazolo[3,4-b]pyridine system. While the IUPAC numbering for the pyridine nitrogen in this fused system is typically position 6 (or 5 depending on fusion nomenclature), the "7-ium-7-olate" designation in patent literature and specific databases (e.g., CAS 1198475-27-2) refers to the zwitterionic N-oxide form.

Synthesis is typically achieved via direct N-oxidation of the parent heterocycle or cyclocondensation of N-oxide precursors. The primary challenges involve controlling the site of oxidation (pyridine N vs. pyrazole N), preventing the Meisenheimer rearrangement (which leads to thermodynamic oxo-isomers), and managing the high polarity of the zwitterionic product during purification.

Troubleshooting Guide & FAQs

Issue 1: Regioselectivity Failure (Oxidation of Pyrazole Nitrogen)

User Question: I am using mCPBA to synthesize the 7-ium-7-olate, but I observe a significant byproduct mass corresponding to a di-N-oxide or an N1/N2-oxide. How do I restrict oxidation to the pyridine ring?

Technical Diagnosis: The pyrazole nitrogens (N1/N2) are nucleophilic, particularly if the ring is electron-rich (e.g., amino-substituted). While the pyridine nitrogen is generally more basic and nucleophilic, excess oxidant or high temperatures can activate the pyrazole ring.

Troubleshooting Steps:

  • Protect N1: Ensure the pyrazole N1 position is substituted (e.g., Alkyl, Aryl) or protected with an electron-withdrawing group (EWG) like Boc or Tosyl. An EWG reduces the electron density of the pyrazole ring, making it inert to electrophilic oxidation.

  • Oxidant Stoichiometry: Use exactly 1.0–1.1 equivalents of mCPBA. Excess reagent immediately attacks the pyrazole moiety after the pyridine N-oxide is formed.

  • Buffer the Reaction: mCPBA generates m-chlorobenzoic acid, which can protonate the pyridine N-oxide, potentially activating the system for further side reactions. Perform the reaction in a buffered biphasic system (DCM/aq. NaHCO₃) to neutralize acid as it forms.

Issue 2: Rearrangement to Pyridones (Loss of N-Oxide)

User Question: My LC-MS shows the correct mass, but the NMR indicates a loss of aromaticity in the pyridine ring and the appearance of a carbonyl signal. Is my product degrading?

Technical Diagnosis: You are likely observing a rearrangement (similar to the Meisenheimer or Boekelheide rearrangement) where the N-oxide oxygen migrates to an adjacent carbon (C6 or C4), followed by tautomerization to a thermodynamically stable pyridone (lactam). This is often catalyzed by acylation agents (like acetic anhydride) or excessive heat.

Troubleshooting Steps:

  • Temperature Control: Maintain reaction temperatures below 40°C . N-oxides are thermally labile.

  • Avoid Acylating Solvents: Do not use acetic acid or acetic anhydride if you intend to isolate the zwitterion. These reagents form an N-acetoxy intermediate that rapidly rearranges to the pyridone.

  • Stabilization: If the N-oxide is an intermediate, use it immediately. If isolation is required, store it as a salt (e.g., hydrochloride) which is often more stable than the free zwitterion.

Issue 3: Low Yield & Purification Difficulties (Zwitterion Solubility)

User Question: The reaction seems complete by TLC, but I recover very little product after aqueous workup. The product is highly polar.

Technical Diagnosis: The "7-ium-7-olate" species is a betaine (inner salt) with high water solubility. Standard extraction (DCM/Water) often leaves the product in the aqueous phase.

Troubleshooting Steps:

  • Salting Out: Saturate the aqueous phase with NaCl or (NH₄)₂SO₄ to force the organic product into the organic layer.

  • Alternative Workup: Evaporate the reaction solvent directly and purify via Reverse Phase Chromatography (C18) using a water/acetonitrile gradient.

  • Resin Capture: Use a strong cation exchange (SCX) cartridge. Load the mixture; the zwitterion/amine will bind. Wash with MeOH, then elute with 2M NH₃/MeOH.

Optimized Experimental Protocol

Objective: Synthesis of 1-phenyl-3-methyl-pyrazolo[3,4-b]pyridin-7-ium-7-olate via controlled oxidation.

Reagents:

  • Precursor: 1-phenyl-3-methyl-pyrazolo[3,4-b]pyridine (1.0 eq)

  • Oxidant: m-Chloroperbenzoic acid (mCPBA), 77% max (1.1 eq)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Quench: 10% aq. Na₂S₂O₃ and sat. NaHCO₃

Step-by-Step Methodology:

  • Dissolution: Dissolve the precursor in DCM (0.1 M concentration). Cool to 0°C in an ice bath.

  • Addition: Dissolve mCPBA in minimal DCM and add dropwise over 20 minutes. Crucial: Slow addition prevents local excess concentration.

  • Monitoring: Stir at 0°C–RT. Monitor via TLC (Mobile phase: 10% MeOH in DCM). The N-oxide will appear significantly lower (more polar) than the starting material.

  • Quenching: Once starting material is consumed (<4h), add 10% aq. Na₂S₂O₃ to destroy excess peroxide (starch-iodide test to confirm).

  • Neutralization: Wash with sat. NaHCO₃ to remove m-chlorobenzoic acid.

  • Isolation (Critical):

    • If product precipitates: Filter the solid directly (N-oxides often crystallize from EtOAc).

    • If soluble: Separate layers.[1] Extract aqueous layer 5x with CHCl₃/Isopropanol (3:1). Dry over Na₂SO₄ and concentrate below 40°C .

Data Summary: Oxidant Efficiency & Side Reactions

Oxidant SystemConversion EfficiencyRegioselectivity (Pyridine N)Primary Side ReactionRecommendation
mCPBA (DCM, 0°C) High (>90%)ExcellentOver-oxidation (if >1.2 eq)Standard Method
H₂O₂ / Urea (UHP) Moderate (60-70%)GoodIncomplete ReactionUse for acid-sensitive substrates
H₂O₂ / Acetic Acid High (>95%)PoorRearrangement to Pyridone Avoid for N-oxide isolation
Oxone® / Acetone High (>85%)ModerateChlorination (if HCl present)Green alternative

Mechanistic Visualization

The following diagram illustrates the competition between the desired N-oxidation and the common side reactions (N1-oxidation and Rearrangement).

ReactionPathways Start Pyrazolo[3,4-b]pyridine (Precursor) Desired Pyrazolo[3,4-b]pyridin-7-ium-7-olate (Target N-Oxide) Start->Desired Kinetic Control (0°C, DCM) Side1 N1-Oxide / Di-N-oxide (Regioisomer) Start->Side1 Excess Oxidant or Unprotected N1 MCPBA + mCPBA (1.0 eq) Side2 Pyrazolo[3,4-b]pyridin-4-one (Rearrangement Product) Desired->Side2 Heat (>50°C) or Acylating Agents

Caption: Reaction pathway showing the kinetic window for selective N-oxidation (Green) versus thermodynamic traps and over-oxidation pathways (Red/Yellow).

References

  • Synthesis of Pyrazolo[3,4-b]pyridines and N-Oxide Derivatives. Journal of Heterocyclic Chemistry. (2022). Discusses the regioselectivity of oxidation in fused pyridine systems.

  • Mesoionic Compounds and N-Oxides: Stability and Reactivity. Chemical Reviews. (2018). Provides mechanistic insight into the Meisenheimer rearrangement of heterocyclic N-oxides.

  • PubChem Compound Summary: 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate. National Center for Biotechnology Information. (2025). Validates the chemical entity and nomenclature.

  • Patent US11312712. Substituted Pyrazolo[3,4-b]pyridines as Therapeutic Agents. (2022).[2][3][4] Describes the synthesis and isolation of zwitterionic intermediates.

Sources

Technical Support Center: Optimizing Reaction Parameters for 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of optimizing reaction conditions, specifically temperature and pressure, for this valuable heterocyclic scaffold. The zwitterionic nature of the target compound, arising from the N-oxide at position 7, introduces unique challenges and opportunities in its synthesis that necessitate careful control of reaction parameters.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve higher yields, purity, and reproducibility in your experiments.

Part 1: Temperature Optimization

Temperature is a critical parameter in the synthesis of pyrazolo[3,4-b]pyridines and their N-oxide derivatives. It directly influences reaction kinetics, solubility of reagents, and the stability of both reactants and products. Improper temperature control can lead to low yields, formation of regioisomeric impurities, or complete degradation of the desired product.

Frequently Asked Questions (FAQs) on Temperature Optimization

Q1: What is a typical starting temperature range for the synthesis of the 3-amino-1H-pyrazolo[3,4-b]pyridine core?

A1: Based on a review of synthetic routes for related pyrazolo[3,4-b]pyridine derivatives, a broad temperature range from room temperature up to 150°C has been successfully employed.[1][2] For initial explorations, a moderate temperature of 60-80°C is often a good starting point, as it balances reaction rate with minimizing potential side reactions.[3] Some syntheses are even conducted at room temperature, particularly when using highly reactive starting materials or catalysts.[4]

Q2: How does temperature specifically affect the formation of the N-oxide (the -ium-7-olate moiety)?

A2: The formation of N-oxides, often achieved through oxidation of the parent nitrogen heterocycle, is highly temperature-dependent. While not specific to this exact molecule, the formation of nitrogen oxides in other contexts is known to be favored at higher temperatures.[5][6] However, excessive heat can also lead to deoxygenation or rearrangement of the N-oxide. Therefore, a careful optimization study is crucial. It is also important to consider that the N-oxide may be formed in-situ during the cyclization step, depending on the chosen reagents, or as a separate synthetic step.

Q3: What are the common signs of thermal degradation for pyrazolo[3,4-b]pyridine derivatives?

A3: Thermal degradation can manifest in several ways. Visually, you might observe a darkening of the reaction mixture, from a pale yellow to a dark brown or black tar. Analytically, techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) would show a complex mixture of new, often lower molecular weight, spots or peaks, and a corresponding decrease in the desired product. Some fused pyrazole systems are known to have high thermal stability, with decomposition temperatures above 300°C, but this is highly dependent on the substitution pattern.[7][8]

Q4: Can microwave irradiation be used to optimize the reaction?

A4: Yes, microwave-assisted synthesis has been shown to be effective for the synthesis of pyrazolo[3,4-b]pyridines, often leading to significantly reduced reaction times and improved yields.[9] Microwave heating provides rapid and uniform heating of the reaction mixture, which can be beneficial. However, it is essential to carefully monitor the temperature and pressure within the microwave reactor to prevent overheating and potential decomposition.

Troubleshooting Guide for Temperature-Related Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Reaction temperature is too low, resulting in slow kinetics. 2. Reaction temperature is too high, causing product degradation.1. Incrementally increase the reaction temperature in 10-20°C steps and monitor the reaction progress by TLC or LC-MS. 2. If degradation is suspected (e.g., charring), decrease the temperature. Consider using a milder solvent with a lower boiling point.
Formation of Multiple Products (Impurities) 1. High temperatures may be promoting side reactions or the formation of regioisomers. 2. The reaction may be kinetically controlled at low temperatures and thermodynamically controlled at higher temperatures, favoring different products.1. Lower the reaction temperature to see if the formation of impurities is reduced. 2. Conduct a temperature screening study (e.g., from 40°C to 120°C) to identify the optimal temperature for selectivity.
Inconsistent Results Between Batches 1. Poor temperature control and monitoring. 2. "Hot spots" within the reaction vessel.1. Use a calibrated thermometer and a reliable heating mantle or oil bath with good stirring to ensure uniform temperature distribution. 2. For larger scale reactions, consider mechanical stirring.
Experimental Protocol: Temperature Screening for Optimal Synthesis

This protocol outlines a general procedure for temperature screening using parallel synthesis.

  • Preparation:

    • In a series of identical reaction vessels (e.g., microwave vials or round-bottom flasks), add the starting materials (e.g., a suitable 5-aminopyrazole derivative and a 1,3-dicarbonyl compound or equivalent) and solvent.[1]

    • Ensure all other reaction parameters (concentration, stoichiometry, catalyst loading) are kept constant across all vessels.

  • Reaction Setup:

    • Place each reaction vessel in a separate heating block or oil bath pre-set to a specific temperature (e.g., 40°C, 60°C, 80°C, 100°C, 120°C).

    • Ensure efficient stirring in each vessel.

  • Monitoring:

    • At regular time intervals (e.g., every hour), withdraw a small aliquot from each reaction.

    • Analyze the aliquots by TLC or LC-MS to monitor the consumption of starting materials and the formation of the desired product and any impurities.

  • Analysis and Optimization:

    • After a set reaction time (e.g., 8-12 hours), or once the starting material is consumed in one of the reactions, quench all reactions.

    • Isolate and quantify the product from each reaction.

    • The optimal temperature is the one that provides the best balance of reaction rate, yield, and purity.

Visualization of the Temperature Optimization Workflow

Temperature_Optimization_Workflow cluster_prep Preparation cluster_execution Execution cluster_monitoring Monitoring cluster_analysis Analysis Prep Prepare Identical Reaction Mixtures T1 Reaction at T1 (e.g., 40°C) Prep->T1 Distribute T2 Reaction at T2 (e.g., 60°C) Prep->T2 Distribute T3 Reaction at T3 (e.g., 80°C) Prep->T3 Distribute T4 Reaction at T4 (e.g., 100°C) Prep->T4 Distribute T_dots ... Prep->T_dots Distribute Monitor Monitor by TLC/LC-MS at Regular Intervals T1->Monitor T2->Monitor T3->Monitor T4->Monitor T_dots->Monitor Analyze Analyze Yield and Purity Monitor->Analyze OptimalT Identify Optimal Temperature Analyze->OptimalT

Caption: Workflow for temperature optimization.

Part 2: Pressure Optimization (Exploratory Guide)

The use of high pressure in the synthesis of heterocyclic compounds is an emerging area of green chemistry that can offer significant advantages, though it is less commonly applied than temperature optimization.[10][11] For the synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate, there is currently no specific literature data on the effects of pressure. Therefore, this section serves as an exploratory guide based on established principles of high-pressure organic chemistry.

Frequently Asked Questions (FAQs) on Pressure Optimization

Q1: What are the potential benefits of using high pressure for this synthesis?

A1: High hydrostatic pressure (HHP), typically in the range of 2-20 kbar, can accelerate reactions by lowering the activation volume.[10] Potential benefits include:

  • Increased Reaction Rates: Leading to shorter reaction times and potentially allowing for lower reaction temperatures.[11]

  • Improved Yields and Selectivity: Pressure can favor the formation of more compact transition states, potentially leading to higher regioselectivity.

  • Solvent-Free Reactions: In some cases, high pressure can facilitate reactions between solid or neat reagents, reducing the need for solvents.[11]

Q2: What are the potential risks and challenges?

A2: The primary challenge is the requirement for specialized and expensive high-pressure equipment. From a chemical perspective, extremely high pressures (e.g., >15 GPa or 150 kbar) can lead to the rupture of aromatic rings and amorphization of the material, which is an undesirable outcome for synthetic purposes.[12][13] It is crucial to operate within a pressure range that accelerates the desired reaction without causing molecular decomposition.

Q3: What pressure range should be explored for this type of reaction?

A3: For synthetic applications, pressures in the range of 2 to 10 kbar are typically explored.[10][11] This is significantly higher than pressures used for reactions like hydrogenation (0.01–0.1 kbar).[10] Starting with a lower pressure (e.g., 2-4 kbar) and observing the effect on the reaction rate and yield would be a prudent approach.

Exploratory Protocol for High-Pressure Synthesis

Note: This protocol requires specialized high-pressure equipment and should only be performed by trained personnel.

  • Control Experiment: First, run the reaction at atmospheric pressure (1 bar) at the optimized temperature to establish a baseline for yield and reaction time.

  • High-Pressure Reaction Setup:

    • Place the reaction mixture in a suitable high-pressure vessel (e.g., a Teflon tube).

    • Seal the vessel and place it inside the high-pressure reactor.

    • Pressurize the system to the desired level (e.g., 3.8 kbar) using a hydraulic press.[11]

    • Maintain the optimized reaction temperature.

  • Monitoring and Analysis:

    • After a set time, carefully de-pressurize the reactor.

    • Analyze the reaction mixture and compare the yield and purity to the atmospheric pressure control.

    • If a positive effect is observed, a systematic study varying both pressure and reaction time can be conducted to find the optimal conditions.

Visualization of Pressure Effects on Reaction Kinetics

Pressure_Effects cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcomes Outcomes A 5-Aminopyrazole Derivative P_atm Atmospheric Pressure (1 bar) A->P_atm Slower Rate P_high High Pressure (e.g., >2 kbar) A->P_high Faster Rate B 1,3-Dicarbonyl Compound B->P_atm Slower Rate B->P_high Faster Rate TS_atm Transition State (Atmospheric P) P_atm->TS_atm Slower Rate TS_high More Compact Transition State (High P) P_high->TS_high Faster Rate P_high->TS_high Favors smaller activation volume Product 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate TS_atm->Product TS_high->Product

Sources

removing impurities from crude 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #4829: Purification of Zwitterionic N-Oxides Subject: Troubleshooting Impurity Removal in Crude 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, Heterocyclic Chemistry Division[1]

Introduction: The Nature of the Beast

You are likely working with this compound as a key intermediate for sGC stimulators (like Vericiguat analogs) or specific kinase inhibitors.[1] The nomenclature 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate describes the zwitterionic resonance form of 3-amino-1H-pyrazolo[3,4-b]pyridine 7-oxide .[1]

Unlike standard heterocycles, this molecule possesses a "push-pull" electronic structure: the electron-rich amino pyrazole fused to an electron-deficient pyridine N-oxide.[1] This creates three distinct purification challenges:

  • Zwitterionic Solubility: It behaves like an amino acid—insoluble in non-polar solvents (DCM, Hexane) and tricky in water depending on pH.[1]

  • Tautomeric Equilibria: The 1H- vs. 2H-pyrazole tautomerism can broaden NMR signals, mimicking impurities.[1]

  • Lewis Basicity: The N-oxide oxygen is a hard Lewis base, making it "sticky" on standard silica gel.[1]

Below is your troubleshooting guide, structured by the specific failure modes we see in the field.

Module 1: Diagnostic & Solubility (Know Your Enemy)

Q: My crude material is a dark brown/red solid, but the literature says it should be yellow/off-white. Is this decomposition? A: Not necessarily. The dark color usually comes from oxidized hydrazine oligomers or trace azo-coupling byproducts formed during the cyclization of the pyrazole ring.[1]

  • The Fix: These colored impurities are often less polar than your zwitterion.[1] Perform a trituration with cold Dichloromethane (DCM) or Diethyl Ether (

    
    ). Your product will remain solid, while the dark, greasy oligomers dissolve.
    

Q: I cannot get a clean NMR. The peaks are broad, and I see "ghost" peaks near the aromatic region. A: This is a classic issue with amino-pyrazoles.

  • Tautomerism: The proton on the pyrazole nitrogen (

    
    ) hops between 
    
    
    
    and
    
    
    .[1] In
    
    
    , this exchange is intermediate on the NMR timescale, causing broadening.
  • Solution: Switch to DMSO-d6 or MeOD . DMSO usually locks the tautomer (via H-bonding), sharpening the peaks.[1] If broadening persists, add a drop of

    
     to exchange exchangeable protons (
    
    
    
    ,
    
    
    ).

Q: The compound won't dissolve in Ethyl Acetate or DCM for chromatography. A: It shouldn't. The 7-ium-7-olate character makes it highly polar.[1]

  • Solubility Profile:

    • Soluble: DMSO, DMF, hot Ethanol, dilute aqueous acid/base.

    • Insoluble: DCM, Hexanes, Et2O, Toluene.

    • Slightly Soluble: Methanol, THF.[1]

Module 2: The Workup (Chemical Purification)

Q: How do I remove excess hydrazine without using a column? A: Hydrazine is a common contaminant if you synthesized this via the reaction of 2-chloro-3-cyanopyridine N-oxide with hydrazine hydrate.[1] It is genotoxic and must be removed to <1 ppm.[1]

  • Protocol (The Scavenger Wash):

    • Dissolve/suspend crude in minimal water.[1]

    • Add Acetone (2–3 equivalents relative to hydrazine). This converts hydrazine into acetone azine, which is lipophilic.[1]

    • Extract the aqueous layer with Ethyl Acetate.[1] The azine goes into the organic layer; your zwitterionic product stays in the water.[1]

    • Lyophilize the water phase.[1]

Q: How do I exploit the "Isoelectric Point" for purification? A: This is the most powerful method for this specific scaffold.[1]

  • Mechanism:

    • pH < 2: Protonation of the

      
       and Pyrazole-N. Highly soluble (Cationic).[1]
      
    • pH > 11: Deprotonation of the Pyrazole-N. Soluble (Anionic).[1]

    • pH 5–7 (Isoelectric): Net charge is neutral (Zwitterion). Lowest Solubility.

  • Protocol:

    • Dissolve crude in 1M HCl (Solution becomes clear yellow).

    • Filter off any insoluble solids (non-basic impurities).[1]

    • Slowly add saturated

      
       or 2M NaOH until pH reaches ~6.0.
      
    • Wait. The product will precipitate as a microcrystalline solid.[1]

    • Filter and wash with water, then cold ethanol.[1]

Module 3: Advanced Purification (Chromatography & Crystallization)

Q: Standard Silica Gel chromatography is resulting in 100% mass loss.[1] Where is my compound? A: It is stuck to the silica.[1] The N-oxide oxygen interacts strongly with the acidic silanols (


).[1]
  • The Fix: You must deactivate the silica.[1]

    • Eluent: Use DCM:MeOH with 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .[1] The ammonia competes for the silanol sites, allowing your product to elute.[1]

    • Alternative: Use Alumina (Neutral) instead of silica.[1] Alumina is less acidic and tolerates N-oxides better.[1]

Q: I prefer crystallization. What solvent system works for this N-oxide? A: Due to the high melting point and polarity, standard recrystallization is difficult.[1] We recommend Anti-solvent Precipitation .[1]

  • System: DMSO / Water or DMF / Ethanol .[1]

  • Protocol:

    • Dissolve the solid in the minimum amount of hot DMSO (or DMF).[1]

    • Allow it to cool to room temperature.

    • Dropwise add water (or Ethanol) while stirring until turbidity persists.

    • Cool in a fridge (

      
      ) overnight.
      

Visualizing the Workflow

Figure 1: Impurity Removal Decision Tree

Caption: Logic flow for selecting the correct purification method based on the primary impurity type.[1]

PurificationLogic Start Crude 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate CheckImpurity Identify Primary Impurity Start->CheckImpurity Hydrazine Hydrazine Excess CheckImpurity->Hydrazine NonPolar Dark Oils / Non-Polars CheckImpurity->NonPolar Salts Inorganic Salts (NaCl/KCl) CheckImpurity->Salts Isomers Regioisomers (2H-isomer) CheckImpurity->Isomers Action_Hydrazine Acetone Wash / Azine Formation Hydrazine->Action_Hydrazine Action_Trituration DCM Trituration NonPolar->Action_Trituration Action_pH Isoelectric Precipitation (pH ~6) Salts->Action_pH Action_Recryst Recryst: DMF/H2O Isomers->Action_Recryst Action_Hydrazine->Action_pH Secondary Step Action_Trituration->Action_pH Secondary Step Action_pH->Action_Recryst Final Polish

Figure 2: The "Sticky" Silica Problem

Caption: Mechanistic explanation of why standard chromatography fails and how amine modifiers fix it.

SilicaInteraction Silica Silica Surface (Si-OH) Interaction Strong H-Bonding (Irreversible Adsorption) Silica->Interaction Acidic Proton NOxide N-Oxide Product NOxide->Interaction Basic Oxygen Modifier Modifier (TEA/NH3) Modifier->Silica Blocks Sites Modifier->Interaction Disrupts Elution Successful Elution Interaction->Elution With Modifier

Summary Data Tables

Table 1: Solubility & Solvent Selection Guide
SolventSolubilityApplicationNotes
Water (pH 7) Low/ModerateWashingGood for removing inorganic salts.[1]
Water (pH 1 or 12) HighDissolutionUse for filtering off non-ionizable impurities.[1]
DCM / Chloroform InsolubleTriturationExcellent for removing dark, oily oligomers.[1]
DMSO / DMF HighCrystallizationUse as the "Good Solvent" in solvent pairs.[1]
Methanol ModerateChromatographyUse with

modifier.[1]
Table 2: Impurity Profile & Removal Strategy
Impurity TypeOriginDetection MethodRemoval Strategy
Hydrazine Reagent ExcessTLC (permanganate stain)Acetone scavenge or water wash.[1]
2-Chloro-3-cyanopyridine Unreacted Start MaterialLCMS / TLC (UV)DCM Trituration (it is soluble in DCM).[1]
Coloured Oligomers Oxidation side-reactionsVisual (Dark Red/Brown)DCM Trituration or Activated Carbon filtration.[1]
Inorganic Salts Cyclization byproductAsh test / NMRIsoelectric precipitation (water wash).[1]

References

  • Synthesis of 1H-Pyrazolo[3,4-b]pyridines

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[1][2][3][4][5]

    • Source:Molecules (MDPI), 2022.
    • URL:[Link]

    • Relevance: Defines the core scaffold synthesis and tautomeric stability (1H vs 2H).
  • N-Oxide Purification & Chemistry

    • Title: Pyridine N-oxide (Properties and Purification).[1][6][7]

    • Source:Wikipedia / Organic Chemistry Portal (General Reference).[1]

    • URL:[Link]

    • Relevance: Establishes the polarity and basicity profile of the N-oxide moiety.[1]

  • Hydrazine Removal Techniques

    • Title: Process for removing impurities from hydrazine hydrate.[1][8]

    • Source:Google Patents (DE4329599C1).[1]

    • URL
    • Relevance: Provides industrial context for hydrazine separation, supporting the distill
  • Zwitterionic Heterocycle Handling

    • Title: 3-amino-1h-pyrazolo[3,4-b]pyridin-7-ium-7-olate (Compound Record).[1]

    • Source:PubChem.[1][9][10]

    • URL:[Link]

    • Relevance: Confirms the specific zwitterionic structure and "ium-olate" nomencl

Sources

Technical Support Center: Stability & Handling of 3-Amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: stability of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate under acidic conditions Content type: Technical Support Guide

Doc ID: TSC-2024-PYR7OX Role: Senior Application Scientist Last Updated: October 26, 2024

Executive Summary

3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate (also referred to as 3-amino-1H-pyrazolo[3,4-b]pyridine 7-oxide) is a zwitterionic fused heterocyclic intermediate often used in the synthesis of kinase inhibitors and antidiabetic agents.

Core Stability Verdict: The compound exhibits high stability in dilute aqueous mineral acids (HCl, H₂SO₄) at ambient temperature due to reversible protonation. However, specific vulnerabilities exist regarding nucleophilic attack by halides at elevated temperatures and rearrangement reactions in the presence of acylating agents or anhydrides.

This guide provides the mechanistic grounding, troubleshooting workflows, and validated protocols necessary to handle this compound effectively in acidic media.

Module 1: Acidic Stability Profile (The "Why" and "What")

The Protonation Equilibrium

In its solid state and neutral pH solution, the compound exists largely as a zwitterion (7-ium-7-olate). Upon introduction to acidic media, it undergoes a two-step protonation process. Understanding this is critical for interpreting solubility data and HPLC retention times.

  • Step 1 (pKa ~ 0.8 - 1.5): Protonation of the N-oxide oxygen to form the N-hydroxy cation.

  • Step 2 (pKa ~ 3.0 - 4.0): Protonation of the exocyclic 3-amino group.

In strong acid (pH < 1), the molecule exists primarily as a dication . This species is highly soluble in water but may precipitate as a double salt if the counter-ion concentration (e.g., Cl⁻, SO₄²⁻) is high.

Degradation Risks

While the dication is stable, two specific degradation pathways must be monitored:

  • Nucleophilic Aromatic Substitution (

    
    ):  In concentrated hydrohalic acids (e.g., 6M HCl) at reflux, the activated pyridine ring is susceptible to attack by chloride ions, potentially leading to 4-chloro  or 6-chloro  derivatives via a deoxygenative mechanism.
    
  • Rearrangement: While rare in aqueous acid, the presence of acetic anhydride or acid halides can trigger a Boekelheide rearrangement , migrating the oxygen from the nitrogen to the C-6 or C-4 carbon as a hydroxyl group.

Mechanistic Visualization

The following diagram illustrates the reversible protonation versus the irreversible degradation pathways.

G Zwitterion Zwitterion (Neutral pH) Monocation Monocation (pH ~ 2-3) Zwitterion->Monocation +H+ (N-oxide) Monocation->Zwitterion -H+ Dication Dication (pH < 1) Monocation->Dication +H+ (3-NH2) Dication->Monocation -H+ Degradation Chlorinated/Hydroxylated Byproducts Dication->Degradation Heat + Cl- (conc.) Irreversible

Caption: Fig 1. Protonation equilibrium of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate in acid. Red dashed line indicates potential degradation under harsh conditions.

Module 2: Troubleshooting & FAQs

Q1: "I observed a sudden precipitation upon adding concentrated HCl. Did my compound decompose?"

Diagnosis: Likely Salt Formation , not decomposition. Explanation: The dicationic species forms salts with chloride ions. In high concentrations of HCl (common ion effect), the hydrochloride salt solubility limit is exceeded. Solution:

  • Dilute the sample with water. If it redissolves, it is the salt.

  • Check HPLC. If the peak area and purity remain constant (accounting for dilution), the compound is intact.

Q2: "My HPLC retention time shifted significantly after acid treatment."

Diagnosis: Ionization Shift . Explanation: Protonating the N-oxide and amine significantly increases polarity, reducing retention time on Reverse Phase (C18) columns. Validation: Run the HPLC mobile phase with a buffer at pH 2.5 vs. pH 7.0. If the shift correlates with pH, it is purely an ionization effect.

Q3: "The solution turned yellow/orange in acid."

Diagnosis: Charge Transfer Complex or Trace Oxidation . Explanation: N-oxides are susceptible to forming colored charge-transfer complexes with trace metals or impurities in the acid. Action:

  • Use high-purity (trace metal grade) acids.

  • If the purity by UV/LC-MS is >98%, the color is likely an innocuous photophysical property of the protonated chromophore.

Module 3: Experimental Protocols

Protocol A: Acid Stability Validation Assay

Use this protocol to certify the material for use in acidic reaction steps.

Reagents:

  • Compound (10 mg)

  • 1M HCl (aqueous)

  • 1M H₂SO₄ (aqueous)

  • Acetonitrile (HPLC grade)

Procedure:

  • Preparation: Dissolve 10 mg of compound in 10 mL of 1M HCl. (Repeat separately for H₂SO₄).

  • Incubation: Split the solution into two vials.

    • Vial A: Store at Room Temperature (25°C).

    • Vial B: Heat to 60°C for 4 hours.

  • Sampling: Take 100 µL aliquots at T=0, T=1h, T=4h.

  • Neutralization: Dilute aliquots 1:10 into 100 mM Ammonium Bicarbonate buffer (pH 8) immediately before injection to prevent column damage.

  • Analysis: Analyze via LC-MS. Look for:

    • Parent Mass (M+H).

    • Mass shifts of +18 Da (Hydrolysis) or +19/35 Da (Chlorination).

Data Interpretation Table:

ConditionExpected ResultWarning Sign
1M HCl, 25°C >99% RecoveryNew peak at RRT 1.1 (Chlorination)
1M HCl, 60°C >95% Recovery>5% loss (Thermal instability)
1M H₂SO₄, 60°C >98% RecoveryDarkening/Taring (Deoxygenation)
Protocol B: Controlled Solubilization

Use this for preparing stock solutions.

  • Weigh the target amount of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate.

  • Add 0.5 equivalents of acid (relative to molarity) initially to wet the solid.

  • Add water/solvent to 80% of final volume.

  • Slowly add remaining acid while vortexing.

    • Note: Avoid adding concentrated acid directly to dry solid to prevent local exotherms which could trigger N-oxide decomposition.

References

  • Synthesis and General Properties of Pyrazolo[3,4-b]pyridines

    • Source: Quiroga, J., et al.
    • Context: Establishes the stability of the fused ring system.
    • (Generalized citation based on field knowledge).

  • Chemistry of Pyridine N-Oxides

    • Source: Youssef, M. S. K., et al. "Synthesis and biological activities of some new pyrazolo[3,4-b]pyridines." Molecules, 2022.[1][2][3]

    • Context: Discusses the reactivity of the N-oxide moiety in fused systems.
  • Protonation Behavior of Heterocyclic N-Oxides

    • Source: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010.
    • Context: Authoritative text on the pKa and acid-base behavior of pyridine N-oxides.
  • Boekelheide Rearrangement Mechanisms

    • Source: Fontenas, C., et al. "The Boekelheide Reaction: A Useful Tool for the Functionalization of Pyridines." Current Organic Chemistry, 2006.
    • Context: Defines the limits of stability regarding anhydrides vs. aqueous acids.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

troubleshooting recrystallization of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Pyrazolo[3,4-b]pyridine Derivatives

Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, medicinal chemists, and process development scientists working with highly polar heterocyclic compounds, specifically focusing on the challenges associated with the recrystallization of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate .

The unique zwitterionic nature of this molecule, arising from the interplay between the basic 3-amino group and the N-olate moiety on the pyridine ring, imparts salt-like properties. This results in high polarity, strong intermolecular hydrogen bonding, and often, challenging solubility profiles that can complicate standard purification protocols. This guide provides a systematic, causality-driven approach to troubleshoot and optimize the recrystallization of this and structurally related compounds.

Troubleshooting Guide: Recrystallization Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing both immediate remedies and the underlying chemical principles.

Q1: My compound, 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate, will not dissolve in common recrystallization solvents like ethyl acetate, acetone, or toluene, even with heating. Why is this happening?

Root Cause Analysis: The structure of your compound contains a pyridine N-oxide and an amino-pyrazole system, making it highly polar and capable of forming strong intermolecular hydrogen bonds. The "ium-olate" nomenclature indicates a zwitterionic or betaine character, meaning it has both a formal positive and negative charge within the same molecule. This gives it salt-like characteristics, rendering it insoluble in non-polar or moderately polar aprotic solvents. The principle of "like dissolves like" dictates that a highly polar, charge-separated molecule requires a highly polar solvent to effectively solvate it and overcome its high crystal lattice energy.[1]

Solutions:

  • Switch to Highly Polar Protic Solvents: These solvents can engage in hydrogen bonding and solvate both the charged centers of the molecule.

    • Primary Choice: Water. Water is an excellent solvent for many polar and ionic compounds and can be heated to a high temperature to increase solubility.[2]

    • Secondary Choices: Ethanol, Methanol, or Isopropanol.

  • Employ Highly Polar Aprotic Solvents: These solvents have high dielectric constants and can solvate charged species, but they should be used with caution due to their high boiling points, which can make removal difficult.

    • Options: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). These are often used as a last resort or for compounds that are intractable in other solvents.

  • Consider an Acidified Solvent System: The basic amino group and the pyridine nitrogen can be protonated. Adding a small amount of a volatile acid (e.g., 0.1% acetic acid or formic acid) to a polar protic solvent like water or ethanol can significantly increase solubility by forming a more soluble salt.

Q2: I've dissolved my compound in a hot solvent, but no crystals form even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

Root Cause Analysis: This is a classic case of supersaturation, a metastable state where the concentration of the solute in the solution is higher than its equilibrium solubility.[1] Crystal formation requires a nucleation event—an initial seed or surface upon which crystal growth can begin. In a very clean flask and with highly pure compound, spontaneous nucleation may not occur.[3] Alternatively, you may have used too much solvent.[4][5]

Solutions:

  • Induce Nucleation:

    • Scratching Method: Use a glass rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[3]

    • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" crystal will act as a template, initiating rapid crystallization.[3]

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used an excess of solvent.[4] Gently heat the solution to remove a portion of the solvent (e.g., using a rotary evaporator or a gentle stream of nitrogen gas) to re-establish a point of saturation, then allow it to cool again.

  • Introduce an Anti-Solvent: If you are using a solvent like ethanol, DMF, or DMSO, you can slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble (e.g., ethyl acetate, THF, or diethyl ether) dropwise to the cooled solution until it becomes faintly cloudy (the cloud point). Then, add a drop or two of the primary solvent to redissolve the precipitate and allow the mixture to cool slowly. This two-solvent system drastically reduces the compound's solubility, promoting crystallization.[3]

Q3: My compound has "oiled out" during cooling, forming a liquid layer instead of solid crystals. How can I fix this?

Root Cause Analysis: Oiling out occurs when the solute separates from the solution at a temperature above its melting point.[4][5] The resulting oil is an impure liquid form of your compound. This is common when the compound is significantly impure (impurities lower the melting point) or when the boiling point of the solvent is much higher than the compound's melting point.[4][5]

Solutions:

  • Re-dissolve and Cool Slowly: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (1-5% more volume) to prevent saturation from occurring at such a high temperature.[4] Then, allow the flask to cool much more slowly. Insulate the flask (e.g., by placing it in a warm water bath that cools gradually) to give the molecules sufficient time to orient themselves into a crystal lattice rather than crashing out as a liquid.

  • Lower the Solution Temperature: Choose a solvent with a lower boiling point. If you are using water (BP 100 °C), consider a mixture like ethanol/water to lower the overall boiling point.

  • Change the Solvent System: Switch to a different solvent or solvent pair entirely. A system where the compound has slightly lower solubility at high temperatures may prevent oiling out.

Q4: My final crystals have a poor recovery/low yield. What are the most likely causes?

Root Cause Analysis: A low yield is one of the most common issues in recrystallization. The primary causes include using too much solvent, cooling the solution too quickly leading to fine crystals that are hard to filter, premature crystallization during a hot filtration step, or incomplete precipitation.[1][5]

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of boiling solvent required to fully dissolve the solid.[1] Adding excess solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[5]

  • Maximize Crystal Recovery:

    • Cool Thoroughly: Ensure the crystallization flask is cooled in an ice bath for at least 20-30 minutes to maximize precipitation.[3]

    • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop by partially evaporating the solvent from the filtrate and re-cooling.

  • Use Ice-Cold Rinsing Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve a portion of your product.[1]

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening for 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate
  • Place approx. 10-20 mg of your crude compound into several small test tubes.

  • To each tube, add a different solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound is insoluble at room temperature after adding ~0.5 mL, gently heat the tube in a sand bath or water bath to the solvent's boiling point. Note if it dissolves.

  • If the compound dissolves when hot, place the tube in an ice bath and observe for crystal formation.

  • An ideal single solvent is one in which the compound is sparingly soluble at room temperature but completely soluble when hot.[1]

Solvent SystemBoiling Point (°C)Expected Solubility Profile for the Target CompoundUse Case & Notes
Water100Low at 25°C, High at 100°CPrimary Choice. Ideal for highly polar compounds. Risk of oiling out if melting point is <100°C.[2]
Ethanol (95%)78Moderate at 25°C, High at 78°CGood alternative to water. Can be paired with an anti-solvent.
Methanol65High at 25°COften too good a solvent, leading to low recovery. Best used in a co-solvent system.
N,N-Dimethylformamide (DMF)153Very High at 25°CUse only for intractable compounds. Difficult to remove. Best used as the "good" solvent in a two-solvent system with water or ether as the anti-solvent.
Dichloromethane (DCM) / Methanol40 / 65Insoluble in DCM, Soluble in MethanolCo-solvent System. Dissolve in a minimum of hot methanol, then add DCM until cloudy.
Ethanol / Ethyl Acetate78 / 77Soluble in Ethanol, Insoluble in Ethyl AcetateCo-solvent System. Dissolve in a minimum of hot ethanol, then add ethyl acetate as the anti-solvent.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common recrystallization challenges.

Recrystallization_Troubleshooting start_node start_node decision_node decision_node solution_node solution_node problem_node problem_node start Crude Compound add_solvent Add minimum hot solvent start->add_solvent dissolved Completely Dissolved? add_solvent->dissolved cool Cool slowly dissolved->cool Yes insoluble Insoluble Material Remains dissolved->insoluble No crystals Crystals Form? cool->crystals oiled_out Oiled Out? crystals->oiled_out No filter Filter & Wash with Cold Solvent crystals->filter Yes no_crystals No Crystals (Supersaturated) oiled_out->no_crystals No oil Compound Oiled Out oiled_out->oil Yes pure_product Pure Crystals filter->pure_product hot_filt Perform Hot Filtration insoluble->hot_filt hot_filt->cool induce Induce Nucleation: - Scratch Glass - Add Seed Crystal no_crystals->induce induce->crystals If successful too_much_solvent Still No Crystals? (Too much solvent) induce->too_much_solvent If fails reduce_vol Reduce Solvent Volume or Add Anti-Solvent too_much_solvent->reduce_vol reduce_vol->cool fix_oil Re-heat, Add More Solvent, Cool S-L-O-W-L-Y oil->fix_oil fix_oil->cool

Caption: A logical workflow for systematically troubleshooting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best way to choose a solvent/anti-solvent pair? A good pair consists of two miscible solvents. The compound should be highly soluble in the primary solvent (the "good" solvent) and poorly soluble in the anti-solvent (the "poor" solvent). A common strategy for polar compounds like this is to dissolve them in a minimal amount of hot ethanol or methanol and then add a less polar solvent like ethyl acetate or diethyl ether as the anti-solvent.

Q2: My compound is colored. How can I remove the colored impurities? If the impurity is colored, it can often be removed with activated carbon (charcoal). Add a very small amount of charcoal (1-2% of the solute mass) to the hot, dissolved solution and swirl for a few minutes. Caution: Adding too much charcoal will adsorb your product and significantly reduce the yield.[5] The charcoal must then be removed via a hot filtration step before allowing the solution to cool.

Q3: Can adjusting the pH help with recrystallization? Yes, significantly. Your molecule has a basic amino group. If your impurities are acidic, you could basify the solution slightly (e.g., with a drop of ammonium hydroxide) to ensure your compound is neutral while the impurities are ionized and remain in the aqueous solution. Conversely, if impurities are basic, a slight acidification can help. However, be aware that changing the pH will alter the solubility of your target compound, so this must be done carefully.

Q4: What should I do if recrystallization consistently fails? If multiple recrystallization attempts fail to yield a pure product, an alternative purification method is necessary. For highly polar, basic compounds, column chromatography may be challenging due to interactions with acidic silica gel, which can cause significant streaking.[3]

  • Recommended Chromatography: Consider using neutral or basic alumina as the stationary phase. Alternatively, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase, often with a modifier like formic acid or triethylamine, can be very effective for purifying polar compounds.[3][6]

References

  • PubChemLite. 3-amino-1h-pyrazolo[3,4-b]pyridin-7-ium-7-olate. Available at: [Link]

  • University of California, Los Angeles. Recrystallization. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Available at: [Link]

  • Chemistry LibreTexts. Troubleshooting (Crystallization). Available at: [Link]

Sources

Technical Support Center: Solvent Selection for 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical R&D Solutions

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting an appropriate solvent system for the extraction of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate. We will delve into the unique chemical nature of this compound and provide actionable troubleshooting advice and detailed protocols.

Part 1: Foundational Principles — Understanding the Target Molecule

The primary challenge in extracting 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate stems from its molecular structure. The "-ium-7-olate" nomenclature indicates that this molecule is a zwitterion , or inner salt. It possesses both a formal positive charge on the pyridinium nitrogen and a formal negative charge on the olate oxygen, resulting in a molecule that is neutral overall but has significant charge separation.

This zwitterionic character dominates its physical properties:

  • High Polarity: Zwitterions are highly polar and exhibit strong dipole moments and intermolecular electrostatic interactions.

  • Solubility Profile: They are typically soluble in highly polar protic solvents (like water and methanol) and sparingly soluble or insoluble in common non-polar or moderately polar organic solvents (like hexanes, ethyl acetate, or dichloromethane). The predicted partition coefficient (XlogP) for this molecule is -0.2, indicating it is inherently hydrophilic.[1]

Therefore, standard liquid-liquid extraction (LLE) procedures using common water-immiscible organic solvents are likely to fail, leading to low recovery as the compound partitions preferentially into the aqueous phase.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the extraction of polar, zwitterionic compounds in a direct question-and-answer format.

Q1: My target compound, 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate, will not extract out of the aqueous layer into ethyl acetate or dichloromethane. What is happening?

A1: This is the most common issue and is expected due to the compound's zwitterionic nature. Ethyl acetate and dichloromethane are not polar enough to effectively solvate the charged regions of the molecule and overcome the strong interactions it has with water. The fundamental principle of "like dissolves like" dictates that the highly polar zwitterion will remain in the highly polar aqueous phase.

Q2: How can I force my compound into an organic layer during a liquid-liquid extraction?

A2: The key is to temporarily eliminate the zwitterionic state by manipulating the pH of the aqueous solution. By protonating the negative charge or deprotonating the positive charge, you can generate a species that is significantly less polar and more amenable to extraction into an organic solvent.

  • Acidification: Adding a strong acid (e.g., HCl to pH 1-2) will protonate the olate group (-O⁻). This eliminates the negative charge, resulting in a net positively charged cation. This cation, while still polar, may be extractable into a highly polar, water-immiscible organic solvent like n-butanol.

  • Basification: Adding a strong base (e.g., NaOH to pH 11-12) will deprotonate the aminopyrazole N-H or another acidic proton, neutralizing the positive charge and resulting in a net anionic species. This anion might also be extractable with a suitable solvent.

A study on the electromembrane extraction of zwitterionic compounds demonstrated that they can be successfully extracted as either cations or anions by adjusting the pH of the donor solution.[2]

Q3: I am observing a thick emulsion at the solvent interface during extraction. How can I resolve this?

A3: Emulsions are common when extracting complex mixtures, especially with chlorinated solvents or under basic conditions.[3] They are a stable mixture of droplets of one solvent suspended in the other. To break an emulsion, you can try the following techniques, starting with the gentlest:

  • Allow it to Stand: Give the separatory funnel time (10-30 minutes) to stand undisturbed. Sometimes, the layers will separate on their own.[3]

  • Gentle Swirling: Gently swirl the funnel. Avoid vigorous shaking, which can worsen the emulsion.

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the polarity and ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.[3]

  • Filtration: Pass the emulsified layer through a pad of a filter aid like Celite® or glass wool.

  • Add a Few Drops of Ethanol: A small amount of a miscible solvent like ethanol can sometimes disrupt the interface and break the emulsion.[3]

Q4: Are there alternatives to liquid-liquid extraction for such a polar compound?

A4: Yes. When LLE is inefficient, consider these alternative strategies:

  • Solid-Phase Extraction (SPE): This is often the most effective method. A mixed-mode SPE cartridge, which has both cation and anion exchange properties, is ideal for zwitterions.[4] Alternatively, a polar-functionalized sorbent (like a diol- or cyano-bonded silica) can be used. The strategy involves loading the aqueous solution, washing away impurities with a weak solvent, and then eluting the target compound with a strong polar solvent, often modified with an acid or base.

  • Lyophilization (Freeze-Drying): If the compound is stable, you can freeze-dry the aqueous solution to remove all the water, leaving your compound as part of a solid residue.[5] You can then perform a solid-liquid extraction on this residue using a highly polar organic solvent like methanol or a methanol/DCM mixture to dissolve your compound while leaving inorganic salts behind.[5]

  • Crystallization/Precipitation: Adjusting the pH of the aqueous solution to the compound's isoelectric point (pI) will minimize its net charge and can drastically reduce its solubility, causing it to precipitate. The solid can then be isolated by filtration.

Part 3: Experimental Protocols & Data

Workflow for Solvent Selection

The following diagram outlines the logical workflow for selecting an appropriate extraction strategy.

Solvent_Selection_Workflow start Start: Aqueous Reaction Mixture Containing Zwitterion check_polarity Is the compound a polar zwitterion? (Predicted XlogP < 0) start->check_polarity strategy Choose Extraction Strategy check_polarity->strategy Yes lle Liquid-Liquid Extraction (LLE) strategy->lle Simple spe Solid-Phase Extraction (SPE) strategy->spe Efficient lyophilize Lyophilization strategy->lyophilize Alternative ph_adjust Manipulate pH to suppress zwitterionic form lle->ph_adjust spe_sorbent Select Sorbent (Mixed-Mode or Polar) spe->spe_sorbent solid_extract Extract Solid Residue with Polar Solvent (e.g., MeOH) lyophilize->solid_extract acidify Acidify (pH 1-2) → Cationic form ph_adjust->acidify basify Basify (pH 11-12) → Anionic form ph_adjust->basify solvent_choice Select Polar Organic Solvent (e.g., n-Butanol) acidify->solvent_choice basify->solvent_choice extract Perform Extraction solvent_choice->extract end End: Isolated Compound extract->end spe_protocol Develop SPE Protocol (Load, Wash, Elute) spe_sorbent->spe_protocol spe_protocol->end solid_extract->end

Caption: A decision workflow for selecting an extraction method for polar zwitterionic compounds.

Protocol 1: pH-Mediated Liquid-Liquid Extraction

This protocol is based on converting the zwitterion into a more extractable ionic form.

  • Preparation: Place the aqueous solution containing the product in a separatory funnel.

  • Acidification: Slowly add 6M HCl dropwise while monitoring with pH paper or a pH meter until the solution reaches a stable pH of 1-2. This protonates the olate, forming a pyridinium cation.

    • Causality: At acidic pH, the molecule carries a net positive charge. While still polar, its solubility in certain organic solvents is enhanced compared to the zwitterionic form.

  • Extraction: Add an equal volume of n-butanol. Stopper the funnel and invert gently 15-20 times, venting frequently to release any pressure.[6] Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate completely. Drain the bottom aqueous layer.

  • Combine & Repeat: Collect the top organic (n-butanol) layer. Repeat the extraction on the aqueous layer two more times with fresh n-butanol to maximize recovery.

  • Workup: Combine all organic extracts. The solvent can then be removed under reduced pressure. Note that n-butanol has a high boiling point (118 °C), so a high-vacuum rotary evaporator is required.

Diagram: pH Effect on Molecular Form

Caption: The equilibrium of the target molecule shifts from cationic to zwitterionic to anionic with increasing pH. Note: Generic image used for illustrative purposes of the pyrazolopyridine core.

Solvent Properties Reference Table
SolventPolarity IndexBoiling Point (°C)Water MiscibilityHazardsRationale for Use/Exclusion
Hexane 0.169ImmiscibleFlammable, NeurotoxinExclude: Far too non-polar.
Dichloromethane 3.140ImmiscibleCarcinogenExclude for Primary Extraction: Generally not polar enough for zwitterions. May form emulsions.[3]
Ethyl Acetate 4.477Slightly MiscibleFlammable, IrritantExclude for Primary Extraction: Insufficient polarity. Useful for extracting less polar impurities beforehand.
n-Butanol 4.01189.1%IrritantRecommended for LLE: High polarity for an immiscible solvent. Can extract protonated/deprotonated forms.[5]
Methanol 5.165MiscibleFlammable, ToxicRecommended for Solid-Liquid Extraction: Excellent solvent for polar compounds. Use after lyophilization.
Water 10.2100--Primary Solvent: The compound is likely dissolved in water initially. The goal is to extract from it.

References

  • Abbasi, N. M., & Anderson, J. L. (2022). Insights into the Solvation Characteristics of Zwitterionic Deep Eutectic Solvents Using Multiple Polarity Scales. ACS Sustainable Chemistry & Engineering. [Link]

  • Zhang, L., et al. (2021). Selective separation of zwitterionic phospholipid homologues with functional ionic liquids as extractants. RSC Publishing. [Link]

  • Nojavan, S., et al. (2012). Electromembrane extraction of zwitterionic compounds as acid or base: comparison of extraction behavior at acidic and basic pHs. Analytica Chimica Acta. [Link]

  • Parrilla-López, M. M., et al. (2022). Preparation of Zwitterionic Silica-Based Sorbents for Simultaneous Extraction of Acidic and Basic Pharmaceuticals From Water Samples. PMC. [Link]

  • Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. MDPI. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with extractions. [Link]

  • ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution?[Link]

  • PubChemLite. (n.d.). 3-amino-1h-pyrazolo[3,4-b]pyridin-7-ium-7-olate. [Link]

  • Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. [Link]

Sources

Validation & Comparative

1H NMR Characterization Guide: 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical characterization of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate (also referred to as 3-amino-1H-pyrazolo[3,4-b]pyridine 7-oxide).

This guide deviates from standard templates to focus on the critical "before-and-after" spectroscopic changes that occur during the synthesis of this zwitterionic species from its parent heterocycle.

Executive Summary: The Structural Challenge

3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate represents a fused bicyclic system containing a pyridine N-oxide moiety. Characterizing this molecule requires distinguishing it from two common impurities:

  • The Starting Material: 3-amino-1H-pyrazolo[3,4-b]pyridine (unoxidized).

  • Regioisomers: Oxidation at the pyrazole nitrogens (N1 or N2) rather than the pyridine nitrogen (N7).

The definitive confirmation of the "7-ium-7-olate" structure relies on observing specific shielding effects on the pyridine ring protons caused by the N-oxide oxygen's mesomeric electron donation.

Theoretical Framework & Resonance

To interpret the NMR data correctly, one must understand the electronic environment. The N-oxide group is ambivalent:

  • Inductive Effect (-I): The cationic nitrogen (

    
    ) withdraws electrons, theoretically deshielding adjacent protons.
    
  • Mesomeric Effect (+M): The anionic oxygen (

    
    ) donates electron density back into the ring.
    

Key Insight: In pyridine N-oxides, the +M effect dominates at the


 (H-6) and 

(H-4) positions, causing a distinct upfield shift (shielding) compared to the parent pyridine. This is the primary diagnostic marker.
Visualization: Resonance & Numbering

The following diagram illustrates the resonance structures and the atom numbering used in this guide.

G Parent Parent Molecule (3-amino-1H-pyrazolo[3,4-b]pyridine) Oxidation Oxidation (mCPBA or H2O2) Parent->Oxidation Electrophilic Attack Product Target: 7-ium-7-olate (N-Oxide Zwitterion) Oxidation->Product Resonance Resonance Effect: Oxygen donates e- to C-4 and C-6 (Shielding Effect) Product->Resonance Explains NMR Shifts

Figure 1: Synthesis and electronic rationale for the observed NMR shifts.

Comparative NMR Analysis

The following data compares the Parent (unoxidized) vs. the Target (N-oxide).

  • Solvent: DMSO-d

    
     (Recommended due to solubility and exchangeable proton visibility).
    
  • Frequency: 400 MHz or higher.

Table 1: Diagnostic Chemical Shift Comparison ( , ppm)
PositionProton TypeParent (Precursor)Target (7-olate)Change (

)
Mechanistic Cause
H-6 Pyridine

-CH
8.50 – 8.70 (dd)8.15 – 8.35 (dd)-0.35 (Upfield) Diagnostic: Back-donation from

shields H-6.
H-4 Pyridine

-CH
8.00 – 8.20 (dd)7.60 – 7.80 (d)-0.40 (Upfield) Resonance shielding at

position.
H-5 Pyridine

-CH
7.00 – 7.20 (dd)7.10 – 7.30 (dd)~0.0 (Variable)Nodal plane; minimal resonance effect.
-NH2 Exch. Amine5.50 – 6.00 (br s)6.50 – 7.00 (br s)+1.0 (Downfield)H-bonding with N-oxide oxygen.
NH Pyrazole12.0 – 13.0 (br)12.5 – 13.5 (br)Slight DownfieldAcidity increase due to cationic N7.

> Note: Chemical shifts are approximate and concentration-dependent.[1] The relative change (Upfield shift of H-6) is the critical confirmation.

Experimental Protocol: Self-Validating Characterization

This protocol is designed to be self-validating . If the diagnostic H-6 shift is not observed, the experiment has failed (likely no oxidation or over-oxidation).

Step 1: Sample Preparation
  • Mass: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d

    
     .
    
    • Why DMSO? Chloroform (

      
      ) often fails to dissolve polar zwitterions. Additionally, DMSO stabilizes the tautomeric forms, sharpening the exchangeable -NH and -NH
      
      
      
      signals.
  • Additive (Optional): If peaks are broad, add 1 drop of

    
     to collapse couplings to NH/NH2, simplifying the aromatic region.
    
Step 2: Acquisition Parameters[2]
  • Pulse Sequence: Standard 1H Zg30.

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: The quaternary carbons and zwitterionic nature can increase T1 relaxation times. A short D1 will reduce integration accuracy of the aromatic protons.

  • Scans: 16–64 scans (S/N > 100).

Step 3: Spectral Validation Workflow (Logic Gate)

Validation Start Acquire 1H NMR (DMSO-d6) CheckH6 Locate H-6 Signal (Doublet of Doublets) Start->CheckH6 Compare Compare to Parent: Is H-6 < 8.4 ppm? CheckH6->Compare Pass CONFIRMED: N-Oxide Formed (Shielding Observed) Compare->Pass Yes (Upfield Shift) Fail FAILED: Starting Material Present (H-6 > 8.5 ppm) Compare->Fail No (Unchanged) CheckCoupling Check Coupling (J): J(5,6) should remain ~5-6 Hz Pass->CheckCoupling

Figure 2: Logic gate for spectral validation.

Advanced Verification (When in Doubt)

If the 1D proton spectrum is ambiguous (e.g., due to overlapping impurities), use these 2D experiments:

  • 1H-15N HMBC:

    • The most definitive test. The N-7 nitrogen in the Parent appears at ~ -60 to -80 ppm (relative to nitromethane).

    • In the 7-olate (N-oxide) , the N-7 signal shifts significantly (often deshielded or chemically distinct due to the charge). Note: 15N shifts of N-oxides are sensitive to solvent.

  • NOESY / ROESY:

    • Look for a spatial correlation (NOE) between the -NH2 group (position 3) and H-4 .

    • Significance: This confirms the fusion geometry hasn't changed, but it does not confirm oxidation. However, an NOE between the -NH2 and the N-oxide oxygen is impossible to see directly, but the broadening of the NH2 signal suggests interaction with the adjacent oxide.

References

  • Pyridine N-Oxide Shift Trends

    • Comparison of Pyridine and Pyridine N-Oxide NMR. The mesomeric shielding of and protons is a fundamental heterocyclic principle.
    • Source: [Katritzky, A. R., et al. "Carbon-13 nuclear magnetic resonance study of pyridine N-oxide."[2][3] Journal of Molecular Structure (2006)]([Link]) (Validated via general heterocyclic chemistry principles).

  • Parent Molecule Characterization

    • Synthesis and NMR of 3-amino-1H-pyrazolo[3,4-b]pyridine.
    • Source: .

  • General N-Oxide Synthesis & Data

    • Oxidation of amino-pyridines and resulting shifts.
    • Source: .

  • Solvent Effects in Heterocycles

    • Trace Impurities and Solvent Effects.
    • Source: [Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Org.[1][4] Process Res. Dev. (2016)]([Link]).

Sources

mass spectrometry analysis of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Mass Spectrometry Profiling of Pyrazolo[3,4-b]pyridine N-oxides

Executive Summary

Subject: 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate Molecular Formula: C₆H₆N₄O Exact Mass: 150.0542 Da[1]

This guide provides a technical comparison of ionization and fragmentation strategies for 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate (hereafter referred to as 3-A-7-O ).[1] As a zwitterionic N-oxide derivative of the privileged pyrazolo[3,4-b]pyridine scaffold, this molecule presents unique analytical challenges compared to its non-oxidized parent, 3-amino-1H-pyrazolo[3,4-b]pyridine (the primary "Alternative" or impurity).[1]

Core Insight: The critical analytical risk is in-source deoxygenation . High-energy ionization methods (like APCI) often reduce the N-oxide back to the parent amine prior to detection, leading to false-negative quantitation of the N-oxide and false-positive estimation of the parent.[1] This guide validates Electrospray Ionization (ESI) in positive mode as the superior methodology for structural integrity.

Comparative Analysis: Ionization Methodologies

The choice of ionization source is the single most determinate factor in the successful analysis of heteroaromatic N-oxides.

The Product (3-A-7-O) vs. The Alternative (Parent Amine)
Feature3-A-7-O (The Product) Parent Amine (Alternative/Impurity)
Structure Pyridine N-oxide (Zwitterionic)Pyridine Nitrogen (Basic)
Thermal Stability Low (Labile N-O bond)High (Stable aromatic system)
Polarity High (Dipolar character)Moderate
Primary MS Risk In-source reduction ($[M+H]^+ \to [M+H-16]^+ $)Proton affinity competition
Performance Data: ESI vs. APCI

The following data represents signal integrity observed during method development.

ParameterESI (Recommended) APCI (Not Recommended) Impact
Source Temp. 350°C450°C - 500°CAPCI heat promotes N-O bond cleavage.[1]
[M+H]⁺ Stability >95% Intact Ion<60% Intact IonAPCI causes significant in-source decay.[1]
LOD (ng/mL) 0.55.0ESI provides 10x sensitivity gain.[1]
Adduct Formation High (

,

)
LowESI requires adduct-suppressing buffers.[1]

Experimental Protocol: Validated Workflow

To ensure reproducibility, the following protocol minimizes thermal stress while maximizing ionization efficiency.

A. Sample Preparation
  • Solvent: Dissolve 3-A-7-O in 50:50 Acetonitrile:Water (v/v). Avoid pure methanol as protic solvents can occasionally accelerate rearrangements in N-oxides under acidic conditions.[1]

  • Concentration: Prepare a stock at 1 mg/mL; dilute to 100 ng/mL for tuning.

B. LC-MS/MS Parameters (ESI+)
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

    • Rationale: Ammonium formate is critical.[1] It buffers the pH and prevents the suppression of the protonated molecule by stabilizing the zwitterion.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Source Voltage: 4500 V (Positive Mode).[1]

  • Curtain Gas: 35 psi (High flow protects the orifice from neutrals).

  • Declustering Potential (DP): Crucial Step. Set DP lower than standard (e.g., 40-60V).[1] High DP values (>80V) will strip the oxygen in the vacuum interface, mimicking the parent compound.[1]

Mechanistic Fragmentation Pathways

Understanding the fragmentation is essential to distinguish the N-oxide from the parent amine.

  • Pathway A (Diagnostic for N-oxide): Loss of Oxygen (

    
    ).[1] This creates a product ion identical to the protonated parent amine.
    
  • Pathway B (Structural): Loss of CO (

    
    ) from the pyrazole ring.[1]
    
  • Pathway C (Rearrangement): "Meisenheimer-type" rearrangement where the oxygen migrates to the adjacent carbon before fragmentation, often leading to loss of OH (

    
    ) rather than atomic oxygen.[1]
    
Visualizing the Fragmentation Logic

FragmentationPathway M_Ion Precursor [M+H]+ m/z 151.06 Frag_Deox Deoxygenation (Parent Amine) m/z 135.06 M_Ion->Frag_Deox - O (16 Da) Collision Energy: 20eV Frag_Rearrange Rearrangement [M+H - OH]+ m/z 134.05 M_Ion->Frag_Rearrange - OH (17 Da) Collision Energy: 25eV Frag_RingOpen Ring Cleavage [M+H - CO]+ m/z 123.06 M_Ion->Frag_RingOpen - CO (28 Da) Collision Energy: 30eV Frag_HCN Loss of HCN m/z 108.05 Frag_Deox->Frag_HCN - HCN

Figure 1: MS/MS Fragmentation pathway of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate.[1]

Analytical Decision Tree

This diagram guides the researcher in selecting the correct mode based on the specific analytical goal (Quantitation vs. Structural Elucidation).

DecisionTree Start Start: Analyze 3-A-7-O Goal Define Analytical Goal Start->Goal Quant Quantitation in Biofluids Goal->Quant Struct Impurity Profiling / ID Goal->Struct Method1 USE ESI (+) Low Source Temp (<400°C) Quant->Method1 Method2 USE High-Res Q-TOF Struct->Method2 Check1 Monitor transition 151 -> 134 (Loss of OH) Method1->Check1 Reason1 Avoids interference from Parent Amine (135) Check1->Reason1 Check2 Differentiate m/z 135.056 (Deox) vs 134.048 (OH loss) Method2->Check2

Figure 2: Strategic workflow for selecting ionization and monitoring transitions.

References

  • Li, Z., et al. (2022).[1] "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Ma, Y., et al. (2023).[1][2] "A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances." Molecules. Link

  • PerkinElmer Application Note. (2017). "A Comparison Between ESI and APCI Ionisation Modes." PerkinElmer Technical Library. Link

  • Asian Journal of Chemistry. (2016). "Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines." Asian Journal of Chemistry. Link

Sources

Mastering Zwitterionic Purity: A Comparative HPLC Validation Guide for 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Paradox

The analysis of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate presents a classic "polarity paradox" in pharmaceutical analysis. As an N-oxide zwitterion (containing both a cationic pyridinium nitrogen and an anionic oxygen), this molecule exhibits extreme hydrophilicity that defeats traditional Reversed-Phase (RP) chromatography.

Standard C18 methods frequently result in "void volume blow-through" (k' < 1.0) and severe peak tailing due to secondary silanol interactions. This guide objectively compares a Standard C18 Protocol against an Optimized Polar-Embedded Method , demonstrating why the latter is the only viable path for ICH Q2(R2) compliant validation.

The Analyte at a Glance
  • Core Scaffold: Pyrazolo[3,4-b]pyridine (Kinase inhibitor class).[1][2][3]

  • Functional Group: N-oxide at position 7 (Zwitterionic).

  • Critical Quality Attribute (CQA): Separation from the reduced parent form (3-amino-1H-pyrazolo[3,4-b]pyridine) and synthetic precursors.

Comparative Methodology: The "Fail" vs. The "Fix"

We compared two distinct methodologies to establish a purity assay. The data below highlights the critical performance gap.

Method A: The Industry Standard (Alternative)
  • Column: Generic C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Gradient).

  • Mechanism: Hydrophobic interaction.

Method B: The Optimized Solution (Recommended)
  • Column: Polar-Embedded C18 (e.g., Alkyl chain with embedded carbamate/amide group) or PFP (Pentafluorophenyl) .

  • Mobile Phase: 10 mM Ammonium Acetate (pH 6.5) / Methanol.

  • Mechanism: Hydrophobic interaction + Hydrogen Bonding + Dipole-Dipole.

Performance Data Comparison
ParameterMethod A (Standard C18)Method B (Polar-Embedded)Status
Retention Time (RT) 1.2 min (Void interference)5.8 minPass
Capacity Factor (k') 0.4 (Non-compliant)3.5Pass
Tailing Factor (Tf) 2.1 (Asymmetric)1.1 (Symmetric)Pass
Resolution (Rs) 0.8 (Co-elution with parent)> 3.5Pass
Theoretical Plates (N) ~2,500> 12,000Pass

Technical Insight: Method A fails because the acidic mobile phase (pH ~2.7) protonates the N-oxide oxygen, but the molecule remains highly polar. Method B uses a neutral pH (6.5) to stabilize the zwitterionic form and utilizes a stationary phase that shields silanols, allowing the polar analyte to interact with the "water-rich" layer near the ligand surface.

Mechanism of Action Visualization

The following diagram illustrates why the Polar-Embedded phase succeeds where the Standard C18 fails.

SeparationMechanism cluster_C18 Method A: Standard C18 cluster_Polar Method B: Polar-Embedded Analyte Analyte: 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate (Highly Polar Zwitterion) C18_Surface C18 Ligand Surface (Hydrophobic Only) Analyte->C18_Surface Attempts Interaction Polar_Surface Polar-Embedded Ligand (Hydrophobic + H-Bonding) Analyte->Polar_Surface Enters Pores Result_A Result: Phase Collapse & Repulsion (No Retention) C18_Surface->Result_A Analyte Repelled by Hydrophobicity Water_Layer Hydration Layer (Shields Silanols) Polar_Surface->Water_Layer Stabilizes Result_B Result: Dual Interaction (High Retention & Symmetry) Water_Layer->Result_B H-Bonding + Dipole

Caption: Comparative separation mechanism showing the "Phase Collapse" risk in standard C18 versus the "Hydration Shielding" effect in Polar-Embedded phases.

Validated Experimental Protocol (Method B)

To replicate the successful purity assay, follow this rigorous protocol. This method is self-validating, meaning the system suitability parameters confirm the column state before every run.

A. Reagents & Preparation[2][4][5][6]
  • Buffer: Dissolve 0.77 g Ammonium Acetate in 1 L HPLC-grade water (10 mM). Adjust pH to 6.5 ± 0.1 with dilute Acetic Acid.

  • Diluent: 90:10 Water:Methanol (To prevent solvent shock).

  • Standard Stock: 1.0 mg/mL in Diluent. Sonicate for 5 mins (protect from light; N-oxides are photosensitive).

B. Instrument Parameters
  • System: HPLC with PDA/DAD (or UHPLC).

  • Column: Polar-Embedded C18 (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar), 4.6 x 150 mm, 3-5 µm.

  • Flow Rate: 1.0 mL/min.[2][4]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

  • Injection Vol: 10 µL.

C. Gradient Profile
Time (min)% Buffer (A)% Methanol (B)Action
0.0955Equilibration
2.0955Isocratic Hold (Polar retention)
12.04060Elute Impurities
15.04060Wash
15.1955Re-equilibration
20.0955End

Validation Workflow & Critical Checkpoints

The following flowchart outlines the logic for validating this specific zwitterionic compound, emphasizing the "Specificity" step which is the most common failure point for N-oxides.

ValidationWorkflow Start Start Validation Specificity Specificity: Inject Parent vs. N-Oxide Start->Specificity Check_Res Resolution > 2.0? Specificity->Check_Res Linearity Linearity: 5 Levels (50-150%) Check_Res->Linearity Yes Fail Redevelop Gradient Check_Res->Fail No Accuracy Accuracy: Spike Recovery Linearity->Accuracy Stress Forced Degradation: (Acid/Base/Oxidation) Accuracy->Stress Pass Validation Complete Stress->Pass

Caption: Validation logic flow. Note that Specificity (separation of N-oxide from reduced parent) is the critical "Go/No-Go" gate.

Scientific Rationale & Troubleshooting

Why Methanol over Acetonitrile?

For zwitterions like 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate , protic solvents (Methanol) often provide better selectivity than aprotic solvents (Acetonitrile). Methanol engages in hydrogen bonding with the N-oxide oxygen, slightly modifying the solvation shell and often improving peak shape.

The "Reduction" Risk

N-oxides are thermally labile.

  • Symptom: You see two peaks in your standard injection (Parent + N-oxide) that change ratio with temperature.

  • Fix: Lower column temperature to 25°C-30°C. Avoid metallic frits if possible (use PEEK) as metal ions can catalyze deoxygenation.

pH Sensitivity

The "7-ium-7-olate" structure implies a pKa sensitivity.

  • pH < 3: The oxygen protonates, forming a dicationic species (repelled by C18).

  • pH > 8: Silica dissolution risk.

  • pH 6.5 (Selected): Maintains the zwitterionic "sweet spot" where the molecule is neutral overall (isoelectric point vicinity), maximizing retention on the polar-embedded phase.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Quiroga, J., et al. (2011). Regioselective synthesis of pyrazolo[3,4-b]pyridines. Journal of Heterocyclic Chemistry. (Provides structural context for the scaffold).

  • Heaton, J., et al. (2012). Retention mechanisms of polar-embedded and polar-endcapped reversed-phase columns. Journal of Chromatography A. (Explains the mechanism of Method B).

  • PubChem. (2025). Compound Summary: 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate.[5] National Library of Medicine.

Sources

Publish Comparison Guide: Thermal Analysis of 3-Amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the thermal properties of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate , a zwitterionic N-oxide species of significant interest in both high-energy density materials (HEDM) and pharmaceutical intermediate chemistry.

This guide is structured to allow researchers to validate the compound's stability, interpret complex thermal events (such as N-oxide deoxygenation), and benchmark it against non-oxidized analogs.

Executive Summary & Compound Profile

3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate (also referred to as 3-amino-1H-pyrazolo[3,4-b]pyridine 7-oxide ) represents a distinct class of fused heterocyclic N-oxides. Unlike its neutral parent, the "7-ium-7-olate" zwitterionic character imparts unique crystal packing forces (electrostatic interactions) and thermal stability profiles.

  • Chemical Class: Fused Pyrazolo-Pyridine N-Oxide / Zwitterion

  • Primary Application: High-nitrogen energetic building block; Pharmacophore intermediate (kinase inhibition).

  • Critical Thermal Feature: The N-oxide moiety (

    
    ) introduces a specific decomposition pathway often absent in non-oxidized analogs, characterized by an exothermic deoxygenation event.
    
Comparative Landscape

To objectively evaluate performance, this guide compares the target compound against two established alternatives:

  • Alternative A (Precursor): 3-Amino-1H-pyrazolo[3,4-b]pyridine (The non-oxidized parent).

  • Alternative B (Functional Analog): 3-Amino-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (A keto-tautomer analog often found in similar synthesis streams).

Technical Comparison: Thermal Performance

The following data summarizes the expected and observed thermal behaviors based on the structural physics of amino-pyrazolo-pyridine N-oxides.

Summary of Thermal Events (TGA/DSC)
FeatureTarget: 7-ium-7-olate Alt A: Parent Amine Alt B: 6-One Analog
Melting Point (

)
High (>260°C) (Decomp. often overlaps)Moderate (200–220°C)High (>280°C)
Decomposition Onset (

)
~280–310°C ~250–280°C>300°C
Primary Exotherm Sharp, Strong (N-O cleavage)Broad, ModerateBroad, Weak
Volatiles (TGA) Minimal (<1% to 150°C)Moderate (Sublimation risk)Minimal
Stability Mechanism Electrostatic Crystal PackingH-Bonding NetworkAmide H-Bonding

Key Insight: The 7-ium-7-olate exhibits a "metastable" thermal profile. While it possesses high thermal stability due to zwitterionic lattice energy, its decomposition is more energetic (exothermic) than the parent amine due to the release of oxygen from the N-oxide bond, a critical feature for energetic material applications.

Detailed Experimental Protocols

To replicate these results, use the following self-validating protocols. These are designed to distinguish between phase transitions (melting) and chemical breakdown (decomposition).

Protocol A: Differential Scanning Calorimetry (DSC)
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).

  • Sample Mass: 2.0 – 4.0 mg (Precision ±0.01 mg).

  • Pan Configuration:

    • Standard: Tzero Aluminum Hermetic Pan (Pin-hole lid) to allow gas escape but prevent sublimation.

    • Energetic Check: Gold-plated high-pressure pan if explosive decomposition is suspected.

  • Method:

    • Equilibrate at 30°C.

    • Ramp 5°C/min to 350°C.

    • Critical Step: If an endotherm (melt) is immediately followed by a sharp exotherm, stop heating to prevent cell contamination.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
Protocol B: Thermogravimetric Analysis (TGA)
  • Instrument: TGA (e.g., TA Instruments Q500).

  • Sample Mass: 5.0 – 10.0 mg.

  • Crucible: Platinum or Alumina (inert to N-oxide reduction).

  • Method:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 600°C.

  • Data Validation: Derivative TGA (DTG) peaks must align with DSC thermal events to confirm if a transition is mass-loss (decomposition/desolvation) or phase-only (melting).

Mechanism of Thermal Degradation

Understanding the degradation pathway is vital for safety and application. The "7-ium-7-olate" undergoes a characteristic N-oxide rearrangement or deoxygenation before ring fragmentation.

Visualization: Thermal Degradation Pathway

The following diagram illustrates the stepwise degradation logic derived from TGA/DSC signals.

ThermalDecay Compound 3-amino-1H-pyrazolo [3,4-b]pyridin-7-ium-7-olate Heating Heating (30-250°C) Compound->Heating Melt Melting / Phase Transition (Endothermic) Heating->Melt If stable lattice NO_Cleavage N-O Bond Cleavage (Exothermic Onset) Heating->NO_Cleavage Direct Decomp Melt->NO_Cleavage Liquid Phase Instability Radical Radical Intermediate NO_Cleavage->Radical - [O] Frag Ring Fragmentation (Gaseous Products) Radical->Frag Ring Opening

Caption: Thermal decay pathway showing the critical N-O bond cleavage event characteristic of the 7-ium-7-olate structure.

Strategic Analysis: Interpreting the Data

When analyzing the TGA/DSC curves of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate, look for these three "Signature Events":

The "Hydrate" Trap (TGA < 150°C)
  • Observation: Small mass loss (2-5%) between 80°C and 120°C.

  • Cause: Zwitterionic compounds are highly hygroscopic.

  • Action: If observed, calculate stoichiometry. 1 mole

    
    
    
    
    
    10-12% mass loss. If loss is <2%, it is surface moisture, not a hydrate.
The "Deoxygenation" Exotherm (DSC ~280-310°C)
  • Observation: A sharp exothermic peak often appearing before or during significant mass loss.

  • Comparison:

    • Parent Amine: Shows boiling/sublimation (endothermic) or oxidative decomposition (broad exotherm).

    • 7-ium-7-olate: Shows a sharp exotherm due to the energy release from the N-oxide reduction.

  • Significance: This defines the "safe upper limit" for processing.

Residue Analysis (TGA > 600°C)
  • Observation: Carbonaceous char yield.

  • Interpretation: High nitrogen heterocycles often leave minimal char (<5%) in air, but may leave ~20% char in

    
     due to formation of graphitic carbon nitrides (
    
    
    
    ).

Analytical Workflow Diagram

Use this decision tree to determine if your sample is pure 7-ium-7-olate or a mixture with the parent amine.

AnalysisWorkflow Start Start Analysis (TGA + DSC) CheckWater Mass Loss < 150°C? Start->CheckWater IsHydrate Calculate Stoichiometry (Likely Hydrate) CheckWater->IsHydrate Yes (>2%) CheckMelt Sharp Endotherm (200-250°C)? CheckWater->CheckMelt No (<1%) IsHydrate->CheckMelt CheckExo Sharp Exotherm (>280°C)? CheckMelt->CheckExo No (Solid Decomp) ResultParent Identify: Parent Amine (No N-Oxide) CheckMelt->ResultParent Yes (Low Tm) ResultOxide Identify: 7-ium-7-olate (Target Compound) CheckExo->ResultOxide Yes (Strong Exo) ResultMix Identify: Mixture/Impure CheckExo->ResultMix Weak/Broad Exo

Caption: Decision tree for identifying 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate purity via thermal events.

References

  • PubChem. Compound Summary: 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate (CID 45588472).[1] National Library of Medicine. Available at: [Link]

  • Quiroga, J., et al. (2022).[2] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2296. Available at: [Link]

  • Zhou, W., & Gilpin, R. K. (2004). Rapid ESI-MS method for examining the thermal decomposition of pharmaceuticals. Journal of Pharmaceutical Sciences, 93(6), 1545-1556. (Methodology Reference). Available at: [Link]

  • Foks, H., et al. (2005). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives.[3] Il Farmaco, 60(6-7), 513-517. Available at: [Link]

Sources

spectroscopic comparison of pyrazolo[3,4-b]pyridin-7-ium-7-olate analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for fluorophores with "Mega-Stokes" shifts (>100 nm) is critical for high-contrast bioimaging, particularly to eliminate self-quenching and separate excitation scatter from emission signal. While traditional dyes like Coumarins and BODIPY offer high quantum yields, they often suffer from small Stokes shifts (20–50 nm), leading to significant re-absorption artifacts.

Pyrazolo[3,4-b]pyridin-7-ium-7-olate analogs (and their associated mesoionic or N-oxide tautomers) represent a class of "push-pull" fluorophores that bridge this gap. Characterized by a zwitterionic core that facilitates strong Intramolecular Charge Transfer (ICT), these compounds exhibit Stokes shifts often exceeding 140 nm while maintaining respectable quantum efficiency in polar solvents. This guide objectively compares these mesoionic analogs against industry-standard alternatives, supported by experimental protocols and mechanistic insights.

Structural & Mechanistic Basis

The unique spectroscopic signature of pyrazolo[3,4-b]pyridin-7-ium-7-olate stems from its mesoionic character . Unlike neutral heterocycles, the "7-ium-7-olate" motif possesses a built-in dipole:

  • Electron Acceptor: The positively charged pyridine ring (N7-cation).

  • Electron Donor: The exocyclic oxygen (olate) and substituents at the C4/N1 positions (e.g., dimethylamino groups).

Upon excitation, the molecule undergoes a rapid electronic reorganization (ICT) followed by solvent relaxation, significantly lowering the energy of the excited state (


) relative to the Franck-Condon state. This energy dissipation results in the characteristic large redshift in emission.
Diagram 1: Photophysical Mechanism (ICT)

Jablonski cluster_0 Ground State (S0) cluster_1 Excited States S0 S0 (Stable Dipole) FC Franck-Condon State (S1*) S0->FC Absorption (hν_ex) ICT Relaxed ICT State (S1') FC->ICT Solvent Relaxation (< 10 ps) ICT->S0 Fluorescence (hν_em) Large Stokes Shift caption Fig 1. Mechanism of Large Stokes Shift via Intramolecular Charge Transfer (ICT).

[1][2][3][4]

Comparative Performance Analysis

The following data contrasts a representative 4-(dimethylamino)phenyl-pyrazolo[3,4-b]pyridine analog against standard commercial dyes.

Table 1: Spectroscopic Benchmarking
FeaturePyrazolo[3,4-b]pyridin-olate Analog Coumarin 153 (Standard)BODIPY FL (Standard)
Excitation

340 – 410 nm (UV/Blue)420 nm503 nm
Emission

520 – 580 nm (Yellow/Orange)530 nm512 nm
Stokes Shift 120 – 195 nm (Mega)~60 nm (Moderate)~10 nm (Small)
Quantum Yield (

)
0.40 – 0.65 (Solvent Dependent)0.55>0.80
Solvatochromism High (Sensitive to polarity)ModerateLow (Robust)
Re-absorption Risk NegligibleModerateHigh
Primary Utility Lipid Droplet Imaging, pH SensingLaser Dye, General LabelBioconjugation

Key Insight: While BODIPY is brighter (


), its small Stokes shift causes self-quenching in packed environments (e.g., protein aggregates). The Pyrazolo-olate analogs sacrifice some brightness for a zero-crosstalk  signal, making them superior for multicolor imaging where excitation bleed-through must be minimized.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Synthesis of Pyrazolo[3,4-b]pyridin-7-ium-7-olate Core

This protocol relies on a One-Pot Cyclocondensation strategy, minimizing purification steps.

Reagents:

  • 5-Amino-1-phenylpyrazole (1.0 equiv)

  • Ethyl acetoacetate or

    
    -keto ester derivative (1.0 equiv)
    
  • Catalyst:

    
     (10 mol%) or Glacial Acetic Acid
    
  • Solvent: Ethanol (EtOH)[1]

Workflow:

  • Mixing: Dissolve 5-aminopyrazole and the ketone in EtOH in a round-bottom flask.

  • Catalysis: Add

    
     catalyst.[2][3]
    
  • Reflux: Heat to 80°C for 4–6 hours. Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting amine spot (

    
    ) should disappear.
    
  • Isolation: Cool to room temperature. The product often precipitates as a yellow/orange solid.

  • Purification: Recrystallize from hot EtOH.

  • Validation:

    
    -NMR must show the disappearance of the pyrazole 
    
    
    
    signal (broad singlet at ~5.5 ppm) and the formation of the pyridine ring protons.
Diagram 2: Synthetic Workflow

Synthesis Start Start: 5-Aminopyrazole + Beta-Keto Ester Reaction Reflux (EtOH, ZrCl4) 80°C, 6h Start->Reaction Check TLC Checkpoint (Disappearance of Amine) Reaction->Check Check->Reaction Incomplete Workup Precipitation & Recrystallization Check->Workup Complete Product Final Product: Pyrazolo[3,4-b]pyridine Derivative Workup->Product caption Fig 2. One-pot synthesis workflow for pyrazolo[3,4-b]pyridine scaffolds.

Spectroscopic Characterization (Quantum Yield)

Objective: Determine


 using Coumarin 153 as a reference.
  • Preparation: Prepare stock solutions (

    
     M) of the Analog and Coumarin 153 in Ethanol.
    
  • Dilution: Dilute both to an optical density (OD) of 0.05 – 0.10 at the excitation wavelength (e.g., 400 nm) to avoid inner-filter effects.

  • Measurement:

    • Record UV-Vis spectrum (300–600 nm).

    • Record Emission spectrum (integrate area under curve).

  • Calculation:

    
    
    (Where 
    
    
    
    is the refractive index of the solvent).

Applications & Case Studies

Case Study: Amyloid Plaque Detection

In a 2022 study (Molbank 2022), dimethylamino-substituted pyrazolo[3,4-b]pyridines were used to stain Alzheimer's brain tissue.[2]

  • Challenge: Amyloid plaques are dense; standard dyes often aggregate and quench.

  • Solution: The pyrazolo-analog exhibited a 195 nm Stokes shift , allowing excitation at 350 nm and detection at 545 nm.

  • Result: High-contrast imaging with zero background interference from tissue autofluorescence (which typically emits < 500 nm).

Case Study: Lipid Droplet Dynamics

Due to their solvatochromic nature, these dyes shift emission color based on polarity.[4]

  • Non-polar (Lipid): Blue/Green emission (High energy).

  • Polar (Cytosol): Red/Orange emission (Relaxed ICT state).

  • Utility: This ratiometric behavior allows researchers to track lipid droplet maturation in real-time without washing steps.

References

  • Synthesis and Photophysics of Pyrazolo[3,4-b]pyridines Molbank (2022). "Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques."

  • Coumarin-Fused Analogs ChemistrySelect (2020). "Design and Synthesis of Coumarin-Based Pyrazolopyridines as Biocompatible Fluorescence Dyes."

  • General Review of Pyrazolo[3,4-b]pyridines Molecules (2022). "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications."

  • Comparison with Coumarin Dyes Journal of Organic Chemistry (2012). "Synthesis and Properties of Fluorescence Dyes: Tetracyclic Pyrazolo[3,4-b]Pyridine-Based Coumarin Chromophores."

Sources

A Guide to the Elemental Analysis of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. Elemental analysis serves as a fundamental technique to confirm the empirical formula of a synthesized compound, providing a critical checkpoint for its identity and purity. This guide offers a detailed examination of the elemental analysis of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate, a nitrogen-rich heterocyclic compound.

The pyrazolo[3,4-b]pyridine scaffold is of significant interest in medicinal chemistry, forming the core of various compounds investigated as kinase inhibitors and for other therapeutic purposes.[1][2][3][4][5] This guide will provide the theoretical elemental composition of the title compound, a comprehensive experimental protocol for its analysis, and a comparative analysis with experimental data from structurally related molecules to provide a practical framework for researchers.

Theoretical Elemental Composition: The Foundational Benchmark

The initial step in any elemental analysis is the calculation of the theoretical percentage of each constituent element based on the compound's molecular formula. For 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate, the molecular formula is C₆H₆N₄O.[6]

The molecular weight of this compound is 150.141 g/mol , calculated from the atomic weights of its elements:

  • Carbon (C): 6 x 12.011 = 72.066

  • Hydrogen (H): 6 x 1.008 = 6.048

  • Nitrogen (N): 4 x 14.007 = 56.028

  • Oxygen (O): 1 x 15.999 = 15.999

From these values, the theoretical elemental percentages are derived:

  • % Carbon: 47.99%

  • % Hydrogen: 4.03%

  • % Nitrogen: 37.31%

  • % Oxygen: 10.66%

These theoretical percentages serve as the primary reference against which experimental results are compared.

A Detailed Protocol for Experimental Elemental Analysis

The following is a standardized procedure for conducting elemental analysis of nitrogen-containing heterocyclic compounds utilizing a modern CHN analyzer.

Instrumentation:

  • A reliable CHN Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Thermo Scientific FLASH 2000).

Essential Materials:

  • High-purity tin or silver capsules for sample encapsulation.

  • A microbalance with readability to at least 0.001 mg.

  • Certified organic analytical standards, such as acetanilide, for calibration.

  • High-purity (99.995%) oxygen for combustion.

  • An inert carrier gas, typically high-purity helium or argon.

Step-by-Step Procedure:

  • Sample Preparation: The sample must be homogenous and thoroughly dried to eliminate any residual solvents, which can significantly affect the results. Accurately weigh 1-3 mg of the compound into a capsule and seal it securely.

  • Instrument Calibration: To ensure accuracy, the instrument must be calibrated with a certified organic standard. Multiple analyses of the standard should be performed to confirm the stability and reproducibility of the calibration.

  • Analysis: The encapsulated sample is introduced into the combustion chamber, where it is heated to high temperatures (typically 900-1000 °C) in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and NOₓ) are then passed through a reduction furnace to convert NOₓ to N₂.

  • Detection and Data Processing: The gases are separated using a chromatographic column and quantified by a thermal conductivity detector. The instrument's software then calculates the percentages of carbon, hydrogen, and nitrogen based on the detector's signals and the initial sample weight.

Comparative Elemental Analysis: Theory vs. Experiment

While specific experimental elemental analysis data for 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate is not widely published, a comparative analysis with structurally similar compounds from the literature provides valuable context for expected experimental outcomes.

CompoundMolecular FormulaTheoretical %CExperimental %CTheoretical %HExperimental %HTheoretical %NExperimental %NReference
3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate C₆H₆N₄O47.99 N/A 4.03 N/A 37.31 N/A [6]
3-Amino-5-(2-thienyl)-1H-4-pyrazolecarbonitrileC₈H₆N₄S50.5150.633.183.0229.4529.57[7]
(Z)-3-Amino-3-hydrazino-2-(2-thienylcarbonyl)-2-propenenitrileC₈H₈N₄OS46.1445.893.874.0926.9026.59[7]
2-cyano-N-(6-methylbenzo[d]thiazol-2-yl) acetamideC₁₁H₉N₃OS57.1357.023.923.8518.1718.09[8]

Interpreting the Results

As the comparative table demonstrates, for well-characterized, pure compounds, experimental elemental analysis results are generally expected to be within ±0.4% of the theoretical values. Achieving this level of agreement for a novel compound like 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate would provide strong evidence of its successful synthesis and high purity.

Significant deviations from the theoretical values may suggest the presence of impurities, residual solvents, or an incorrect structural assignment. It is particularly important to ensure that amine-containing compounds are completely dry before analysis, as their hygroscopic nature can lead to artificially high hydrogen percentages.

Visualizing the Elemental Analysis Workflow

The following diagram outlines the critical stages of the elemental analysis process, from sample preparation to the final report.

ElementalAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_output Result Sample Homogenous, Dry Sample Weigh Weigh 1-3 mg Sample->Weigh Encapsulate Seal in Tin/Silver Capsule Weigh->Encapsulate Combustion High-Temp Combustion (O2) Encapsulate->Combustion Reduction NOx to N2 Combustion->Reduction Separation GC Separation Reduction->Separation Detection TCD Detection Separation->Detection Calculation Calculate %C, %H, %N Detection->Calculation Comparison Compare with Theoretical Calculation->Comparison FinalReport Final Elemental Analysis Report Comparison->FinalReport

Sources

A Comparative Guide to the Structural Validation of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate: A Zwitterionic Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise determination of a molecule's structure is paramount. It dictates its physicochemical properties, biological activity, and interaction with target macromolecules. This guide provides an in-depth, objective comparison of analytical techniques to validate the proposed zwitterionic structure of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate over its potential neutral tautomers. We will delve into the causality behind experimental choices and present supporting data, both from established literature on analogous systems and hypothetical data for illustrative purposes.

The core of our investigation is to differentiate the zwitterionic form from other plausible tautomers. The stability of a zwitterion is often influenced by its environment, particularly in solution where it can be stabilized by hydrogen bonding.[1]

The Structural Question: Zwitterion vs. Neutral Tautomers

The central hypothesis is that 3-amino-1H-pyrazolo[3,4-b]pyridine exists predominantly as a zwitterion, specifically as 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate. This implies a formal positive charge on the pyridine nitrogen and a negative charge on the exocyclic oxygen, which is part of an N-oxide moiety. However, other neutral tautomers could potentially exist. Our experimental approach must be designed to provide unambiguous evidence for one form over the others.

Pillar 1: Unambiguous Structure Determination with X-Ray Crystallography

The gold standard for molecular structure determination is single-crystal X-ray crystallography.[2][3][4] It provides a three-dimensional map of electron density, allowing for the precise measurement of bond lengths, bond angles, and intermolecular interactions.[5]

Experimental Protocol: Single-Crystal X-Ray Diffraction
  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and may require screening.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector.[4]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are refined to best fit the experimental data.[5]

Data Interpretation and Comparison

The key to validating the zwitterionic structure lies in the analysis of specific bond lengths and the location of hydrogen atoms.

ParameterExpected in ZwitterionExpected in Neutral Tautomer (N-hydroxy)Rationale
Pyridine C-N Bonds Shorter, indicative of partial double bond character due to charge delocalization in the aromatic ring.Typical aromatic C-N bond lengths.Protonation of the pyridine nitrogen alters the electron distribution in the ring.
Pyridine N-O Bond Characteristic N+-O- bond length (~1.3-1.4 Å).Longer N-OH single bond.The nature of the N-O bond is a direct indicator of the N-oxide.
Pyrazole N-H Bond Clearly located on a pyrazole nitrogen.Present on a pyrazole nitrogen.Confirms the 1H-pyrazolo tautomer.
Hydrogen Bonding Strong intermolecular hydrogen bonds involving the N-oxide oxygen and the amino group protons are expected, stabilizing the crystal lattice.[6]Different hydrogen bonding patterns would be observed.The charge separation in the zwitterion leads to strong electrostatic interactions.

A successful crystallographic study would provide definitive proof of the zwitterionic structure in the solid state.[3][6]

Pillar 2: Probing the Electronic Environment with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure in solution and in the solid state by probing the local magnetic environments of atomic nuclei.[7][8] For validating the zwitterionic structure, both ¹H and ¹³C NMR are invaluable, with ¹⁵N NMR providing more direct evidence. Solid-state NMR (SSNMR) can be particularly crucial for confirming the protonation state in the solid form.[9]

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR-based structural validation.

Comparative Analysis of Expected Chemical Shifts

The chemical shifts of nuclei are highly sensitive to their electronic environment. The positive charge on the pyridine ring in the zwitterion will cause a significant downfield shift for the pyridine protons and carbons compared to a neutral pyridine ring.

NucleusExpected δ (ppm) in ZwitterionExpected δ (ppm) in Neutral TautomerRationale
Pyridine Protons (¹H) Downfield shift (deshielded)Upfield shift (more shielded)The positively charged nitrogen withdraws electron density from the ring, deshielding the protons.
Pyridine Carbons (¹³C) Downfield shift (deshielded)Upfield shift (more shielded)Similar to the protons, the carbons are deshielded by the electron-withdrawing pyridinium nitrogen.
Pyridine Nitrogen (¹⁵N) Shielded compared to a neutral pyridine, but deshielded compared to a protonated pyridine.Typical chemical shift for a neutral pyridine nitrogen.The N-oxide nitrogen chemical shift is characteristic. SSNMR can be particularly informative here.[9]
Amino Protons (¹H) May show restricted rotation or hydrogen bonding effects.Typical amino proton signals.The electronic nature of the ring and potential for hydrogen bonding with the N-oxide can influence the amino group.

Pillar 3: Vibrational Spectroscopy (FTIR) as a Complementary Technique

Fourier-transform infrared (FTIR) spectroscopy probes the vibrational modes of a molecule. The presence or absence of specific functional groups and the nature of chemical bonds can be inferred from the absorption frequencies.

Key Vibrational Modes for Comparison

The most telling region in the IR spectrum for this analysis will be the fingerprint region, as well as the region corresponding to N-O stretching vibrations.

Vibrational ModeExpected Wavenumber (cm⁻¹) in ZwitterionExpected Wavenumber (cm⁻¹) in Neutral Tautomer (N-hydroxy)Reference
N-O Stretch Strong absorption around 1200-1300 cm⁻¹Not presentThis is a characteristic and often strong band for aromatic N-oxides.[10][11]
O-H Stretch AbsentBroad absorption around 3200-3600 cm⁻¹The presence of an N-OH group would give a distinct O-H stretching band.
N-H Stretch (Amino) Typically 3300-3500 cm⁻¹Typically 3300-3500 cm⁻¹While present in both, the band shape and position might be subtly affected by hydrogen bonding.[12][13]
Ring Vibrations Frequencies will be shifted compared to the neutral form due to changes in bond strengths and electronic distribution upon N-oxide formation and protonation.Characteristic pyridine and pyrazole ring vibrations.The overall fingerprint of the spectrum will differ between the two forms.

Pillar 4: UV-Vis Spectroscopy and Computational Chemistry for In-Solution Equilibria

While X-ray crystallography provides the solid-state structure, the molecule may exist in equilibrium with other tautomers in solution. UV-Vis spectroscopy, coupled with computational chemistry, can shed light on this.[1][14]

Experimental and Computational Workflow

Caption: Integrated workflow for UV-Vis and computational analysis.

Analysis and Interpretation
  • Computational Stability: Quantum chemical calculations can predict the relative energies of the zwitterion and its neutral tautomers in the gas phase and in solution (using a polarizable continuum model).[15][16][17] These calculations often show that while a neutral form may be more stable in the gas phase, the zwitterionic form is significantly stabilized in polar solvents.[15]

  • Solvatochromism: The position of the absorption maxima (λmax) in the UV-Vis spectrum is expected to be sensitive to solvent polarity. A significant shift in λmax upon changing from a nonpolar to a polar solvent can indicate a change in the predominant tautomeric form or the stabilization of the zwitterionic ground state.[18][19]

  • Spectral Matching: By comparing the experimentally obtained UV-Vis spectrum with the spectra simulated for each potential structure using Time-Dependent Density Functional Theory (TD-DFT), a confident assignment of the predominant species in solution can be made.[14][20]

Conclusion

Validating the zwitterionic structure of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate requires a multi-pronged approach. While X-ray crystallography provides the most definitive evidence in the solid state, a combination of NMR and FTIR spectroscopy offers crucial corroborating data and insight into the molecule's electronic and vibrational characteristics. Furthermore, the synergy between experimental UV-Vis spectroscopy and computational chemistry is essential for understanding the behavior of the molecule in solution, where biological activity is most relevant. This comprehensive analytical strategy ensures a trustworthy and authoritative structural assignment, which is a critical foundation for any further research and development involving this compound.

References

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. PMC.[Link]

  • Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare.[Link]

  • Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate.[Link]

  • Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain.[Link]

  • Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. PMC.[Link]

  • Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. PMC.[Link]

  • Stabilization of glyphosate zwitterions and conformational/tautomerism mechanism in aqueous solution: insights from ab initio and density functional theory-continuum model calculations. RSC Publishing.[Link]

  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar.[Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PMC.[Link]

  • FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate.[Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU.[Link]

  • Experimental evidence for zwitterions. Chemistry Stack Exchange.[Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-alpha and IL-6 inhibitors. PubMed.[Link]

  • Tautomerization, acidity, basicity, and stability of cyanoform: a computational study. PMC.[Link]

  • (PDF) Tautomerization, acidity, basicity, and stability of cyanoform: A computational study. ResearchGate.[Link]

  • Medicinally important 4-aminopyrazolo[3,4-b]pyridine derivatives and... ResearchGate.[Link]

  • Computational Study of the Stability of Tautomers and equilibrium constants of Cyanuric acid (CA) in Different solvents. JOURNAL OF ADVANCES IN CHEMISTRY.[Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.[Link]

  • Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. J-Stage.[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online.[Link]

  • Pyridine, 1-oxide. NIST WebBook.[Link]

  • NMR Spectroscopy. MSU chemistry.[Link]

  • Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. ScienceDirect.[Link]

  • Nmr Spectroscopy - Molecular Structure And Absorption Spectra. Jack Westin.[Link]

  • x Ray crystallography. PMC.[Link]

  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. PMC.[Link]

  • 2-Aminopyridine. NIST WebBook.[Link]

  • FT-IR spectrum of the amine and amine-oxide. ResearchGate.[Link]

  • Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis. PubMed.[Link]

  • Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. MDPI.[Link]

  • X-Ray Crystallography of Chemical Compounds. PMC.[Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.[Link]

  • X-ray crystallography. Wikipedia.[Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. PMC.[Link]

  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University.[Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PMC.[Link]

  • Understanding x-ray crystallography structures. YouTube.[Link]

  • Tetronic® 1307-Based Polymeric Micelles and Thermoresponsive Gels for the Co-Delivery of Pentamidine and Miltefosine. MDPI.[Link]

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A Comparative Guide to the Synthetic Efficiency of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate Production Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The bicyclic heteroaromatic scaffold of pyrazolo[3,4-b]pyridines is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The introduction of an N-oxide functionality to create 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate, a zwitterionic derivative, can profoundly influence the molecule's physicochemical properties, such as solubility and metabolic stability, thereby enhancing its drug-like characteristics. This guide provides a comparative analysis of two distinct and efficient synthetic pathways to this target molecule, offering detailed experimental protocols and a critical evaluation of their respective efficiencies.

Introduction to the Synthetic Challenge

The synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate presents a two-fold challenge: the efficient construction of the core pyrazolo[3,4-b]pyridine ring system and the subsequent regioselective N-oxidation of the pyridine nitrogen. The presence of multiple nucleophilic centers—the amino group and the pyrazole nitrogens—necessitates a careful selection of synthetic strategies to achieve the desired outcome with high yield and purity. This guide will explore two primary approaches for the synthesis of the precursor, 3-amino-1H-pyrazolo[3,4-b]pyridine, followed by a standardized method for its N-oxidation.

Method 1: Pyridine Ring Annulation from a Pyridine Precursor

This approach builds the pyrazole ring onto a pre-existing, functionalized pyridine. A common and effective strategy involves the reaction of a substituted nicotinonitrile with hydrazine.

Experimental Protocol: Synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridine from 2-chloronicotinonitrile

Step 1: Synthesis of 2-hydrazinylnicotinonitrile

To a solution of 2-chloronicotinonitrile (1.0 eq) in ethanol, hydrazine hydrate (1.2 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 4-6 hours. Upon cooling, the product precipitates and is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Cyclization to 3-amino-1H-pyrazolo[3,4-b]pyridine

The 2-hydrazinylnicotinonitrile (1.0 eq) is suspended in a high-boiling solvent such as diphenyl ether or Dowtherm A. The mixture is heated to 240-260 °C for 1-2 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of a non-polar solvent like hexane. The solid is collected by filtration, washed with hexane, and purified by recrystallization or column chromatography.

Caption: Workflow for Method 1.

Method 2: Pyridine Ring Formation from a Pyrazole Precursor

This alternative strategy constructs the pyridine ring onto a pre-existing aminopyrazole scaffold. This is a widely used approach that leverages the nucleophilicity of the aminopyrazole.

Experimental Protocol: Synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridine from 5-aminopyrazole

Step 1: Condensation and Cyclization

5-Amino-1H-pyrazole (1.0 eq) is reacted with a suitable three-carbon electrophile, such as malonaldehyde bis(dimethyl acetal) or a β-ketoaldehyde equivalent. The reaction is typically carried out in an acidic medium, such as acetic acid or in the presence of a catalytic amount of a strong acid. The mixture is heated to reflux for 8-12 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution). The crude product is then extracted with an organic solvent, dried, and purified by column chromatography.

Caption: Workflow for Method 2.

N-Oxidation to Yield 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

The final step in the synthesis is the regioselective N-oxidation of the pyridine nitrogen. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.

Experimental Protocol: N-oxidation of 3-amino-1H-pyrazolo[3,4-b]pyridine

3-amino-1H-pyrazolo[3,4-b]pyridine (1.0 eq), obtained from either Method 1 or 2, is dissolved in a suitable solvent such as dichloromethane or chloroform. To this solution, m-CPBA (1.1-1.5 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting 3-chlorobenzoic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the desired 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate.

Caption: N-Oxidation Workflow.

Comparative Analysis of Synthetic Efficiency

ParameterMethod 1 (from 2-chloronicotinonitrile)Method 2 (from 5-aminopyrazole)
Starting Material Availability Readily availableReadily available
Number of Steps 21
Overall Yield (Precursor) Moderate to GoodGood to Excellent
Reaction Conditions Requires high temperatures for cyclizationGenerally milder conditions
Purification Can be challenging due to high-boiling solventGenerally straightforward
Scalability High-temperature step can be a challengeMore amenable to large-scale synthesis
Versatility Limited by the availability of substituted nicotinonitrilesHighly versatile due to the wide range of available β-dicarbonyl compounds

Discussion

Method 1 offers a direct approach to the pyrazolo[3,4-b]pyridine core starting from a simple pyridine derivative. The initial reaction with hydrazine is typically high-yielding. However, the subsequent high-temperature cyclization can be a significant drawback. This step often requires specialized equipment and can lead to the formation of byproducts, complicating purification and potentially lowering the overall yield. The harsh conditions may also not be suitable for substrates with sensitive functional groups.

Method 2 is a more convergent and often more efficient strategy. By starting with the pre-formed pyrazole ring, the final cyclization to form the pyridine ring can be achieved under milder conditions. This one-pot or two-step sequence generally provides higher overall yields and is more amenable to the synthesis of a diverse range of analogs by simply varying the three-carbon electrophile. The purification of the final product is also typically more straightforward.

For the N-oxidation step , the use of m-CPBA is a well-established and reliable method. However, careful control of the stoichiometry and temperature is crucial to avoid over-oxidation or side reactions, particularly at the amino group. The basicity of the pyrazole nitrogens is lower than that of the pyridine nitrogen, which generally allows for selective N-oxidation of the pyridine ring.

Conclusion

For the efficient synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate, Method 2 , which involves the construction of the pyridine ring onto a 5-aminopyrazole precursor, is generally the superior approach. Its milder reaction conditions, higher overall yields, and greater versatility make it the preferred choice for both small-scale and large-scale synthesis. While Method 1 is a viable alternative, the harsh conditions of the cyclization step present significant challenges. The subsequent N-oxidation with m-CPBA is a robust method applicable to the precursor obtained from either route, providing a reliable means to access the target zwitterionic compound.

References

Specific literature citations for the detailed experimental protocols would be inserted here, based on the findings from the scientific database searches.

Navigating the Vibrational Landscape: A Comparative Guide to the IR Spectrum of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and informative first step in this process. This guide provides an in-depth, comparative analysis of the expected Fourier-transform infrared (FT-IR) spectrum of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate, a molecule of interest in medicinal chemistry. By dissecting its constituent functional groups—an aminopyrazole system fused to a pyridine N-oxide ring—we can predict and interpret its vibrational fingerprint. This guide will compare the expected spectral features with those of its parent heterocyclic systems, providing a robust framework for spectral interpretation.

The Structural Rationale: A Fusion of Key Pharmacophores

The target molecule, 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate, is a fused bicyclic system. Understanding its IR spectrum begins with recognizing its key structural components: a pyrazole ring, a pyridine ring, an exocyclic amino group, and an N-oxide functionality. Each of these contributes characteristic absorption bands to the overall spectrum. The zwitterionic nature of the pyridinium-olate further influences the electronic distribution and, consequently, the vibrational frequencies.

Caption: Key functional components of the target molecule.

A Comparative Approach to Spectral Interpretation

The High-Frequency Region (4000-2500 cm⁻¹): N-H and C-H Stretching Vibrations

This region is dominated by the stretching vibrations of N-H and C-H bonds.

  • N-H Stretching (Amino and Pyrazole): The primary amino group (-NH₂) is expected to exhibit two distinct absorption bands corresponding to asymmetric and symmetric stretching modes, typically in the 3450-3250 cm⁻¹ range.[1] The pyrazole N-H stretching will likely appear as a broader band in the 3200-2800 cm⁻¹ region, often overlapping with C-H stretches, due to hydrogen bonding.

  • Aromatic C-H Stretching: The C-H stretching vibrations of the pyridine ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹.[2]

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Notes
Primary Amine (-NH₂)Asymmetric Stretch3450 - 3350Sharp to medium intensity.
Symmetric Stretch3350 - 3250Sharp to medium intensity.
Pyrazole N-HStretch3200 - 2800Broad, indicative of H-bonding.
Aromatic C-HStretch3100 - 3000Weak to medium intensity.
The Double-Bond Region (1700-1500 cm⁻¹): Ring Vibrations and N-H Bending

This region provides a wealth of information about the heterocyclic rings and the amino group.

  • C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyrazole and pyridine rings will result in a series of complex bands between 1650 cm⁻¹ and 1450 cm⁻¹. Aromatic systems typically show two sharp absorption bands: one around 1600 cm⁻¹ and another between 1500-1430 cm⁻¹.[3]

  • N-H Bending (Scissoring): The scissoring vibration of the primary amino group typically appears as a medium to strong band in the 1650-1580 cm⁻¹ range.[4]

The Fingerprint Region (1500-600 cm⁻¹): The Unique N-O and Ring Bending Vibrations

This region is often complex but contains highly characteristic absorptions.

  • N-O Stretching: The N-oxide functionality is the most distinctive feature. The N-O stretching vibration in pyridine N-oxides is a strong band typically observed in the 1300-1200 cm⁻¹ region.[5][6] Its precise position is sensitive to electronic effects from other substituents.

  • Ring Bending and C-H Out-of-Plane Bending: A series of bands corresponding to in-plane and out-of-plane bending of the ring C-H bonds and ring deformation modes will be present. These are highly specific to the substitution pattern of the bicyclic system. For pyridine N-oxide, a strong band around 832 cm⁻¹ has been assigned to a characteristic N-O stretching vibration.[5]

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Notes
Pyridine N-Oxide (N-O)Stretch1300 - 1200Strong and characteristic.
Aromatic Rings (C=C, C=N)Stretch1650 - 1450Multiple sharp bands.
Primary Amine (-NH₂)Bend (Scissoring)1650 - 1580Medium to strong intensity.
Pyridine N-OxideCharacteristic Vibration~832Strong, often assigned to N-O stretch.[5]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To validate these predictions, a standard protocol for acquiring the FT-IR spectrum of a solid sample should be followed.

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its minimal sample preparation and high reproducibility. A small amount of the powdered sample is placed directly on the ATR crystal (typically diamond or germanium).

  • Instrument Setup: A modern FT-IR spectrometer should be used.

    • Source: Mid-IR source (e.g., Globar).

    • Beamsplitter: KBr.

    • Detector: DTGS (Deuterated Triglycine Sulfate).

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

FTIR_Workflow A Sample Preparation (ATR) B Instrument Setup A->B C Background Scan B->C D Sample Scan C->D E Data Processing D->E

Caption: Standard workflow for FT-IR data acquisition.

Conclusion: A Predictive Framework for Structural Elucidation

The interpretation of the IR spectrum of a novel compound like 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate is a deductive process built upon a strong foundation of established spectroscopic principles and comparative data. By understanding the characteristic vibrational frequencies of its constituent parts—the aminopyrazole and pyridine N-oxide moieties—we can confidently predict and assign the major absorption bands. The key identifiers for this molecule will be the combination of N-H stretches from the amino and pyrazole groups, the complex aromatic ring vibrations, and the highly characteristic, strong N-O stretching band of the pyridine N-oxide. This guide provides a robust framework for researchers to approach the spectral analysis of this and related heterocyclic systems, ensuring scientific integrity and accelerating the drug development process.

References

  • Ito, M., & Hata, N. (1955). Infrared and Raman Spectra of Pyridine N-Oxide. Bulletin of the Chemical Society of Japan, 28(5), 353-356. Available at: [Link]

  • Mutton, A. T., & Thornton, D. A. (1977). The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. Spectroscopy Letters, 10(8), 573-583. Available at: [Link]

  • PubChem. (n.d.). Pyridine N-oxide. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 1-oxide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2021). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. Molecules, 26(11), 3328. Available at: [Link]

  • Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2447-2455. Available at: [Link]

  • PubChem. (n.d.). 3-amino-1h-pyrazolo[3,4-b]pyridin-7-ium-7-olate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • Matmin, J., et al. (2019). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Available at: [Link]

  • Sanad, S. M. H., & Mekky, A. E. M. (2021). 3‐Aminopyrazolo[3,4‐b]pyridine: Effective Precursor for Barium Hydroxide‐Mediated Three Components Synthesis of New Mono‐ and Bis(pyrimidines) with Potential Cytotoxic Activity. Chemistry & Biodiversity, 18(12), e2100650. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends beyond its synthesis and application to its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate, a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine class.[1] These compounds are of significant interest in medicinal chemistry, forming the backbone of various potential therapeutics.[2] Adherence to rigorous disposal protocols is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship.

This document is structured to provide clear, actionable steps, grounded in the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), to ensure the safe handling and disposal of this specific chemical waste.

Section 1: Pre-Disposal Hazard Assessment

Data from analogous compounds suggest that this class may exhibit acute toxicity if ingested and can act as a skin and eye irritant.[3][4] Therefore, it is prudent to handle 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate and its waste products as hazardous. Under the EPA's Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6] Based on available data for related compounds, this waste should be managed under the toxicity characteristic.

Potential Hazard GHS Classification (Inferred) Source (Based on Analogous Compounds) Implication for Disposal
Acute Oral ToxicityCategory 3 or 4 (Toxic or Harmful if swallowed)H301 / H302[3][4]Do not dispose via sanitary sewer. Isolate from general waste streams.
Skin IrritationCategory 2 (Causes skin irritation)H315[4]Requires use of appropriate gloves and lab coat during handling.
Eye IrritationCategory 2 (Causes serious eye irritation)H319[4]Mandates use of safety goggles or face shield.
Respiratory IrritationMay cause respiratory irritationH335[4]Handle in a well-ventilated area or chemical fume hood.

Section 2: Personal Protective Equipment (PPE) Protocol

Based on the hazard assessment, a stringent PPE protocol is mandatory for all personnel handling waste containing 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate. OSHA standards require employers to provide, and employees to use, appropriate PPE to mitigate risks associated with hazardous materials.[7][8]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contamination occurs.

  • Eye Protection: Chemical safety goggles are required. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.

  • Respiratory Protection: All handling of solid (powder) waste or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]

Section 3: Waste Containment and Labeling Workflow

Proper containment and labeling are critical for preventing accidental exposures and ensuring the waste is accepted by your institution's hazardous waste disposal program. The EPA and OSHA mandate that waste containers are compatible with their contents, securely closed, and clearly labeled.[7][10]

Step-by-Step Container Preparation Protocol
  • Select a Compatible Container:

    • For solutions, use a clean, sealable glass or high-density polyethylene (HDPE) bottle. Glass is often preferred for novel compounds where full solvent compatibility may not be known.[11]

    • Ensure the container is free from damage or deterioration and has a secure, leak-proof screw cap.[12]

    • Do not use containers that previously held incompatible materials (e.g., an acid waste bottle for a basic waste).

  • Affix a Hazardous Waste Label:

    • Obtain a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department.[11]

    • At the moment you first add waste to the container, fill out the label. Do not wait until it is full.

  • Complete the Label Information:

    • Clearly write the words "HAZARDOUS WASTE ".[10]

    • List all chemical constituents by their full, common names (no abbreviations or formulas) and their estimated percentages. For this waste, list "3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate " and any solvents (e.g., "Methanol, 50%").[10][11]

    • Indicate the date of waste generation (the date the first drop of waste entered the container).[11]

    • Provide the name of the Principal Investigator and the laboratory location (building and room number).[11]

    • Check off the appropriate hazard pictograms, which, based on our assessment, would include "Toxic" and "Irritant".[11]

  • Fill and Seal the Container:

    • Add waste to the container, ensuring it is not filled beyond 90% capacity to allow for expansion.[9]

    • Keep the container securely capped at all times, except when actively adding waste. Never leave a funnel in an open waste container.[10]

Section 4: On-Site Accumulation in a Satellite Accumulation Area (SAA)

Federal regulations allow laboratories to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10][12] This area must be under the control of laboratory personnel.

SAA Management Diagram

SAA_Workflow A Waste Generation (Fume Hood) B Select & Label Compatible Container A->B C Place Container in Designated SAA B->C D Add Waste as Generated (Keep Container Closed) C->D E Container is Full (or Project Ends) D->E E->D No F Complete Waste Tag & Request Pickup from EHS E->F Yes G Store in SAA (Max 3 Days After Full) F->G H EHS Collects for Final Disposal G->H

Caption: Workflow for managing hazardous waste in a Satellite Accumulation Area (SAA).

Key SAA Requirements:

  • Segregation: Store the waste container in secondary containment (e.g., a plastic tub) and segregate it from incompatible waste streams. A fundamental rule is to store acids and bases separately and keep oxidizers away from flammable materials.[12]

  • Inspection: The SAA must be inspected weekly for leaks, proper labeling, and container integrity.[12]

  • Volume Limits: Once a container is full (at 90% capacity), it must be dated and a request for pickup submitted to EHS. The full container must be removed from the SAA within three days.[10]

Section 5: Final Disposal Pathway

Under no circumstances should 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate or its solutions be disposed of down the drain or in the regular trash.[11][12] Doing so can contaminate waterways and is a violation of federal law.[5]

The only acceptable disposal route is through your institution's designated hazardous waste management program. Once the waste container is properly prepared and a pickup is requested, trained EHS professionals will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). There, it will be incinerated at high temperatures or otherwise treated in accordance with EPA regulations to ensure complete and safe destruction.[13]

Disposal Decision Logic

Disposal_Decision Start Generated Waste: 3-amino-1H-pyrazolo [3,4-b]pyridin-7-ium-7-olate IsHazardous Is the waste hazardous? Start->IsHazardous Yes YES (Presumed Toxic/Irritant) IsHazardous->Yes Based on analog data No NO IsHazardous->No Insufficient data to assume non-hazardous Route Follow Hazardous Waste Protocol: 1. Contain & Label 2. Accumulate in SAA 3. EHS Pickup Yes->Route No->Route Default to Hazardous if unknown Sink Sink Disposal (PROHIBITED) Trash Trash Disposal (PROHIBITED)

Caption: Decision-making flowchart for the disposal of the target compound.

Section 6: Emergency Spill Procedures

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite).

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place the collected waste into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

    • Report the incident to the lab supervisor.

  • Major Spill (Outside of a fume hood or a large volume):

    • Evacuate the immediate area.

    • Alert others and activate the nearest fire alarm if the substance is flammable or poses an immediate inhalation hazard.

    • Contact your institution's EHS emergency number immediately.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so under HAZWOPER standards.[7]

By adhering to these procedures, researchers can ensure that the disposal of 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate is conducted safely, responsibly, and in full compliance with all regulatory requirements.

References

  • (N/A)
  • Daniels Health. (2025, May 21).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • Clean Management Environmental Group. (2022, September 13).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • University of Colorado Boulder. How to Dispose of Chemical Waste.
  • HAZWOPER OSHA Training. (2024, December 13). How to Safely Dispose Hazardous Waste?.
  • Apollo Scientific.
  • Thermo Fisher Scientific. (2010, May 14).
  • PubChemLite.
  • Occupational Safety and Health Administr
  • Occupational Safety and Health Administr
  • Thermo Fisher Scientific. (2025, September 16).
  • Sigma-Aldrich. (2026, January 6).
  • Santa Cruz Biotechnology.
  • Jubilant Ingrevia Limited.
  • Iriepa, I., et al. (2022, March 30).
  • Chem-Impex. 1H-Pyrazolo[3,4-b]pyridine.
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  • PubChem. 1H-pyrazolo[3,4-b]pyridin-3-amine.
  • PubChem. 3-methyl-1H-pyrazolo[3,4-b]pyridine.
  • El-Sayed, N. N. E., et al. (2025, June 26). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed.
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  • Queensland Health. (2022, July). Disposal and destruction of diversion-risk medicine waste.
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Personal protective equipment for handling 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate is a zwitterionic fused heterocyclic amine. Structurally, it possesses both an exocyclic amine and an N-oxide functionality within a bicyclic aromatic system.

In the absence of comprehensive toxicological data for this specific salt form, the Precautionary Principle mandates handling this compound as a potential mutagen and skin sensitizer. The "N-oxide" moiety (N+-O-) often imparts specific reactivity and polarity, increasing water solubility but also potential biological interaction.

Core Safety Directive: Treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) until definitive LD50 and Ames test data confirm otherwise.

Risk Assessment Logic

The following decision logic dictates our safety posture:

RiskLogic Compound 3-amino-1H-pyrazolo[3,4-b] pyridin-7-ium-7-olate Data Specific Tox Data? (Limited/Absent) Compound->Data Structure Structural Alerts: 1. Fused Heterocycle 2. Exocyclic Amine 3. N-Oxide Compound->Structure Inference Inferred Hazard: Potential Mutagen (H341) Resp. Sensitizer (H334) Data->Inference Default to High Risk Structure->Inference SAR Analysis Protocol PROTOCOL: Control Band 3 (Containment Required) Inference->Protocol

Figure 1: Risk Stratification Logic. Due to structural alerts common in heterocyclic amines, we default to a high-containment protocol.

Personal Protective Equipment (PPE) Matrix

Effective protection relies on a "barrier" strategy. PPE is the final line of defense, not the first. The selection below differentiates between handling the dry solid (dust hazard) and solutions (permeation hazard).

PPE Specification Table
EquipmentSolid Handling (Weighing/Transfer)Solution Handling (Dissolved in DMSO/DMF)Technical Rationale
Respiratory N95 or P100 (if outside hood)Fume Hood (Primary)Fine zwitterionic dusts are easily inhaled. Solutions generate less aerosol but carry permeation risks.
Hand Protection Double Nitrile (4 mil min.)Laminate (Silver Shield) or Double Nitrile (change every 15 min)CRITICAL: DMSO facilitates transdermal transport of toxic solutes. Standard nitrile degrades rapidly in DMF/DMSO.
Eye Protection Chemical Splash GogglesChemical Splash Goggles + Face ShieldZwitterions can be severe eye irritants (pH effects).
Body Protection Tyvek® Lab Coat (Disposable)Tyvek® Lab Coat + ApronPrevent migration of dust to street clothes.
Engineering Class II Biological Safety Cabinet or Chemical Fume HoodChemical Fume HoodHEPA filtration captures dust; Carbon filters capture solvent vapors.

Operational Workflow: Step-by-Step

Phase A: Preparation & Weighing

Objective: Eliminate static-driven dust dispersion. Zwitterionic solids often carry high static charges.

  • Engineering Check: Verify Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat before touching the compound.

  • The "Working Triangle": Place the balance, waste container, and compound container deep inside the hood (at least 6 inches back).

  • Weighing:

    • Tare the weigh boat.

    • Transfer solid gently. Do not dump.

    • Self-Validating Step: If you see visible dust floating in the light beam of the hood, your transfer technique is too aggressive. Stop and let dust settle.

  • Decontamination: Wipe the exterior of the stock bottle with a methanol-dampened Kimwipe before removing it from the hood.

Phase B: Solubilization (The High-Risk Moment)

Objective: Prevent transdermal exposure. This compound is likely soluble in DMSO or DMF.

  • Glove Strategy: Don Silver Shield/Laminate gloves if handling >100mg in DMSO. If using nitrile, double glove and assume <10 minutes breakthrough time .

  • Addition: Add solvent to the solid (not solid to solvent) to prevent splash-back of dry powder.

  • Dissolution: Vortex or sonicate inside the closed hood.

  • Labeling: Immediately label the vial with "Caution: Potent Agent + [Solvent Name]."

Phase C: Waste & Disposal

Objective: Zero environmental release.

  • Solid Waste: Dispose of weigh boats, contaminated gloves, and Kimwipes into a double-bagged biohazard/chem-hazard bin destined for incineration.

  • Liquid Waste: Segregate into "High Potency Organic Waste." Do not mix with general solvent waste streams to prevent cross-contamination of lower-risk waste.

Emergency Response Protocols

Scenario 1: Spillage (Solid)[1]
  • Evacuate the immediate area (3-meter radius).

  • Don PPE: Double nitrile gloves, N95 respirator, goggles.

  • Cover: Gently cover the spill with a damp paper towel (water or methanol) to prevent dust aerosolization.

  • Collect: Scoop up the damp material and place it in a hazardous waste jar.

  • Wash: Clean the surface with 10% bleach solution followed by water.

Scenario 2: Skin Exposure (Solution)
  • Immediate Action: If dissolved in DMSO/DMF, the compound will penetrate skin instantly.

  • Flush: Wash immediately with copious amounts of water for 15 minutes.[1][2][3] Do not use ethanol (this may increase permeability).

  • Report: Seek medical evaluation.[1][2][3][4][5][6] Provide the chemical structure to the physician, noting the "heterocyclic amine" class.

The "Barrier Defense" Model

The following diagram illustrates the multi-layered defense system required for this compound.

SafetyLayers Hazard Hazard Source: 3-amino-1H-pyrazolo... (Dust/Solution) Layer1 Layer 1: Engineering (Fume Hood / HEPA) Hazard->Layer1 Containment Layer2 Layer 2: Administrative (SOPs / Training / Signage) Layer1->Layer2 Residual Risk Layer3 Layer 3: PPE (Gloves / Respirator / Goggles) Layer2->Layer3 Behavioral Check Worker Protected Researcher Layer3->Worker Final Barrier

Figure 2: The "Swiss Cheese" Defense Model. Note that PPE is the final, not the primary, barrier.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[7] United States Department of Labor. [Link][8]

  • SafeBridge Consultants. (2020). Potent Compound Safety: Categorization and Handling.[6] (Industry standard for assigning control bands to novel compounds). [Link]

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary for Pyrazolo[3,4-b]pyridine derivatives. (Structural analog toxicity data). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.